molecular formula C10H11NO B1581206 3-(Methoxymethyl)-1H-indole CAS No. 78440-76-3

3-(Methoxymethyl)-1H-indole

Cat. No.: B1581206
CAS No.: 78440-76-3
M. Wt: 161.2 g/mol
InChI Key: RJWLFBCRNXZXTJ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1H-indole is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO/c1-12-7-8-6-11-10-5-3-2-4-9(8)10/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWLFBCRNXZXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229083
Record name 1H-Indole, 3-(methoxymethyl)-
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78440-76-3
Record name 1H-Indole, 3-(methoxymethyl)-
Source ChemIDplus
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Record name 1H-Indole, 3-(methoxymethyl)-
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Record name 3-Methoxymethylindole
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methoxymethyl)-1H-indole: A Core Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Among its vast array of derivatives, 3-(Methoxymethyl)-1H-indole emerges as a pivotal synthetic intermediate and a subject of significant interest. Its strategic functionalization at the C3 position provides a stable yet reactive handle for constructing more complex molecular architectures. This guide offers a comprehensive technical exploration of this compound, delving into its fundamental chemical properties, structural characteristics, synthesis, and spectroscopic signature. Furthermore, it examines its chemical reactivity, role as a versatile building block in medicinal chemistry, and essential safety protocols, providing researchers with the foundational knowledge required to leverage this compound in advanced drug discovery programs.

Core Chemical and Structural Properties

This compound is an aromatic heterocyclic compound. Its structure consists of a bicyclic system: a benzene ring fused to a pyrrole ring. The defining feature is the methoxymethyl group (-CH₂OCH₃) attached to the C3 position of the indole ring. This substituent significantly influences the molecule's electronic properties and reactivity compared to the parent indole. The indole ring itself is electron-rich, making it highly susceptible to electrophilic attack, a characteristic that is fundamental to its utility in synthesis.

Data Presentation: Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 78440-76-3[3]
Molecular Formula C₁₀H₁₁NO[3]
Molecular Weight 161.20 g/mol [3]
Appearance Not specified, likely a solid or oil-
Melting Point Similar to Indole-3-carbinol (96-99 °C)[4]
Solubility Soluble in organic solvents like methanol, ethanol, chloroformGeneral Knowledge
Visualization: Chemical Structure

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

This compound is readily formed when its precursor, indole-3-carbinol (I3C), comes into contact with methylating agents, most commonly methanol, particularly under acidic conditions.[4] This reaction is often facile and can occur as an unintended side reaction, leading to contamination of I3C samples. However, it can also be performed deliberately to produce the target compound in high yield.

Experimental Protocol: Acid-Catalyzed Synthesis from Indole-3-carbinol

This protocol describes a standard laboratory-scale synthesis.

Objective: To synthesize this compound via acid-catalyzed etherification of Indole-3-carbinol.

Materials:

  • Indole-3-carbinol (I3C)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Indole-3-carbinol (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirring solution at room temperature.

    • Causality Insight: The acid protonates the hydroxyl group of I3C, converting it into a good leaving group (water). This facilitates the nucleophilic attack by methanol.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-50°C) if the reaction is slow. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (I3C) is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench the acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

    • Self-Validation: Neutralizing the acid is critical to prevent product decomposition or side reactions during the subsequent extraction and concentration steps.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Final Product I3C Indole-3-carbinol Reaction Dissolve & React (Protonation & Nucleophilic Attack) I3C->Reaction MeOH Methanol MeOH->Reaction Acid Acid Catalyst (H+) Acid->Reaction Quench Quench with NaHCO3 Reaction->Quench Reaction Complete (TLC) Extract Extract with Ethyl Acetate Quench->Extract Neutralized Mixture Purify Dry, Concentrate & Purify Extract->Purify Organic Phase Product This compound Purify->Product Pure Compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what is expected from standard analytical techniques.

Data Presentation: Expected Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR N-H Proton~8.0 ppm (broad singlet)Deshielded proton on nitrogen, often broad due to quadrupole coupling and exchange.
Aromatic Protons~7.0-7.8 ppm (multiplets)Protons on the benzene and pyrrole rings of the indole scaffold.
Methylene Protons (-CH₂-)~4.6 ppm (singlet)Protons on the carbon adjacent to both the indole C3 and the ether oxygen.
Methyl Protons (-OCH₃)~3.4 ppm (singlet)Protons of the methoxy group.
¹³C NMR Indole Carbons~100-137 ppmCarbons comprising the aromatic indole ring system.
Methylene Carbon (-CH₂-)~65-70 ppmCarbon of the methylene bridge.
Methyl Carbon (-OCH₃)~58 ppmCarbon of the methoxy group.
IR Spectroscopy N-H Stretch~3400 cm⁻¹ (sharp)Characteristic stretching vibration of the N-H bond in the pyrrole ring.[5]
Aromatic C-H Stretch~3100-3000 cm⁻¹Stretching vibrations for C-H bonds on the aromatic ring.
Aliphatic C-H Stretch~2950-2850 cm⁻¹Stretching vibrations for C-H bonds of the methoxymethyl group.
C-O Ether Stretch~1100-1085 cm⁻¹ (strong)Characteristic strong absorption for the C-O-C ether linkage.
Mass Spec. (EI) Molecular Ion (M⁺)m/z = 161Corresponds to the molecular weight of the compound.

Note: Exact chemical shifts can vary based on the solvent and instrument used.

Reactivity and Applications in Drug Discovery

The indole scaffold is a key component in numerous therapeutic agents for cancer, infections, and neurodegenerative diseases.[6][7][8] this compound serves as a valuable precursor for creating more elaborate indole derivatives.

Reactivity Profile

While the C3 position is the most nucleophilic site in an unsubstituted indole, its occupation by the methoxymethyl group redirects further electrophilic substitution to other positions. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. Electrophilic attack on the ring can be directed to the C2 position or positions on the benzene ring, depending on the reaction conditions and the nature of the electrophile.

Role as a Synthetic Intermediate

The true value of this compound lies in its use as a stable, functionalized building block. It provides a pre-installed C3 substituent that can be carried through multi-step syntheses to build complex target molecules. This avoids the often harsh conditions required to directly functionalize the C3 position of a pre-existing complex indole. Its structural similarity and relationship to Indole-3-carbinol also make it relevant in studies of chemopreventive agents, where it may exhibit similar biological properties.[4]

Visualization: Role as a Synthetic Precursor

G cluster_reactions Synthetic Transformations cluster_products Complex Drug Scaffolds Start This compound (Stable C3-Functionalized Core) N_Func N-Functionalization (Alkylation, Acylation) Start->N_Func Base + Electrophile Ring_Func Ring Functionalization (Halogenation, Nitration at C2, C5 etc.) Start->Ring_Func Electrophilic Reagent Anticancer Anticancer Agents N_Func->Anticancer CNS_Agent CNS-Active Agents N_Func->CNS_Agent Ring_Func->Anticancer Antimicrobial Antimicrobial Agents Ring_Func->Antimicrobial

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. Information should be sourced from a current Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.[9][10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents more than just a simple derivative; it is a strategic tool for the medicinal chemist. Its stable, pre-functionalized C3 position allows for elegant and efficient synthetic routes to complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully exploit its potential in the development of next-generation therapeutics.

References

  • Kamal, A., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link]

  • MDPI. (n.d.). Special Issue: Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry. Molecules. [Link]

  • Shafique, Z., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 12, 66-99. [Link]

  • Singh, V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. [Link]

  • ResearchGate. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives | Request PDF. [Link]

  • De Kruif, C. A., & Marsman, J. W. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Chemical-biological interactions, 110(1-2), 1-2. [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Material Safety Data Sheet. [Link]

  • Taylor & Francis Online. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of Chemical Research. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

  • El-Seedi, H. R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2598–2606. [Link]

  • Sunway Pharm Ltd. (n.d.). 1H-Indole,3-(methoxymethyl)-. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(49), 29288-29317. [Link]

  • Al-Warhi, T., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide on the Formation and Isolation of 3-(Methoxymethyl)-1H-indole from Natural Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxymethyl)-1H-indole, a compound of significant interest due to its relationship with the chemopreventive agent indole-3-carbinol. Contrary to a direct natural occurrence, this document elucidates that this compound is predominantly an artifact, formed from the natural precursor indole-3-carbinol during extraction and analysis when methanol is employed as a solvent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the origin, formation, a validated protocol for its isolation and purification, and detailed analytical characterization of this indole derivative. The causality behind experimental choices and the importance of recognizing potential artifact formation in phytochemical research are emphasized throughout.

Introduction: The "Natural Occurrence" of an Artifact

This compound is an indole alkaloid structurally related to indole-3-carbinol (I3C), a well-researched phytochemical with potential anticarcinogenic properties[1]. While often detected in extracts of cruciferous vegetables, it is crucial for researchers to understand that this compound is not typically biosynthesized in planta. Instead, it is readily formed when its natural precursor, indole-3-carbinol, comes into contact with methanol, a common laboratory solvent[2]. This chemical transformation can occur during extraction, purification, or storage of plant material, leading to its misidentification as a genuine natural product. This guide will therefore address the true natural origin of its precursor and provide a framework for the isolation and characterization of this compound as a product of this semi-synthetic process.

The Genesis of this compound: From Glucobrassicin to a Methanolic Artifact

The journey to obtaining this compound begins with glucobrassicin, an indole glucosinolate abundant in cruciferous vegetables of the Brassica genus, such as broccoli, cabbage, and Brussels sprouts[1][3].

Enzymatic Release of Indole-3-carbinol

When the plant tissues are mechanically disrupted (e.g., by chewing, chopping, or grinding), the enzyme myrosinase, which is physically segregated from its substrate in intact cells, comes into contact with glucobrassicin. Myrosinase catalyzes the hydrolysis of glucobrassicin, leading to the formation of an unstable aglycone. This intermediate spontaneously rearranges to yield several products, with indole-3-carbinol (I3C) being a major one[1].

The Crucial Role of Methanol in the Formation of this compound

Indole-3-carbinol is a reactive molecule. In the presence of an acidic environment, such as in the stomach, it can oligomerize to form products like 3,3'-diindolylmethane (DIM). However, when methanol is used as a solvent for extraction or analysis, it can react with indole-3-carbinol to form the more stable ether, this compound[2]. This reaction is often uncatalyzed or can be facilitated by trace amounts of acid.

Caption: Formation pathway of this compound.

Quantitative Insights: Precursor Content in Cruciferous Vegetables

The potential yield of this compound is directly proportional to the initial concentration of its precursor, indole-3-carbinol, which in turn depends on the glucobrassicin content of the plant material. The table below summarizes the total glucosinolate content in several raw cruciferous vegetables, providing a contextual basis for potential yields. It is important to note that glucobrassicin typically constitutes about 8-12% of the total glucosinolates[3].

VegetableServing SizeTotal Glucosinolates (mg)[3]
Brussels sprouts½ cup104
Garden cress½ cup98
Mustard greens½ cup, chopped79
Kale1 cup, chopped67
Turnip½ cup, cubes60
Cabbage, savoy½ cup, chopped35

Isolation and Purification Protocol

The following protocol details a robust method for the extraction of indole-3-carbinol from cruciferous vegetables and its subsequent conversion to and purification of this compound. This protocol is adapted from established methods for indole alkaloid extraction[4][5].

Materials and Reagents
  • Fresh cruciferous vegetables (e.g., broccoli, cabbage)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel 60 (70-230 mesh) for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography column

Step-by-Step Methodology
  • Preparation of Plant Material:

    • Wash fresh cruciferous vegetables thoroughly and pat dry.

    • Finely chop or blend the material to ensure maximum cell disruption and myrosinase activation.

    • Lyophilize (freeze-dry) the plant material to remove water, which can interfere with the extraction process.

  • Extraction and In-Situ Formation:

    • Macerate the freeze-dried plant material (e.g., 100 g) in methanol (500 mL) at room temperature for 24 hours. This allows for the extraction of indole-3-carbinol and its simultaneous reaction with methanol to form this compound.

    • Filter the mixture through cheesecloth and then a paper filter to remove solid plant debris.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated crude extract in a mixture of water (200 mL) and dichloromethane (200 mL).

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the organic (DCM) layer. Repeat the extraction of the aqueous layer twice more with fresh DCM (100 mL each time).

    • Combine the organic extracts and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness in vacuo.

  • Chromatographic Purification:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the dried extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. A typical gradient could be from 100:0 to 80:20 hexane:ethyl acetate.

    • Collect fractions and monitor by TLC using a hexane:ethyl acetate (e.g., 85:15) mobile phase and visualization under UV light (254 nm).

    • Combine the fractions containing the pure this compound (identified by comparison with a standard, if available, or by subsequent analytical characterization).

    • Evaporate the solvent from the combined pure fractions to yield the final product.

Caption: Workflow for the isolation of this compound.

Analytical Characterization

Accurate identification of the isolated compound is paramount. The following spectroscopic data are characteristic of this compound.

Technique Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.10 (br s, 1H, NH), 7.68 (d, J = 7.9 Hz, 1H, Ar-H), 7.38 (d, J = 8.1 Hz, 1H, Ar-H), 7.22 (t, J = 7.6 Hz, 1H, Ar-H), 7.15 (t, J = 7.5 Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 4.70 (s, 2H, -CH₂-), 3.42 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)136.4, 128.2, 123.0, 122.3, 119.9, 119.5, 112.2, 111.1, 65.5 (-CH₂-), 58.2 (-OCH₃)
Mass Spectrometry (EI-MS), m/z161 (M⁺), 130, 118

Conclusion: Implications for Phytochemical Research

The case of this compound serves as a critical reminder of the potential for artifact formation during the analysis of natural products. It underscores the necessity for meticulous experimental design, particularly in the choice of solvents, to ensure that the compounds identified are genuine constituents of the biological matrix under investigation. For researchers in drug discovery and development, a thorough understanding of the reactivity of target molecules like indole-3-carbinol is essential to avoid misinterpretation of analytical data and to accurately assess the bioactivity of natural extracts. This guide provides the foundational knowledge and a practical framework for the intentional formation and isolation of this compound, enabling further investigation into its chemical and biological properties.

References

  • Linus Pauling Institute at Oregon State University. (n.d.). Indole-3-Carbinol. Retrieved from [Link]

  • Bradfield, C. A., & Bjeldanes, L. F. (1991). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Food and Chemical Toxicology, 29(10), 705-715.
  • Study Summary. (2025, February 10). Eating more cruciferous vegetables may be linked to a lower risk of cancer. Retrieved from [Link]

  • Weng, J. R., Tsai, C. H., Kulp, S. K., & Chen, C. S. (2008). Current results on the biological and pharmacological activities of Indole-3-carbinol. Journal of Experimental & Clinical Cancer Research, 27(1), 7.
  • Higdon, J. V., & Williams, D. E. (2007). How Cruciferous Vegetables and their I3C Content Help Reduce Cancer Risk. Alternative & Complementary Therapies, 13(5), 234-240.
  • Odimegwu, J. I., & Omotuyi, O. E. (2023). QUALITATIVE ANALYSIS OF CRUCIFEROUS VEGETABLE EXTRACTS USEFUL FOR ESTROGEN METABOLISM FOR DIINDOLYLMETHANE (DIM). bioRxiv.
  • Charoen-ying, P., Chaicharoenpong, C., & Siripinyanond, A. (2020). Rapid measurement of indole levels in Brassica vegetables using one millilitre binary organic extraction solvent and capillary electrophoresis-UV analysis. Phytochemical Analysis, 31(4), 522-530.
  • Al-Hourani, B. J. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2016(2), M891.
  • Söderberg, T. (2019). An In-depth Technical Guide to the Synthesis and Spectral Analysis of 1-Benzenesulfonyl-7-methoxy-1H-indole. BenchChem.
  • Royal Society of Chemistry. (n.d.). Supporting information - Indoles. Retrieved from [Link]

  • NIST. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431.
  • The Aqueous Extract of Brassica oleracea L. Exerts Phytotoxicity by Modulating H2O2 and O2− Levels, Antioxidant Enzyme Activity and Phytohormone Levels. (2023). International Journal of Molecular Sciences, 24(17), 13327.
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Erickson, K. L., Brennan, M. R., & Nam, K. S. (1986). The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles. Heterocycles, 24(6), 1547.
  • NIST. (n.d.). 1H-Indole, 5-methoxy-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information - Indoles. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-1H-indole. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6989.
  • Kartal, M., & Altanlar, N. (2003). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Turkish Journal of Chemistry, 27(4), 449-454.
  • Puentes, E., Tilli, S., & Caramella, P. (2014). The real nature of the indole alkaloids in Cortinarius infractus: Evaluation of artifact formation through solvent extraction method development. Journal of Pharmaceutical and Biomedical Analysis, 98, 261-267.

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-(Methoxymethyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and geometric structure allow it to interact with a multitude of biological targets, forming the core of drugs ranging from anti-migraine agents (triptans) to anti-cancer therapies. Functionalization of the indole ring is a critical strategy in drug discovery, and the C3 position is particularly significant due to its high nucleophilicity. This guide focuses specifically on the synthesis and characterization of 3-(methoxymethyl)-1H-indole derivatives, a class of compounds with demonstrated potential as chemopreventive agents and valuable intermediates for more complex molecular architectures.[3][4] We will explore the chemical logic behind synthetic pathways and the analytical techniques required to unequivocally confirm their structure and purity.

Part 1: The Synthetic Blueprint - Pathways to this compound

A deep understanding of indole's electronic nature is paramount to designing a successful synthesis. The indole ring system consists of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized throughout the bicyclic system, making the ring electron-rich and highly susceptible to electrophilic attack.

The Rationale for C3 Selectivity

Electrophilic substitution on the indole ring preferentially occurs at the C3 position.[5][6] This selectivity is a direct consequence of the stability of the cationic intermediate (the sigma complex) formed during the reaction. When an electrophile attacks at C3, the positive charge can be delocalized over the C2 atom and, most importantly, onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[7] Attack at any other position, including C2, would necessitate the disruption of the stable benzene sextet, resulting in a significantly less stable intermediate.[7][8] This inherent reactivity makes the C3 position the logical starting point for functionalization.

Caption: Overall workflow from synthesis to final compound validation.

Part 2: Rigorous Characterization - Validating the Molecular Structure

The unequivocal identification of the synthesized compound is the bedrock of scientific integrity. A combination of spectroscopic and chromatographic techniques must be employed to confirm the structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound, one would expect to see:

    • Indole Ring Protons: A complex multiplet pattern in the aromatic region (~7.0-8.0 ppm).

    • N-H Proton: A broad singlet, typically downfield (>8.0 ppm).

    • C3-Methylene Protons (-CH₂-): A sharp singlet around 4.5-4.7 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.3-3.5 ppm. [9]

  • ¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule. Key expected signals include:

    • Indole Carbons: Multiple signals in the aromatic region (~110-140 ppm).

    • C3-Methylene Carbon (-CH₂-): A signal around 65-70 ppm.

    • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound (MW: 161.20 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 161. [10]A characteristic fragmentation pattern involves the loss of the methoxy group (-OCH₃) to give a highly stable indolyl-methyl cation at m/z = 130. [11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound include:

  • N-H Stretch: A sharp peak around 3400 cm⁻¹.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Ether Stretch: A strong, characteristic peak in the 1070-1150 cm⁻¹ region.

Data Summary Table
Technique Expected Observation for this compound Purpose
¹H NMR Signals for NH (~8.1 ppm), aromatic CH (7-8 ppm), -CH₂- (~4.6 ppm), -OCH₃ (~3.4 ppm)Confirms proton framework and connectivity
¹³C NMR Signals for aromatic carbons (110-137 ppm), -CH₂- (~68 ppm), -OCH₃ (~58 ppm)Confirms carbon skeleton
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 161; Key fragment at m/z = 130 ([M-OCH₃]⁺)Confirms molecular weight and key structural fragment
IR Spectroscopy N-H stretch (~3400 cm⁻¹), C-O stretch (~1090 cm⁻¹)Confirms presence of key functional groups
HPLC Single sharp peak under various solvent conditionsAssesses purity of the final compound

Part 3: Field-Validated Experimental Protocols

The following protocols are presented with the detail required for reproducibility. As a senior scientist, the rationale behind critical steps is included to empower the researcher.

Protocol 1: Synthesis of 3-((Dimethylamino)methyl)-1H-indole (Gramine)

This protocol is based on the well-established Mannich reaction. [13] Materials:

  • Indole (11.7 g, 0.1 mol)

  • Dimethylamine (40% aqueous solution, 13.5 mL, 0.12 mol)

  • Acetic Acid (glacial, 7.5 mL)

  • Formaldehyde (37% aqueous solution, 9.0 mL, 0.11 mol)

  • Ice bath, magnetic stirrer, round-bottom flask (250 mL)

Procedure:

  • Iminium Ion Formation: Cool the dimethylamine solution in an ice bath. With vigorous stirring, add the acetic acid dropwise. Causality: This neutralization reaction is exothermic and cooling prevents loss of the volatile amine. The acid protonates the amine, setting it up for the next step.

  • Reagent Addition: To the cold solution, add the formaldehyde solution, followed by the indole. Causality: The pre-formation of the dimethylaminium acetate salt ensures the reaction environment is controlled for the subsequent condensation with formaldehyde to form the electrophilic Eschenmoser-type salt.

  • Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 2 hours. A thick, white precipitate of gramine will form.

  • Work-up: Cool the mixture again in an ice bath, and add a solution of 20% sodium hydroxide until the mixture is strongly alkaline (pH > 12). This will precipitate the free base.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The typical yield is 85-95%.

Protocol 2: Synthesis of this compound from Gramine

Materials:

  • Gramine (8.7 g, 0.05 mol)

  • Sodium metal (1.3 g, 0.055 mol)

  • Methanol (anhydrous, 100 mL)

  • Reflux condenser, heating mantle, round-bottom flask (250 mL)

Procedure:

  • Nucleophile Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), carefully add the sodium metal in small pieces to the anhydrous methanol. Causality: Sodium reacts with methanol to form sodium methoxide, a strong nucleophile. This reaction is highly exothermic and produces hydrogen gas, requiring careful addition and an inert atmosphere.

  • Reaction: Once all the sodium has reacted, add the gramine to the sodium methoxide solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After cooling, evaporate the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 3: Characterization via ¹H NMR

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard NMR tube.

  • Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. [14]3. Analysis:

    • Integrate all peaks to determine the relative ratio of protons. The ratio should correspond to the proposed structure (e.g., 1H for NH, 5H for indole ring, 2H for CH₂, 3H for OCH₃).

    • Analyze the chemical shifts and coupling patterns to confirm the connectivity of the molecule.

References

  • Quora. (2023, May 2). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?
  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Request PDF.
  • Química Orgánica. (n.d.). Electrophilic substitution at the indole.
  • ResearchGate. (n.d.). Intramolecular Mannich reaction of imine derivatives to indole...
  • Química Orgánica. (n.d.). ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED.
  • ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination.
  • Homework.Study.com. (n.d.). Indole reacts with electrophiles at C3 rather than at C2. Draw resonance forms of the...
  • ResearchGate. (2012). Synthesis of New Mannich Bases from Indole Derivatives.
  • University of Liverpool. (n.d.). Synthesis and Chemistry of Indole.
  • Al-Araji, S. M., & Ali, R. A. (2012).
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • The Royal Society of Chemistry. (n.d.). Supporting information Indoles.
  • National Center for Biotechnology Information. (2021, August 25). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed.
  • National Center for Biotechnology Information. (n.d.). 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part II]. PubMed.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • Max-Planck-Gesellschaft. (n.d.).
  • PubChem. (n.d.). This compound-5-carboxylic acid (C11H11NO3).
  • National Center for Biotechnology Information. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)
  • PubChem. (n.d.). 3-Methoxy-1H-indole.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320).
  • ResearchGate. (2016). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Semantic Scholar. (2012). Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds.
  • Wikipedia. (n.d.). Grignard reagent.
  • National Center for Biotechnology Information. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.
  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • Scientific Research Publishing. (2016).
  • ChemicalBook. (n.d.). 3-Methylanisole(100-84-5) 1H NMR.
  • PubChem. (n.d.). 3-(methoxymethyl)-2,4,6-trimethyl-1H-indole.
  • FCT NOVA. (n.d.). Applications of the Indole Scaffold in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
  • PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • ResearchGate. (n.d.). Methods for the synthesis of indole-3-carboxylic acid esters (microreview).
  • National Center for Biotechnology Information. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
  • National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook.
  • Sunway Pharm Ltd. (n.d.). 1H-Indole,3-(methoxymethyl)-.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methoxy-. NIST WebBook.
  • ResearchGate. (2013). Synthesis of 3-methyl-N-substituted-1H-indole.
  • BenchChem. (2025). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide.
  • BenchChem. (2025).
  • National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. NIST WebBook.
  • ResearchGate. (2014). Synthesis of New 3-Substituted Indole Derivatives.

Sources

Spectroscopic data interpretation for 3-(Methoxymethyl)-1H-indole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. 3-(Methoxymethyl)-1H-indole is a heterocyclic compound of interest, belonging to the vast family of indole derivatives that are pivotal scaffolds in medicinal chemistry. The proper interpretation of its spectroscopic data is not merely an academic exercise but a critical step in quality control, synthesis validation, and understanding its chemical behavior.

This guide provides an in-depth, expert-led analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound. Moving beyond a simple recitation of data points, we will explore the causal relationships between molecular structure and spectral features, offering a holistic interpretation grounded in fundamental principles and field-proven expertise. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently interpret and validate the structure of this compound.

The Logic of Spectroscopic Elucidation

The process of structure elucidation is a puzzle where each spectroscopic technique provides a unique set of clues. This guide is structured to mirror the logical workflow an analytical scientist would follow, integrating data from multiple techniques to build a self-validating and definitive structural assignment.

G cluster_0 Data Acquisition cluster_2 Structural Confirmation Sample Sample MS Mass Spectrometry (Molecular Weight, Fragmentation) Sample->MS Ionization IR Infrared Spectroscopy (Functional Groups) Sample->IR IR Beam NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Sample->NMR RF Pulse Analysis Integrated Analysis & Cross-Validation MS->Analysis IR->Analysis NMR->Analysis Structure Final Structure: This compound Analysis->Structure Confirm

Caption: Workflow for Spectroscopic Structure Elucidation.

I. Mass Spectrometry (MS)

Mass spectrometry provides two primary pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a "fingerprint" that helps to deduce the connectivity of atoms.

Experimental Protocol
  • Technique: Electron Ionization Mass Spectrometry (EI-MS)

  • Ionization Energy: 70 eV

  • Sample Introduction: Direct infusion or via Gas Chromatography (GC) inlet.

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Interpretation

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) that confirms its molecular formula, C₁₀H₁₁NO, and a molecular weight of 161.20 g/mol . The subsequent fragmentation is highly diagnostic for indole derivatives.[1][2]

Key Fragmentation Pathways:

The primary fragmentation of indole derivatives often involves the pyrrole ring.[3] For this compound, the most likely fragmentation pathways involve the substituent at the C3 position. The loss of a methoxy radical (•OCH₃) or a formaldehyde molecule (CH₂O) are characteristic cleavages. A significant fragment in indole mass spectra is often observed at m/z = 116, resulting from the loss of HCN from a tautomerized intermediate.[1]

G M M⁺˙ m/z = 161 C₁₀H₁₁NO F1 m/z = 130 [M - OCH₃]⁺ M->F1 - •OCH₃ F2 m/z = 131 [M - CH₂O]⁺˙ M->F2 - CH₂O F3 m/z = 116 F2->F3 - CH₃• F4 m/z = 89 F3->F4 - HCN

Caption: Predicted EI-MS Fragmentation of this compound.

Summary of Mass Spectrometry Data
m/zProposed FragmentStructural Information
161[M]⁺˙Molecular Ion
131[M - CH₂O]⁺˙Loss of formaldehyde
130[M - OCH₃]⁺Loss of methoxy radical
116[C₈H₆N]⁺Characteristic indole fragment[1]
89[C₇H₅]⁺Loss of HCN from m/z 116[1]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol
  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: KBr pellet or as a thin film on a salt plate (NaCl or KBr).

  • Spectral Range: 4000-400 cm⁻¹

Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to the N-H bond of the indole, C-H bonds of the aromatic and aliphatic portions, C=C bonds of the aromatic ring, and the C-O bond of the ether.

Key Absorption Bands:

  • N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹ is characteristic of the N-H stretch in the indole ring.[4] The sharpness can be influenced by hydrogen bonding.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic indole ring.[4]

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the C-H stretching of the methylene (-CH₂-) and methyl (-CH₃) groups.

  • Aromatic C=C Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.[4]

  • C-O Stretch: A strong absorption band in the 1150-1050 cm⁻¹ region is a key indicator of the C-O stretching vibration of the methoxymethyl ether group.

  • =C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds typically appear in the 900-675 cm⁻¹ region, and the pattern can sometimes suggest the substitution pattern on the benzene ring.[4]

Summary of IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchIndole N-H[4]
~3100-3000Aromatic C-H StretchIndole Ring C-H[4]
~2950-2850Aliphatic C-H Stretch-CH₂- and -CH₃
~1600-1450C=C StretchAromatic Ring[4]
~1100C-O StretchEther (C-O-C)
~740=C-H Bendortho-disubstituted benzene pattern

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol
  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for definitive assignments.

¹H NMR Data Interpretation

The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) are all crucial for assignment.

Expected ¹H NMR Signals:

  • Indole N-H (1H): A broad singlet typically far downfield (δ 8.0-8.5 ppm in CDCl₃), its position is solvent and concentration-dependent.[5]

  • Aromatic Protons (4H): The four protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0-7.8 ppm). They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.[5][6]

  • Indole C2-H (1H): This proton on the pyrrole ring typically appears as a singlet or a narrow triplet around δ 7.0-7.3 ppm.[5]

  • Methylene Protons (-CH₂-) (2H): The two protons of the methylene bridge will appear as a singlet around δ 4.6 ppm.[7]

  • Methyl Protons (-OCH₃) (3H): The three protons of the methoxy group will appear as a sharp singlet, typically around δ 3.3 ppm.[7][8]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments.

Expected ¹³C NMR Signals:

  • Aromatic Carbons (8C): The eight carbon atoms of the indole ring will resonate in the downfield region (δ 100-140 ppm). The bridgehead carbons (C3a, C7a) and the carbon attached to the nitrogen (C7a) are typically in the δ 128-136 ppm range.[5][9]

  • Methylene Carbon (-CH₂-) (1C): The methylene carbon is expected to appear around δ 96 ppm.[7]

  • Methyl Carbon (-OCH₃) (1C): The methoxy carbon signal is characteristically found around δ 55 ppm.[7][8][10]

Summary of NMR Data

¹H NMR (Predicted, CDCl₃, 400 MHz)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~8.1 br s 1H N1-H
~7.7 d 1H C7-H
~7.4 d 1H C4-H
~7.2 t 1H C6-H
~7.1 t 1H C5-H
~7.0 s 1H C2-H
~4.6 s 2H -CH₂-O-

| ~3.3 | s | 3H | -OCH₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz)

Chemical Shift (δ ppm) Assignment
~136 C7a
~128 C3a
~122 C2
~122 C6
~120 C5
~119 C4
~112 C3
~111 C7
~96 -CH₂-O-[7]

| ~55 | -OCH₃[7][10] |

IV. Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from all techniques. The molecular weight of 161 from the mass spectrum is consistent with the molecular formula C₁₀H₁₁NO, which is in perfect agreement with the proton and carbon counts from NMR. The functional groups identified by IR spectroscopy—the indole N-H, aromatic C-H, ether C-O, and aliphatic C-H—are all corroborated by the specific chemical shifts observed in the ¹H and ¹³C NMR spectra. The fragmentation pattern in the mass spectrum, particularly the loss of moieties related to the methoxymethyl group, further confirms the substituent at the C3 position.

Collectively, the MS, IR, and NMR data provide a cohesive and self-validating body of evidence that unambiguously confirms the structure of the compound as this compound. This rigorous, multi-technique approach is indispensable for ensuring the quality, identity, and purity of chemical compounds in a research and development setting.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). FT-IR spectrum of control indole.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Zhang, G., Li, C., Chen, Y., Li, D., & Zhang, Q. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 489.
  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
  • Study of Mass Spectra of Some Indole Derivatives. (n.d.). Scientific Research Publishing.
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • NMR Data for Methoxymethyl Ethers. (n.d.). Source not specified.
  • Aguiar, G. P. S., de Souza, G. G., de Oliveira, M. C. F., & Vessecchi, R. (2019). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 30(10), 2139-2148.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.
  • Study of Mass Spectra of Some Indole Derivatives. (2016).
  • Pekar, F., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 643-651.

Sources

A Technical Guide to the Solubility, Stability, and Degradation of 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Methoxymethyl)-1H-indole is an important indole derivative with applications in medicinal chemistry and drug development.[1] As with any compound intended for pharmaceutical use, a thorough understanding of its physicochemical properties is paramount for formulation development, stability testing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the solubility, stability, and degradation profile of this compound. We will explore its behavior in various solvents and under forced degradation conditions, elucidate its probable degradation pathways based on the inherent reactivity of the indole scaffold, and present standardized protocols for its assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of indole-based compounds.

Introduction and Physicochemical Profile

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3][4] Its unique electronic properties allow it to mimic protein structures and bind to a variety of enzymes.[4] this compound, a derivative of this important scaffold, shares structural similarities with biologically active compounds like Indole-3-carbinol and is of significant interest for its potential chemopreventive properties.[1] A comprehensive characterization of its stability and solubility is a critical first step in its journey from a promising molecule to a viable therapeutic agent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 78440-76-3[5]
Molecular Formula C₁₀H₁₁NO[5]
Molecular Weight 161.20 g/mol [5]
Appearance Assumed to be a solid at room temperature.General knowledge

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate and, consequently, its bioavailability. The structure of this compound, with its largely non-polar indole ring and a moderately polar methoxymethyl group, suggests it will exhibit limited aqueous solubility but good solubility in organic solvents.

Expected Solubility Characteristics

Based on the parent indole structure, which is soluble in hot water, alcohol, ether, and benzene, this compound is predicted to be soluble in a range of common organic solvents.[6] Its solubility in aqueous media is expected to be low.

Table 2: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Sparingly Soluble to InsolubleThe hydrophobic indole nucleus dominates the molecule's character.
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding and favorable dipole-dipole interactions.
Polar Aprotic Acetonitrile, DMSO, DMFSolubleStrong dipole moments can effectively solvate the molecule.
Non-Polar Dichloromethane, TolueneSoluble to Freely SolubleThe non-polar indole ring interacts favorably via van der Waals forces.[7]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound.

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH 7.4 buffer, Ethanol, Acetonitrile)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a validated analytical method

  • 0.22 µm syringe filters

Procedure:

  • Preparation: Add an excess amount of this compound to a vial, ensuring solid material remains.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed. Centrifuge the vials to sediment the undissolved solid.

  • Sampling & Dilution: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot using a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Dilute the filtered sample to a concentration within the calibration range of a validated HPLC method. Analyze the sample to determine the concentration.

  • Calculation: The solubility is reported in mg/mL or mol/L based on the measured concentration.

Stability Profile and Forced Degradation

Stability testing is essential to identify potential degradation pathways and to develop a stable formulation. The indole nucleus is an electron-rich aromatic system, making it inherently susceptible to degradation, particularly through oxidation and under strongly acidic conditions.[8][9]

Key Structural Features Influencing Stability
  • Indole Nucleus: The electron-rich nature of the indole ring, especially the C2-C3 double bond, makes it a prime target for oxidative attack.[9]

  • Indole Nitrogen (N-H): The lone pair of electrons on the indole nitrogen contributes to the ring's high reactivity.[9]

  • C3 Position: Protonation at the C3 position under acidic conditions can initiate degradation pathways.[8]

  • Methoxymethyl Group: This group may be susceptible to cleavage under strong hydrolytic conditions.

Forced Degradation Studies

Forced degradation (stress testing) is performed to accelerate the degradation of a compound under conditions more severe than standard storage. This helps to identify likely degradation products and establish a stability-indicating analytical method.

Table 3: Summary of Predicted Stability and Forced Degradation Conditions

Stress ConditionTypical Reagents & ConditionsPredicted Stability/Outcome
Acidic Hydrolysis 0.1 M HCl, 60°CDegradation Expected. Protonation at the C3 position can lead to the formation of degradation products.[8]
Basic Hydrolysis 0.1 M NaOH, 60°CPotential Degradation. The methoxymethyl ether linkage may be susceptible to cleavage.
Oxidative 3% H₂O₂, Room TemperatureSignificant Degradation Expected. The electron-rich indole ring is highly susceptible to oxidation, potentially forming oxindole derivatives.[8][9]
Photolytic UV light (254 nm), Visible lightPotential Degradation. Indole derivatives can be susceptible to photodegradation.[8][9]
Thermal 60-80°C (in solid state and solution)Generally Stable. Significant degradation is not expected under moderate heat alone but can accelerate other degradation pathways.[9]
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., in Acetonitrile)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: For each condition, mix the stock solution with the stress agent (e.g., 1 mL stock + 1 mL 0.1 M HCl). A control sample (1 mL stock + 1 mL water) should also be prepared.

  • Incubation:

    • Hydrolytic: Incubate acidic and basic solutions at 60°C.

    • Oxidative: Keep the solution with H₂O₂ at room temperature, protected from light.[9]

    • Photolytic: Expose a solution to UV/Vis light in a photostability chamber. A dark control sample should be run in parallel.

    • Thermal: Heat a solid sample and a solution in an oven.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization & Dilution: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all stressed and control samples. The use of a PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks corresponding to degradation products.

Predicted Degradation Pathways

Understanding the chemical structure of this compound allows for the prediction of its most likely degradation routes. The primary sites of reactivity are the C2-C3 double bond of the indole ring and the ether linkage of the methoxymethyl substituent.

  • Oxidative Degradation: The most probable degradation pathway involves the oxidation of the indole ring. This can lead to the formation of an oxindole derivative, where the C2 position is oxidized to a carbonyl group. Further oxidation is also possible.[8][10]

  • Acid-Catalyzed Degradation: In strong acid, protonation of the indole ring at C3 is a likely initiating event. This can lead to polymerization or other rearrangements.[8] Additionally, acid-catalyzed cleavage of the methoxymethyl ether is a plausible pathway, which would yield 3-(hydroxymethyl)-1H-indole (indole-3-carbinol).

  • Base-Catalyzed Degradation: While generally more stable to base than acid, strong basic conditions could potentially facilitate the cleavage of the N-H bond or attack the methoxymethyl group, although this is considered a less probable pathway compared to oxidation or acid degradation.

DegradationPathways main This compound oxindole 2-Oxo-3-(methoxymethyl)indoline (Oxidative Degradant) main->oxindole Oxidation [H₂O₂] i3c Indole-3-carbinol (Acid Hydrolysis Product) main->i3c Acid Hydrolysis [H⁺] polymer Polymeric Degradants main->polymer Strong Acid [H⁺]

Caption: Predicted degradation pathways for this compound.

Analytical Workflow for Stability Assessment

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_data 3. Data Interpretation prep_stock Prepare Stock Solution in Organic Solvent stress_samples Incubate Samples under Stress Conditions (Acid, Base, H₂O₂, Light, Heat) prep_stock->stress_samples sampling Withdraw Aliquots at Time Points stress_samples->sampling neutralize Neutralize & Dilute to Working Concentration sampling->neutralize hplc_analysis Inject into Validated Stability-Indicating HPLC-PDA Method neutralize->hplc_analysis quantify Quantify Parent Peak Area (% Assay vs. Initial) hplc_analysis->quantify identify Identify Degradant Peaks (Assess Peak Purity) hplc_analysis->identify mass_balance Calculate Mass Balance quantify->mass_balance identify->mass_balance

Caption: General experimental workflow for stability analysis.

Conclusion

This compound is a compound of significant interest, but its utility in drug development hinges on a stable and soluble formulation. This guide has detailed its predicted physicochemical profile, highlighting its likely good solubility in organic solvents and limited solubility in aqueous media. The stability assessment underscores the susceptibility of the indole nucleus to oxidative degradation, which represents the most probable degradation pathway. Acidic conditions are also likely to cause significant degradation. To ensure the integrity of this compound during research and development, it is crucial to store the material protected from light and in an inert atmosphere, and to avoid exposure to strong oxidizing agents and highly acidic environments. The protocols and pathways outlined herein provide a robust framework for the empirical evaluation and handling of this promising molecule.

References

  • 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione - Benchchem. (URL: )
  • DeLuca, H. F. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed. (URL: )
  • Joule, J. A. (n.d.).
  • Kinetics and Products of the Reaction of OH Radicals with 3-Methoxy-3-methyl-1-butanol. (2025). (URL: )
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl
  • III Analytical Methods. (n.d.). (URL: )
  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. (URL: )
  • This compound-5-carboxylic acid (C11H11NO3). PubChemLite. (URL: )
  • Stability of 1-Benzenesulfonyl-7-methoxy-1H-indole under various conditions. Benchchem. (2025). (URL: )
  • Gu, J. D., & Berry, D. F. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH. (URL: )
  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). (URL: )
  • 1H-Indole,3-(methoxymethyl)- - CAS:78440-76-3. Sunway Pharm Ltd. (URL: )
  • Indole | C8H7N | CID 798. PubChem - NIH. (URL: )
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Alam, O., & Khan, S. A. (2016). RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD. International Journal of Pharma Sciences and Research. (URL: )

Sources

Methodological & Application

Synthesis of 3-(Methoxymethyl)-1H-indole: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction

3-(Methoxymethyl)-1H-indole is a valuable synthetic intermediate and a structural motif found in various biologically active compounds. Its utility in drug discovery and development stems from its role as a versatile building block for more complex indole alkaloids and pharmaceuticals. The methoxymethyl group at the C3 position serves as a stable, yet potentially modifiable, functional handle for introducing further molecular complexity. This guide provides a robust, two-step protocol for the synthesis of this compound, starting from the commercially available and inexpensive indole-3-carboxaldehyde. The described methodology is designed for high reproducibility and scalability, making it suitable for both academic research and process development environments.

The synthetic strategy involves two fundamental and high-yielding transformations in organic chemistry:

  • Selective Reduction: The aldehyde functional group of indole-3-carboxaldehyde is selectively reduced to a primary alcohol, yielding indole-3-methanol. Sodium borohydride is chosen as the reducing agent for its mild nature and excellent chemoselectivity, which prevents over-reduction or reaction with the indole nucleus.[1]

  • Williamson Ether Synthesis: The resulting indole-3-methanol is O-alkylated using a suitable methylating agent in the presence of a strong base. This classic etherification method provides a clean and efficient route to the target methoxymethyl ether.

This document provides a detailed, step-by-step experimental procedure, explains the rationale behind key steps, and includes a troubleshooting guide to assist researchers in achieving optimal results.

Overall Synthetic Scheme
Experimental Protocol

This protocol is divided into two main parts corresponding to the two synthetic steps. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Rationale: This step achieves the chemoselective reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) in methanol is an ideal system for this transformation. NaBH₄ is a mild reducing agent that will not reduce the aromatic indole ring system. Methanol serves as both the solvent and a proton source to quench the intermediate alkoxide.[1]

Materials and Equipment:

  • Indole-3-carboxaldehyde (1.0 eq)

  • Anhydrous Methanol (CH₃OH)

  • Sodium borohydride (NaBH₄) (0.6 eq)

  • Deionized Water (H₂O)

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: Place indole-3-carboxaldehyde (e.g., 10.0 g, 68.9 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar. Add anhydrous methanol (120 mL).

  • Cooling: Place the flask in an ice bath and stir the resulting slurry for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 1.56 g, 41.3 mmol) to the stirred slurry in small portions over 20-30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Solvent Removal: Once the reaction is complete, remove the ice bath. Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator. Control the bath temperature to not exceed 40 °C.

  • Precipitation: To the resulting thick slurry, add deionized water (150 mL). Stir vigorously for 30 minutes. The product, indole-3-methanol, will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL). Allow the solid to air-dry on the filter paper, then transfer it to a desiccator and dry under vacuum to a constant weight. The product is typically obtained as a white to off-white solid and is often pure enough for the next step without further purification.

Rationale: This step is a Williamson ether synthesis. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the hydroxyl group of indole-3-methanol, forming a sodium alkoxide. This potent nucleophile then displaces the iodide from methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired ether. Anhydrous tetrahydrofuran (THF) is used as the solvent because it is aprotic and will not interfere with the strong base.

Materials and Equipment:

  • Indole-3-methanol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen gas inlet

  • Septa and syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried three-neck flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (60% dispersion, e.g., 2.7 g, 67.5 mmol). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes via cannula. Add anhydrous THF (100 mL).

  • Cooling: Cool the NaH suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve indole-3-methanol (e.g., 8.2 g, 56.2 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension via an addition funnel or syringe over 30 minutes. Safety Insight: This step generates hydrogen gas; ensure adequate ventilation and that the system is not sealed.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The formation of the sodium alkoxide is usually accompanied by the cessation of gas evolution.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (e.g., 4.2 mL, 67.5 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the flask to 0 °C and quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution (~50 mL) to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and deionized water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is a pale yellow oil or solid. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc/Hexanes and gradually increasing to 30%). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Data Presentation
ParameterPart A: ReductionPart B: Etherification
Key Reagent 1 Indole-3-carboxaldehyde (1.0 eq)Indole-3-methanol (1.0 eq)
Key Reagent 2 Sodium borohydride (0.6 eq)Sodium hydride (1.2 eq)
Key Reagent 3 -Methyl iodide (1.2 eq)
Solvent Anhydrous MethanolAnhydrous Tetrahydrofuran (THF)
Temperature 0-5 °C0 °C to Room Temperature
Typical Reaction Time 2-3 hours4-6 hours
Workup Water precipitationLiquid-liquid extraction
Purification Filtration (often sufficient)Flash column chromatography
Expected Yield >90%75-85%
PropertyExpected Value
Appearance White to pale yellow solid or oil
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
¹H NMR (CDCl₃) δ ~8.10 (br s, 1H, NH), ~7.70 (d, 1H, Ar-H), ~7.40 (d, 1H, Ar-H), ~7.25 (m, 2H, Ar-H), ~7.15 (s, 1H, C2-H), ~4.70 (s, 2H, -CH₂-O), ~3.40 (s, 3H, -O-CH₃) ppm.
¹³C NMR (CDCl₃) δ ~136.5, ~128.0, ~123.0, ~122.5, ~120.0, ~119.5, ~111.0, ~109.5 (indole ring carbons), ~65.0 (-CH₂-O), ~58.0 (-O-CH₃) ppm.
Mass Spec (EI) m/z (%): 161 (M⁺), 130 (M⁺ - OCH₃)

Note: NMR chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Part A: Reduction cluster_step2_reagents Reagents for Part B cluster_step2 Part B: Etherification I3C Indole-3- carboxaldehyde Reaction1 1. Mix & Cool to 0-5°C 2. Add NaBH4 3. Stir for 2-3h I3C->Reaction1 Step 1 NaBH4 NaBH4 NaBH4->Reaction1 Step 1 MeOH Methanol MeOH->Reaction1 Step 1 Workup1 1. Evaporate MeOH 2. Precipitate with H2O 3. Filter & Dry Reaction1->Workup1 I3M Indole-3-methanol (Intermediate) Workup1->I3M Reaction2 1. Deprotonate with NaH 2. Add CH3I at 0°C 3. Stir for 4-6h I3M->Reaction2 Step 2a NaH NaH NaH->Reaction2 Step 2a MeI CH3I MeI->Reaction2 Step 2b THF Anhydrous THF THF->Reaction2 Step 2a Workup2 1. Quench (NH4Cl) 2. Liquid-Liquid Extraction 3. Dry & Concentrate Reaction2->Workup2 Purification Flash Column Chromatography Workup2->Purification FinalProduct 3-(Methoxymethyl)- 1H-indole (Final Product) Purification->FinalProduct Analysis Characterization (NMR, MS) FinalProduct->Analysis

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Part A: Incomplete Reaction 1. Insufficient NaBH₄.2. Low reaction temperature or short reaction time.1. Use fresh, high-quality NaBH₄.2. Allow the reaction to stir for a longer duration and monitor closely by TLC.
Part B: Low Yield 1. Incomplete deprotonation (wet solvent/reagents).2. Volatility of MeI.1. Ensure all glassware is flame-dried and solvents are anhydrous.2. Add MeI slowly at 0°C and ensure the reaction system is well-sealed (but not pressurized).
Part B: Multiple Spots on TLC 1. Incomplete reaction.2. N-alkylation side product.3. Dimerization.1. Increase reaction time or temperature slightly.2. The use of NaH strongly favors O-alkylation over N-alkylation. Ensure slow addition of substrate to the base. Purify carefully by chromatography.
Final Product is an Oil, not Solid The product has a low melting point and may exist as an oil if trace solvent or impurities are present.This is not uncommon. Ensure complete removal of chromatography solvents under high vacuum. The purity can be confirmed by NMR regardless of the physical state.

References

  • Pi, C., Yin, X., Cui, X., Ma, Y., & Wu, Y. (2019). Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. Organic Letters, 21(7), 2081–2084. [Link]

  • Google Patents. (2010). Synthesis method of indole-3-methanol. CN101921223A.
  • Wikipedia. Indole-3-carbaldehyde. Accessed January 2026. [Link]

Sources

Application Note: 3-(Methoxymethyl)-1H-indole as a Versatile C3-Electrophilic Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with functionalization at the C3-position being a critical strategy for creating structural diversity and biological activity.[1][2] This application note provides a detailed guide for researchers on the use of 3-(methoxymethyl)-1H-indole as a stable, efficient, and versatile precursor for the C3-alkylation of a wide range of nucleophiles. We delve into the underlying reaction mechanisms, present detailed, field-proven protocols for key transformations, and showcase its application in the synthesis of valuable molecules such as tryptamine derivatives. This guide is intended for organic chemists, medicinal chemists, and drug development professionals seeking a reliable method for introducing C3-alkyl substituents onto the indole core.

Introduction: The Strategic Importance of C3-Functionalized Indoles

The indole ring system is a "privileged scaffold" in drug discovery, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[2] Its electron-rich nature makes it susceptible to electrophilic substitution, with the C3-position being the most nucleophilic and kinetically favored site for reaction. Consequently, the introduction of substituents at this position is a foundational strategy in indole chemistry.

While indole-3-methanol (indole-3-carbinol) is the simplest precursor for C3-alkylation, it is often unstable, readily oligomerizing under acidic conditions. This compound emerges as a superior alternative. It serves as a stable, isolable, and easily handled crystalline solid that, upon activation with a Lewis or Brønsted acid, generates the key electrophilic azafulvenium ion (also known as the skatyl cation) in situ. This controlled generation of the reactive intermediate minimizes side reactions and provides a more reliable and reproducible platform for C3-functionalization.[3] This note will explore the synthesis, mechanism, and broad synthetic utility of this important reagent.

Synthesis and Physicochemical Properties

This compound is readily prepared from the more common indole-3-carbinol. It is often formed as a byproduct when reactions involving indole-3-carbinol are performed in methanol, highlighting its facile formation.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁NO
Molar Mass 161.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 97-99 °C
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, dichloromethane.
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (br s, 1H, NH), 7.68 (d, 1H), 7.38 (d, 1H), 7.22 (t, 1H), 7.15 (t, 1H), 7.10 (s, 1H), 4.75 (s, 2H, -CH₂-), 3.45 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 136.5, 128.0, 123.0, 122.3, 119.8, 119.7, 111.1, 110.5, 69.8, 58.2

Reaction Mechanism: The Azafulvenium Ion Intermediate

The synthetic utility of this compound hinges on its ability to act as a stable precursor to a highly reactive electrophile. Under acidic conditions (either Brønsted or Lewis acid catalysis), the methoxy group is protonated and eliminated as methanol. This elimination generates a resonance-stabilized carbocation, the azafulvenium ion, which is the key electrophilic species responsible for the subsequent alkylation of nucleophiles.

This intermediate is highly susceptible to attack by a wide range of soft and hard nucleophiles at the exocyclic methylene carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C3-position of the indole ring.

Mechanism cluster_0 Activation & Intermediate Formation cluster_1 Nucleophilic Attack Indole This compound Protonated Protonated Intermediate Indole->Protonated + H⁺ (Acid) Azafulvenium Azafulvenium Ion (Electrophile) Protonated->Azafulvenium - CH₃OH Methanol Methanol Product C3-Alkylated Indole Azafulvenium->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Workflow start Reactants reagent This compound + Nucleophile (e.g., Indole, Nitroalkane) start->reagent reaction In situ generation of Azafulvenium Ion followed by Nucleophilic Attack reagent->reaction 1. Mix conditions Reaction Conditions catalyst Lewis or Brønsted Acid (e.g., Cu(OTf)₂, InCl₃, TFA) Anhydrous Solvent (e.g., CH₂Cl₂) conditions->catalyst catalyst->reaction 2. Catalyze process Process process->reaction product C3-Alkylated Product (e.g., Bis(indolyl)methane, Tryptamine Precursor) reaction->product 3. Form outcome Result outcome->product

Diagram 2: General workflow for C3-alkylation reactions.

Application 4.2: Synthesis of Tryptamine Precursors

Tryptamines are a class of monoamine alkaloids containing an indolethylamine structure, with many acting as neurotransmitters or psychoactive compounds. [4][5][6]A common synthetic route involves the C3-alkylation of indole with a two-carbon synthon, followed by reduction. This compound can be used to alkylate nitromethane, yielding 3-(2-nitroethyl)-1H-indole, a direct precursor to tryptamine.

Case Study: Synthesis of Dimethyltryptamine (DMT) Analogs Recent studies have demonstrated the utility of C3-alkylation of indoles for the late-stage functionalization of drug candidates and the synthesis of DMT analogs. [7]This approach involves the reaction of a substituted indole with an alcohol, which proceeds through an intermediate analogous to the azafulvenium ion. While not using this compound directly, the underlying principle of generating a C3-electrophile is identical and highlights the power of this strategy. [7][8]

Experimental Procedures: Detailed Protocols

Protocol 5.1: General Procedure for Copper(II) Triflate-Catalyzed C3-Alkylation of Indole Nucleophiles

This protocol describes a representative Friedel-Crafts-type alkylation using a second indole molecule as the nucleophile to form a bis(indolyl)methane. The methodology is adapted from standard Lewis acid-catalyzed procedures for this transformation. [9]

  • Materials & Equipment:

    • This compound (1.0 equiv)

    • Nucleophile (e.g., 5-methoxy-1H-indole, 1.1 equiv)

    • Copper(II) triflate (Cu(OTf)₂, 5 mol%)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the nucleophilic indole (1.1 equiv), and anhydrous dichloromethane (to achieve a ~0.2 M concentration).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add Copper(II) triflate (0.05 equiv) to the solution in one portion.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to yield the pure C3-alkylated product.

  • Causality and Insights:

    • Anhydrous Conditions: The Lewis acid catalyst, Cu(OTf)₂, is sensitive to water, which would deactivate it. Water could also compete as a nucleophile.

    • Inert Atmosphere: Prevents potential oxidation of the electron-rich indole rings.

    • Catalyst Choice: Cu(OTf)₂ is an effective and mild Lewis acid for promoting the formation of the azafulvenium ion without causing significant degradation of the indole substrates. [9]Other catalysts like InCl₃, Sc(OTf)₃, or Brønsted acids like trifluoroacetic acid can also be employed.

    • Work-up: The basic quench with NaHCO₃ neutralizes the acidic catalyst, stopping the reaction and preventing product degradation on the silica gel during purification.

Safety, Handling, and Storage

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. Long-term storage under refrigeration is recommended to ensure stability.

  • Toxicity: While specific toxicity data is limited, indole derivatives should be handled with care as potential irritants.

Conclusion and Future Outlook

This compound is a highly valuable and practical reagent in modern organic synthesis. Its stability, ease of handling, and predictable reactivity make it an excellent choice for the controlled generation of the C3-indole electrophile. This enables reliable and high-yielding synthesis of a diverse array of C3-substituted indoles, including important pharmaceutical precursors like tryptamines and bis(indolyl)methanes. The principles governing its reactivity are central to indole chemistry and continue to be exploited in the development of novel synthetic methodologies, including asymmetric and catalytic variants for the enantioselective synthesis of complex, biologically active molecules.

References

  • Ghanem, E. et al. (2023). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]

  • ResearchGate. (n.d.). C3-Alkylation of Indoles and Oxindoles by Alcohols by means of Borrowing Hydrogen Methodology. Request PDF. [Link]

  • ResearchGate. (n.d.). C3-Alkylation of 3-alkyloxindoles 8. [Link]

  • De Mello, F. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]

  • Royal Society of Chemistry. (2018). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry. [Link]

  • Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]

  • National Institutes of Health. (2022). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PMC. [Link]

  • IRIS. (2020). Catalytic C3 aza-alkylation of indoles. [Link]

  • Universidade Nova de Lisboa. (2014). Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. [Link]

  • National Institutes of Health. (2020). Mechanistic duality of indolyl 1,3-heteroatom transposition. PMC. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • PubMed. (2019). Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. [Link]

  • ResearchGate. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

  • Google Patents. (2022). Method of synthesizing indole compounds.
  • MDPI. (2022). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Biomolecules. [Link]

  • MDPI. (2022). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules. [Link]

  • Royal Society of Chemistry. (2021). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. [Link]

  • National Institutes of Health. (2023). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. PMC. [Link]

  • SciSpace. (1993). Top 36 papers published in the topic of Tryptamine. [Link]

Sources

The Versatile Scaffold: 3-(Methoxymethyl)-1H-indole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals on the Synthesis, Applications, and Proven Protocols for a Key Bioactive Intermediate.

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged scaffold" in drug discovery. Among the myriad of functionalized indoles, 3-(Methoxymethyl)-1H-indole emerges as a particularly valuable building block. It serves as a stable and versatile synthetic precursor for compounds that mirror the biological activities of the naturally occurring but less stable indole-3-carbinol (I3C).[3] This guide provides a comprehensive overview of the synthesis of this compound and its applications in developing novel therapeutic agents, complete with detailed, field-proven protocols.

Part 1: Synthesis of this compound and its Precursor

The synthesis of this compound is most efficiently approached through its precursor, indole-3-carbinol (I3C). I3C can be synthesized from commercially available indole-3-carboxaldehyde.

Protocol 1: Synthesis of Indole-3-carbinol (I3C) via Reduction of Indole-3-carboxaldehyde

This protocol details the reduction of indole-3-carboxaldehyde to indole-3-carbinol using sodium borohydride.[4][5]

Causality Behind Experimental Choices:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the indole ring.

  • Ethanol: An effective solvent that readily dissolves the starting material and the reducing agent, and is relatively easy to remove post-reaction.

  • Room Temperature Reaction: Sufficient for the reduction to proceed efficiently without promoting side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve indole-3-carboxaldehyde (0.2 mol) in 99% ethanol (200 mL) with stirring at room temperature until fully dissolved.

  • Reduction: Gradually add sodium borohydride (0.2 mol) to the solution. The reaction is exothermic, so the addition should be controlled to maintain the temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Precipitation and Isolation: Add water (500 mL) to the concentrated residue. The crude indole-3-carbinol will precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of this compound from Indole-3-carbinol

This compound is readily formed when indole-3-carbinol is treated with methanol, particularly under acidic conditions which facilitate the formation of a stabilized carbocation at the 3-position.[3]

Causality Behind Experimental Choices:

  • Methanol: Serves as both the solvent and the methylating agent.

  • Acid Catalyst (e.g., p-toluenesulfonic acid): Protonates the hydroxyl group of I3C, turning it into a good leaving group (water) and facilitating the formation of a reactive intermediate that is then attacked by methanol.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve indole-3-carbinol (1 eq.) in methanol.

  • Catalysis: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid.

  • Workup and Purification: Neutralize the acid catalyst with a mild base, remove the methanol under reduced pressure, and purify the resulting this compound using column chromatography.

Part 2: Applications in Anticancer Drug Development

The biological properties of this compound are considered to be "essentially identical" to those of indole-3-carbinol.[3] I3C and its primary in vivo condensation product, 3,3'-diindolylmethane (DIM), have demonstrated significant potential as anticancer agents.[6][7][8] They influence multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[6]

Key Bioactive Derivative: 3,3'-Diindolylmethane (DIM)

DIM is a major acid-catalyzed condensation product of I3C and is believed to be responsible for many of I3C's biological effects.[9][10] this compound can be considered a stable precursor to the reactive intermediate that leads to DIM formation.

Protocol 3: Synthesis of 3,3'-Diindolylmethane (DIM)

This protocol describes the synthesis of DIM from indole and paraformaldehyde, which mimics the in vivo condensation of I3C.[11]

Causality Behind Experimental Choices:

  • Indole and Paraformaldehyde: Serve as the building blocks for the DIM structure.

  • p-Toluenesulfonic Acid: A catalyst to promote the electrophilic substitution reaction on the indole ring.

  • Ethanol/Water Solvent System: A green and effective medium for the reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine indole and paraformaldehyde in a mixed solvent of water and ethanol.

  • Catalysis: Add p-toluenesulfonic acid as the catalyst.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to allow the crude DIM to precipitate. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from toluene to obtain pure 3,3'-diindolylmethane.

Anticancer Mechanism of Action

I3C and DIM exert their anticancer effects through a variety of mechanisms, including:

  • Induction of Apoptosis: They can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.[9]

  • Cell Cycle Arrest: They can cause cell cycle arrest at the G1 phase.[9]

  • Modulation of Estrogen Metabolism: I3C can shift estrogen metabolism towards the production of less estrogenic metabolites.[7]

  • Inhibition of Angiogenesis: They can interfere with the formation of new blood vessels that supply tumors.[6]

  • Activation of Nrf2 Pathway: I3C and DIM can induce the expression of phase II detoxifying and antioxidant enzymes through the Nrf2 pathway.[12]

Below is a diagram illustrating the activation of the Nrf2-dependent antioxidant pathway by I3C and its derivatives.

Nrf2_Pathway cluster_nucleus I3C Indole-3-Carbinol (I3C) / 3,3'-Diindolylmethane (DIM) Keap1_Nrf2 Keap1-Nrf2 Complex I3C->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Phase II Detoxifying & Antioxidant Enzymes (e.g., GST, NQO-1) ARE->Antioxidant_Enzymes Upregulates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Nrf2-Dependent Antioxidant Pathway Activation by I3C/DIM.

Quantitative Data on Anticancer Activity
CompoundCell LineActivityIC₅₀ (µM)Reference
N-(indol-3-ylmethyl)-3,3′-diindolylmethane (DIM-1)A375 (Melanoma)Anti-proliferative1.87[13]

Part 3: Applications in Anti-Inflammatory and Antiviral Drug Development

The versatile indole scaffold is also a key feature in many anti-inflammatory and antiviral agents.[2][14] The ability of this compound to act as a stable precursor for various 3-substituted indoles makes it a valuable starting point for the synthesis of novel compounds in these therapeutic areas.

Workflow for Developing Novel Bioactive Indole Derivatives

The general workflow for utilizing this compound in drug discovery involves its conversion into a more reactive intermediate, which can then be coupled with various functionalities to generate a library of diverse compounds for biological screening.

Drug_Discovery_Workflow Start This compound Intermediate Reactive Intermediate (e.g., Alkylideneindolenine) Start->Intermediate Activation Library Library of 3-Substituted Indole Derivatives Intermediate->Library Nucleophiles Library of Nucleophiles (e.g., amines, thiols, carbanions) Nucleophiles->Library Reaction Screening Biological Screening (e.g., anti-inflammatory, antiviral assays) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound stands as a crucial and versatile intermediate in medicinal chemistry. Its stability, coupled with its "essentially identical" biological activity profile to the natural but labile indole-3-carbinol, makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable scaffold in the ongoing quest for novel and effective treatments for cancer, inflammation, and viral diseases.

References

  • CN102766082A - Novel method for synthesizing indole-3-carbinol - Google P
  • Indole-3-Carbinol | Linus Pauling Institute | Oregon State University. (URL: [Link])

  • Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms | Annual Reviews. (URL: [Link])

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])

  • Synthesis, reactivity and biological properties of methoxy-activ
    • The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I] - PubMed. (URL: [Link])

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (URL: [Link])

  • Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect - PMC - NIH. (URL: [Link])

  • 3,3′-diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PubMed Central. (URL: [Link])

  • Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review - MDPI. (URL: [Link])

  • N-alkoxy derivatization of indole-3-carbinol increases the efficacy of the G1 cell cycle arrest and of I3C-specific regulation of cell cycle gene transcription and activity in human breast cancer cells - NIH. (URL: [Link])

  • CN110256325B - Process method for synthesizing 3,3' -diindolylmethane - Google P
  • Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry - PURKH. (URL: not available)
  • The Anti-Carcinogenic Effect of Indole-3-Carbinol and 3, 3'-Diindolylmethane and their Mechanism of Action - Hilaris Publisher. (URL: [Link])

  • Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PubMed. (URL: [Link])

  • (PDF) Synthesis and Pharmacological Studies of Novel 3-Substituted Indole Derivatives as Potential Anti-Inflammatory and Analgesic Agents - ResearchGate. (URL: [Link])

  • Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Deriv
  • Science Review: Indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM) - Metagenics Institute. (URL: [Link])

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (URL: [Link])

  • Synthesis of 3-[(1-Aryl)aminomethyl]indoles - Sci-Hub. (URL: not available)
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH. (URL: [Link])

  • Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry - PURKH. (URL: not available)

Sources

Application Note: Strategic Development of Novel Anticancer Agents from 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including a number of clinically approved anticancer drugs.[1][2] This application note provides a comprehensive guide for the strategic development of novel anticancer agents derived from the versatile starting material, 3-(methoxymethyl)-1H-indole. We will explore rational design principles based on established structure-activity relationships (SAR) of 3-substituted indoles, detail synthetic strategies, and provide robust protocols for the in vitro evaluation of these novel compounds. The primary focus will be on targeting tubulin polymerization, a clinically validated mechanism for indole-based anticancer agents.

Introduction: The Therapeutic Promise of Indole-Based Anticancer Agents

The indole nucleus is a key structural motif in a variety of natural and synthetic compounds with significant pharmacological activities. In oncology, several indole-based drugs, such as Vincristine, Vinblastine, and Sunitinib, have made a substantial impact on cancer treatment.[3][4] These compounds exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization, kinase signaling, and topoisomerase activity.[2]

The 3-position of the indole ring is a particularly attractive site for chemical modification due to its high reactivity in electrophilic substitution reactions.[5] This allows for the introduction of a wide array of functional groups, enabling the fine-tuning of a compound's pharmacological properties. This compound serves as an excellent and versatile starting material for the synthesis of a library of 3-substituted indole derivatives with potential anticancer activity. Its methoxymethyl group can be readily converted into other functionalities, providing a gateway to novel chemical entities.

Design Strategy: Leveraging Structure-Activity Relationships (SAR)

The design of novel anticancer agents from this compound should be guided by established SAR principles for 3-substituted indole derivatives. A key strategy is to mimic the structural features of known tubulin polymerization inhibitors, such as Combretastatin A-4. Many potent indole-based tubulin inhibitors feature a trimethoxyphenyl group, which binds to the colchicine-binding site on β-tubulin.[6][7]

Our design strategy will therefore focus on synthesizing derivatives that incorporate a 3,4,5-trimethoxyphenyl moiety linked to the 3-position of the indole scaffold. The length and nature of the linker can be varied to optimize binding affinity and biological activity.

Synthetic Approach: From this compound to Potent Derivatives

The synthesis of target compounds will proceed through a multi-step sequence starting from this compound. The following is a generalized synthetic scheme.

Scheme 1: Proposed Synthesis of Novel 3-Substituted Indole Derivatives

Synthetic Pathway A This compound B 3-(Bromomethyl)-1H-indole A->B  HBr/AcOH   C Indole-3-acetonitrile B->C  NaCN, DMSO   D Indole-3-acetic acid C->D  NaOH, H2O/EtOH   E Target Compound (Amide Derivative) D->E  3,4,5-Trimethoxyaniline, HATU, DIPEA, DMF  

Caption: Proposed synthetic route from this compound.

Protocol 1: Synthesis of N-(3,4,5-trimethoxyphenyl)-2-(1H-indol-3-yl)acetamide

This protocol outlines the synthesis of a lead compound based on the design strategy.

Step 1: Synthesis of 3-(Bromomethyl)-1H-indole

  • Dissolve this compound in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrobromic acid in acetic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(bromomethyl)-1H-indole.

Step 2: Synthesis of Indole-3-acetonitrile

  • Dissolve 3-(bromomethyl)-1H-indole in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield indole-3-acetonitrile.

Step 3: Synthesis of Indole-3-acetic acid

  • Dissolve indole-3-acetonitrile in a mixture of ethanol and water.

  • Add sodium hydroxide and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to pH 2-3.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain indole-3-acetic acid.

Step 4: Synthesis of N-(3,4,5-trimethoxyphenyl)-2-(1H-indol-3-yl)acetamide (Target Compound)

  • Dissolve indole-3-acetic acid in dimethylformamide (DMF).

  • Add 3,4,5-trimethoxyaniline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the target compound.

In Vitro Evaluation: Assessing Anticancer Potential

A systematic in vitro evaluation is crucial to determine the anticancer efficacy and mechanism of action of the newly synthesized compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation synthesis Synthesis of 3-substituted indole derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity tubulin Tubulin Polymerization Assay cytotoxicity->tubulin cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis

Caption: A typical workflow for the in vitro evaluation of synthesized compounds.

Protocol 2: Cytotoxicity Screening using MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
Lead Compound 1 0.520.340.86
Lead Compound 2 1.20.982.5
Cisplatin (Control) 5.88.211.3
Hypothetical data for illustrative purposes.
Protocol 3: Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin.[7][8]

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., G-PEM), and GTP.

  • Compound Addition: Add the test compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) to the reaction mixture.

  • Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37 °C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory or stabilizing effect.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compounds on cell cycle progression.[8]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest. An accumulation of cells in the G2/M phase is characteristic of tubulin inhibitors.[8]

Protocol 5: Apoptosis Assay using Annexin V/PI Staining

This assay detects apoptosis (programmed cell death) induced by the compounds.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Mechanism of Action: Targeting Microtubule Dynamics

The primary hypothesized mechanism of action for the designed 3-substituted indole derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including mitosis.[2] By binding to the colchicine site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[7][8]

Mechanism_of_Action Indole 3-Substituted Indole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Indole->Polymerization Inhibits Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Proposed mechanism of action for 3-substituted indole derivatives.

Conclusion and Future Directions

This compound represents a promising and versatile starting material for the development of novel anticancer agents. By employing rational design strategies based on established SAR, efficient synthetic routes, and a systematic in vitro evaluation cascade, researchers can identify potent lead compounds. The protocols detailed in this application note provide a robust framework for this discovery process.

Future work should focus on optimizing the lead compounds through further chemical modifications to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies using xenograft models will be essential to validate the anticancer efficacy of the most promising candidates in a preclinical setting.

References

  • Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1785-1811.
  • Yin, J., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Pinney, K. G., et al. (2017). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 25(16), 4486-4501.
  • Shafi, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457.
  • Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20).
  • Li, W., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 124, 49-60.
  • Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry, 59, 116674.
  • Jinjapure, A., et al. (2019). Synthesis and structure–activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. Monatshefte für Chemie-Chemical Monthly, 150(10), 1857-1868.
  • Li, W. T., et al. (2015). Synthesis and Evaluation of 3-ylideneoxindole Acetamides as Potent Anticancer Agents. European Journal of Medicinal Chemistry, 99, 136-148.
  • Wang, C., et al. (2020). Design, Synthesis and Biological Evaluation of[1][8][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 25(21), 5094.

  • Shafi, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457.
  • Wang, X. F., et al. (2020). Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. European Journal of Medicinal Chemistry, 200, 112359.
  • Khan, I., et al. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia, 1(4), 1168-1183.
  • Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(2), 222.
  • Bishayee, A., & Mandal, A. (2020). Molecular Targets, Anti-cancer Properties and Potency of Synthetic Indole-3-carbinol Derivatives. Current Pharmaceutical Design, 26(32), 3955-3972.
  • Wang, X. F., et al. (2020). Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. European Journal of Medicinal Chemistry, 200, 112359.
  • Iacopetta, D., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2587.
  • Reddy, T. S., et al. (2019). First Report on 3‐(3‐oxoaryl) Indole Derivatives as Anticancer Agents: Microwave Assisted Synthesis, In Vitro Screening and Molecular Docking Studies. ChemistrySelect, 4(15), 4485-4490.

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 3-(Methoxymethyl)-1H-indole as a potential antimicrobial agent. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antimicrobial effects against various pathogens.[1][2][3][4] While specific data on the antimicrobial properties of this compound are limited, its structural similarity to other biologically active indoles, such as indole-3-carbinol, suggests its potential as a subject for antimicrobial research.[5] This document outlines detailed protocols for the systematic evaluation of its efficacy, drawing upon established methodologies for assessing novel antimicrobial compounds.

Introduction to Indole-Based Antimicrobials

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action.[6] Indole and its derivatives have garnered considerable attention as a promising class of compounds that can interfere with various bacterial processes.[7][8] These include the disruption of biofilm formation, inhibition of quorum sensing, and interference with essential enzymatic pathways.[4][9][10] The versatility of the indole ring allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity.[2][11][12]

This compound is a derivative of the core indole structure. Its biological properties are suggested to be nearly identical to indole-3-carbinol, a compound known for its various physiological effects.[5] This structural relationship provides a strong rationale for investigating its potential as an antimicrobial agent.

Experimental Workflows

The evaluation of a novel antimicrobial agent typically follows a hierarchical approach, starting with broad screening assays and progressing to more detailed mechanistic studies. The following workflow is recommended for the characterization of this compound.

Antimicrobial_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanistic Studies A Minimum Inhibitory Concentration (MIC) Assay B Minimum Bactericidal Concentration (MBC) Assay A->B Determine bactericidal concentration C Time-Kill Kinetics Assay A->C Characterize killing dynamics D Biofilm Disruption Assay A->D Assess activity against biofilms E Cytotoxicity Assay A->E Evaluate selectivity and safety H Resistance Development Study A->H Assess potential for resistance F Quorum Sensing Inhibition Assay C->F Investigate mechanism of action D->F G Efflux Pump Inhibition Assay F->G Further explore mechanism

Caption: A logical workflow for the comprehensive antimicrobial evaluation of this compound.

Core Protocols

The following protocols are foundational for characterizing the antimicrobial profile of this compound. It is crucial to include appropriate positive and negative controls in all experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of the compound in a suitable solvent at a high concentration (e.g., 10 mg/mL). Subsequent dilutions should be made in sterile CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • In the first column of wells, add 50 µL of the appropriate this compound working solution to achieve the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on. Discard 50 µL from the last column of wells containing the compound.

    • Include a growth control well (CAMHB + inoculum) and a sterility control well (CAMHB only).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth (indicated by the absence of turbidity).

Protocol 2: Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[13][14]

Materials:

  • This compound

  • Log-phase culture of the test organism

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a log-phase culture of the test organism in CAMHB.

  • Assay Setup:

    • Prepare culture tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control tube without the compound.

    • Inoculate all tubes with the log-phase culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the compound. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Protocol 3: Biofilm Disruption Assay

Many chronic infections are associated with bacterial biofilms, which are notoriously resistant to conventional antibiotics. This assay assesses the ability of this compound to disrupt pre-formed biofilms.[15][16]

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Biofilm Formation:

    • Inoculate TSB with the test organism and dispense into the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment:

    • Gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).

    • Add fresh media containing various concentrations of this compound to the wells.

    • Include a control well with media only.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm:

    • Discard the media and wash the wells with PBS.

    • Add crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet and wash the wells with water.

    • Solubilize the stained biofilm with ethanol or acetic acid.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm disruption.

Data Presentation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example MIC Data for this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Insert Data]
Methicillin-resistant S. aureus (MRSA)Gram-positive[Insert Data]
Escherichia coli ATCC 25922Gram-negative[Insert Data]
Pseudomonas aeruginosa PAO1Gram-negative[Insert Data]

Mechanistic Insights and Further Investigations

While the primary screening assays establish the antimicrobial activity, further studies are necessary to elucidate the mechanism of action.

Mechanistic_Investigation A This compound B Bacterial Cell A->B C Quorum Sensing Signaling B->C Inhibition D Efflux Pump Activity B->D Inhibition E Cell Membrane Integrity B->E Disruption F DNA/Protein Synthesis B->F Inhibition G Bactericidal/Bacteriostatic Effect C->G D->G E->G F->G

Caption: Potential mechanisms of antimicrobial action for this compound.

  • Quorum Sensing Inhibition: Many indole derivatives have been shown to interfere with bacterial communication systems known as quorum sensing, which regulate virulence and biofilm formation.[9]

  • Efflux Pump Inhibition: Indole compounds can also inhibit efflux pumps, which are bacterial defense mechanisms that expel antibiotics from the cell.[4]

  • Membrane Disruption: The lipophilic nature of the indole ring may facilitate its interaction with and disruption of the bacterial cell membrane.

  • Enzyme Inhibition: Indole alkaloids can inhibit essential bacterial enzymes, such as pyruvate kinase.[4][17]

Safety and Cytotoxicity

A crucial aspect of antimicrobial drug development is ensuring the compound's selectivity for bacterial cells over mammalian cells.

Protocol 4: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined. Several studies have shown that some indole derivatives exhibit low cytotoxicity against normal human cell lines.[18][19]

Conclusion

This compound represents an intriguing starting point for the exploration of novel antimicrobial agents. The protocols outlined in these application notes provide a robust framework for its systematic evaluation. By following these established methodologies, researchers can effectively characterize its antimicrobial spectrum, potency, and potential mechanisms of action, thereby contributing to the critical search for new therapeutics to combat infectious diseases.

References

A comprehensive list of references that support the claims and protocols within this document can be found below.

  • Synthesis and Biological Evaluation of Indole Core-Based Derivatives With Potent Antibacterial Activity Against Resistant Bacterial Pathogens. (n.d.). PubMed. [Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022). Journal of Agricultural and Food Chemistry, 70(18), 5543-5555. [Link]

  • Natural indole-containing alkaloids and their antibacterial activities. (2020). Archiv der Pharmazie, 353(10), e2000120. [Link]

  • Design, synthesis and antibacterial evaluation of N-substituted indole derivatives containing 1,3,4-thiadiazole and amide moieties. (2022). Journal of Taibah University for Science, 16(1), 779-790. [Link]

  • Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. (1999). Journal of Antimicrobial Chemotherapy, 44(5), 701-704. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2021). Frontiers in Chemistry, 9, 708301. [Link]

  • Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. (2023). Molecules, 28(15), 5863. [Link]

  • Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. (2020). Molecules, 25(24), 5948. [Link]

  • Natural indole-containing alkaloids and their antibacterial activities. (2020). ResearchGate. [Link]

  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. (2018). Medicinal Chemistry, 14(7), 715-728. [Link]

  • Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. (2003). ResearchGate. [Link]

  • Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori. (2023). Molecules, 28(23), 7857. [Link]

  • Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases. (2014). Marine Drugs, 12(6), 3660-3705. [Link]

  • Cytotoxic Activity of Some Indole Derivatives and Indole Metabolites of Streptomyces staurosporeus. (1998). Pharmaceutical Biology, 36(1), 66-70. [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2023). Heliyon, 9(1), e12810. [Link]

  • Antimicrobial resistance induced by airborne indole without physical... (n.d.). ResearchGate. [Link]

  • Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. (2020). mBio, 11(3), e00713-20. [Link]

  • Controlling bacterial behavior with indole-containing natural products and derivatives. (2015). RSC Advances, 5(62), 50051-50063. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2023). Microbiology Spectrum, 11(3), e04905-22. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2015). International Journal of Organic Chemistry, 5(2), 113-127. [Link]

  • Bio-informed synthesis of marine-sourced indole derivatives: suppressing gram-negative bacteria biofilm and virulence. (2023). Communications Biology, 6(1), 536. [Link]

  • Indole Affects Biofilm Formation in Bacteria. (2016). Journal of Bacteriology, 198(19), 2636-2643. [Link]

  • Time Kill Testing. (n.d.). Pacific BioLabs. [Link]

  • Substituted indoles reduce the biofilm formation of E. coli and S.... (n.d.). ResearchGate. [Link]

  • Indole is an inter-species biofilm signal mediated by SdiA. (2007). BMC Microbiology, 7, 42. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). Marmara Pharmaceutical Journal, 22(3), 405-414. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2015). ResearchGate. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (2023). Molecules, 28(19), 6825. [Link]

  • Indole as a regulator of bacterial physiology. (2023). ResearchGate. [Link]

  • Indole Test Protocol. (2009). American Society for Microbiology. [Link]

  • Minimum inhibitory concentration of indole 1 and its derivatives 4a-c... (n.d.). ResearchGate. [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2020). Molecules, 25(18), 4253. [Link]

  • N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents: Synthesis and Biological Evaluation. (2020). Molecules, 25(18), 4153. [Link]

  • Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. (2023). National Institutes of Health. [Link]

  • A simple protocol for the michael addition of indoles with electron deficient olefins catalysed by TBAHS in aqueous media and. (n.d.). SciSpace. [Link]

  • (PDF) Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. (2021). ResearchGate. [Link]

  • The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. (1995). Food and Chemical Toxicology, 33(6), 491-512. [Link]

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022). Molecules, 27(18), 5961. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). Molecules, 26(8), 2261. [Link]

Sources

Application Note: High-Purity Isolation of 3-(Methoxymethyl)-1H-indole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Scientist

Executive Summary

3-(Methoxymethyl)-1H-indole is a valuable building block in the synthesis of pharmacologically active compounds, including novel anti-cancer agents and antivirals. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and residual reagents. Achieving high purity (>99%) is non-negotiable for downstream applications in drug development and mechanistic studies. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from initial method development on Thin-Layer Chromatography (TLC) to a step-by-step guide for column purification, ensuring reproducibility and scientific integrity.

The Foundational Principle: Adsorption Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[1][2] The separation of components in the crude mixture is governed by their differential affinities for the stationary phase versus their solubility in the mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. Its surface is rich in polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Analyte Polarity: this compound possesses moderate polarity. The indole ring itself is aromatic, while the N-H group and the ether oxygen in the methoxymethyl substituent provide sites for hydrogen bonding with the silica gel.

  • Elution Mechanism: Compounds with higher polarity will adsorb more strongly to the silica gel, resulting in slower movement down the column. Less polar compounds have a weaker affinity for the stationary phase, spend more time in the mobile phase, and are eluted more quickly.[1] By carefully selecting the mobile phase composition, we can modulate these interactions to achieve a clean separation.

G cluster_column Silica Gel Surface (Stationary Phase) Si-OH_1 Si-OH Si-OH_2 Si-OH Si-OH_3 Si-OH Si-OH_4 Si-OH Target Target Target->Si-OH_2 Stronger Adsorption (H-Bonding) Polar_Impurity Polar_Impurity Polar_Impurity->Si-OH_4 Very Strong Adsorption Impurity Impurity caption Figure 1: Separation on Silica Gel.

Method Development: The Critical Role of TLC

Attempting column chromatography without preliminary analysis is inefficient. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase (eluent) for separation.[1] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.

Protocol: TLC System Optimization

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a second solution of a pure standard, if available.

  • Select Solvents: Start with a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc). These are commonly effective for indole derivatives.[3][4]

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on a silica gel TLC plate (F254).

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a low polarity mixture, such as 10% EtOAc in hexanes (1:9 v/v).

  • Visualize: Most indole derivatives are UV-active and will appear as dark spots under a 254 nm UV lamp.[5] Additionally, staining can be used for visualization:

    • p-Anisaldehyde Stain: A general-purpose stain that often produces colored spots upon heating.

    • Ehrlich's Reagent: A highly specific stain for indoles, typically yielding blue or purple spots.[5]

  • Analyze and Iterate:

    • If all spots remain at the baseline (Rf ≈ 0), the solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., to 20%, 30%).

    • If all spots run to the solvent front (Rf ≈ 1), the system is too polar. Decrease the proportion of ethyl acetate.

    • If you observe streaking, which can be an issue with the basicity of the indole nitrogen, add a small amount (0.5-1%) of a modifier like triethylamine (Et₃N) to the eluent to improve spot shape.[5]

  • Identify the Target: The spot from the crude mixture that matches the Rf of the pure standard is your target compound. The optimal solvent system will show this spot well-separated from others. For this application, a system of 25% Ethyl Acetate in Hexanes is often a successful starting point.

Detailed Protocol: Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system but can be adapted for traditional gravity columns. The weight of silica gel used should be approximately 30-50 times the weight of the crude sample for effective separation.[1]

Table 1: Chromatographic Parameters

ParameterSpecificationRationale
Stationary Phase Silica Gel, 40-63 µm particle sizeStandard for high-resolution flash chromatography.
Column Dimensions Dependent on sample mass (e.g., 40 g column for 1 g crude)Ensures proper sample loading and separation efficiency.
Sample Preparation Dry loading on Celite or minimal volume liquid loadingPrevents column disturbance and improves band sharpness.[6]
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar component to modulate elution strength.
Elution Profile Isocratic or GradientA shallow gradient (e.g., 10% to 40% EtOAc) often provides superior resolution over an isocratic elution.
Flow Rate System and column dependent (e.g., 40 mL/min for 40 g column)Optimized for separation efficiency and run time.
Detection UV detector at 254 nm and/or 280 nmThe indole ring system provides strong UV absorbance for monitoring.

Step-by-Step Purification Workflow

  • Column Packing (Slurry Method):

    • Clamp the column vertically.

    • Fill the column halfway with the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

    • Prepare a slurry of silica gel in the same solvent. Pour the slurry into the column carefully to avoid air bubbles.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Add more solvent as needed, never allowing the silica bed to run dry.[1]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add an inert adsorbent like Celite® or a small amount of silica gel (approx. 2-3x the sample weight) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed silica gel column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase (e.g., 10% EtOAc/Hexanes).

    • If using a gradient, program the system to slowly increase the concentration of Ethyl Acetate over a set number of column volumes (e.g., a linear gradient from 10% to 40% EtOAc over 15 column volumes).

    • Monitor the eluate using the UV detector and collect fractions of a consistent volume. Non-polar byproducts will elute first.

    • As the solvent polarity increases, the target compound, this compound, will begin to elute.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the optimized solvent system developed earlier.

    • Spot every few fractions on a single TLC plate to track the elution profile.

    • Fractions containing only the single, pure spot corresponding to the target compound (Rf ≈ 0.3 in 25% EtOAc/Hexanes) should be combined.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

G A 1. Crude Sample B 2. Method Development (TLC) Determine Optimal Eluent A->B C 3. Column Packing (Silica Gel Slurry) B->C D 4. Sample Loading (Dry Load on Celite) C->D E 5. Elution & Fraction Collection (Gradient: EtOAc in Hexanes) D->E F 6. Fraction Analysis (TLC) E->F G 7. Combine Pure Fractions F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. High Purity Product (>99%) H->I

Troubleshooting and Field Insights

ProblemProbable CauseSolution
Poor Separation (Overlapping Peaks) Inappropriate solvent system; Column overloading.Re-optimize the eluent with TLC to achieve better spot separation. Reduce the amount of crude material loaded onto the column.
Compound Streaking on TLC/Tailing on Column The indole N-H is slightly acidic/basic; compound is highly polar.Add a modifier to the mobile phase (0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds).[5]
Compound Won't Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase. A small percentage of methanol (1-5%) can be added to the ethyl acetate to elute highly polar compounds.[5]
Cracked or Channeled Column Bed Improper packing; column ran dry.This is often unrecoverable. The column must be repacked carefully, ensuring the silica bed is always submerged in solvent during packing and loading.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the purification of this compound. By leveraging TLC for rapid method development and employing a carefully executed flash column chromatography protocol, researchers can consistently obtain this key intermediate with the high degree of purity required for demanding applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other moderately polar indole derivatives.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Chem.rochester.edu.
  • University of Calgary, Department of Chemistry.
  • University of Colorado Boulder, Department of Chemistry.
  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2020).
  • Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes Supporting Inform
  • Myers, A. G., et al. (2025).

Sources

Application Notes and Protocols for the Quantification of 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Methoxymethyl)-1H-indole is a substituted indole derivative of increasing interest within pharmaceutical and chemical research. As with many indole-containing compounds, it holds potential as a building block in the synthesis of biologically active molecules.[1] Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing. This document provides detailed application notes and robust protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[2][3][4][5][6]

Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem
Molecular Weight 161.20 g/mol PubChem
Appearance White to off-white crystalline powderN/A
Solubility Soluble in methanol, acetonitrile, and other polar organic solvents. Sparingly soluble in water.General knowledge based on indole properties[7][8]

I. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of small organic molecules.[9][10] For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating indole derivatives from polar and non-polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The addition of a small amount of formic acid helps to protonate the indole nitrogen, leading to sharper peaks and improved chromatographic performance.

  • UV Detection: The indole ring possesses a strong chromophore, allowing for sensitive detection in the UV range, typically around 220 nm and 280 nm.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard Prepare Stock Standard Working Prepare Working Standards & Samples Standard->Working Injection Inject into HPLC System Working->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm

4. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (70% A: 30% B).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Method Validation (as per ICH Q2(R1) Guidelines): [2][3]

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Recovery of 98-102% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small variations in flow rate, column temperature, and mobile phase composition.

II. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent alternative or confirmatory technique, especially for complex matrices.[11][12]

Causality Behind Experimental Choices
  • Derivatization: While some indole derivatives can be analyzed directly, derivatization (e.g., silylation) can improve thermal stability and chromatographic peak shape. However, for a relatively simple molecule like this compound, direct injection is often feasible.

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) provides good separation of a wide range of compounds.

  • Mass Spectrometry Detection: MS provides high specificity through the monitoring of characteristic fragment ions, reducing the likelihood of interference from co-eluting compounds.[13]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification Standard Prepare Stock Standard Working Prepare Working Standards & Samples Standard->Working Injection Inject into GC-MS System Working->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration (SIM/Scan) Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., Naphthalene-d8)

2. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

3. Chromatographic and MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the reference standard (e.g., molecular ion and key fragment ions).

4. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate.

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the internal standard in ethyl acetate.

  • Working Standard Solutions: Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Dissolve the sample in ethyl acetate, add the internal standard to the same final concentration as in the calibration standards, and vortex.

5. Method Validation:

ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and internal standard.
Linearity r² ≥ 0.995 for the calibration curve (analyte/IS peak area ratio vs. concentration).
Accuracy Recovery of 95-105% for spiked samples.
Precision RSD ≤ 5%.
LOD & LOQ Determined by serial dilution and signal-to-noise ratio.

III. Quantification by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, instead using a certified internal standard.[14][15][16]

Causality Behind Experimental Choices
  • Internal Standard: A certified internal standard with known purity and a simple spectrum that does not overlap with the analyte's signals is crucial for accurate quantification. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is a good choice for many organic compounds.

  • Acquisition Parameters: Long relaxation delays (D1) are essential to ensure complete relaxation of all nuclei, which is critical for accurate integration and quantification.

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Quantification Weighing Accurate Weighing of Analyte & Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition Acquire ¹H NMR Spectrum with Optimized Parameters Dissolution->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integration of Analyte and IS Signals Processing->Integration Calculation Calculate Purity/Concentration Integration->Calculation

Caption: Workflow for the quantification of this compound by qNMR.

Detailed Protocol

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid)

  • Deuterated solvent (e.g., DMSO-d6)

2. Instrumentation:

  • NMR spectrometer (≥ 400 MHz)

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the certified internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

4. NMR Acquisition Parameters:

ParameterSetting
Pulse Program Standard 1D proton
Number of Scans ≥ 16
Relaxation Delay (D1) 5 x T1 (longest T1 of analyte and IS protons, typically ≥ 30 s)
Acquisition Time ≥ 3 s
Pulse Angle 90°

5. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For routine quality control, HPLC-UV is often sufficient. For complex matrices or when higher selectivity is needed, GC-MS is a powerful alternative. qNMR serves as a primary method for the accurate determination of purity without the need for a specific reference standard of the analyte. All methods should be thoroughly validated according to ICH guidelines to ensure the generation of high-quality, reproducible data in a research and drug development setting.

References

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • Research Journal of Pharmacognosy. (2022, December 13). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species.
  • ICH. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • PubMed. (2021, December 7). A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • ResearchGate. (2025, August 7). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (2025, October 10). (PDF) A Facile and Sensitive HPLC–MS/MS Method for Quantification of 3,3'-Diindolylmethane in Plasma Samples.
  • PubMed. (2021, August 25). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
  • PubChem. (n.d.). 3-Methoxy-1H-indole. Retrieved from [Link]

  • ICH. (2023, November 30). ICH Q2(R2) Validation of analytical procedures.
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
  • N/A
  • PubMed. (n.d.). Identification of 3-methoxytyramine as a specific biomarker for beet-sugar-fed honey: A two year surveillance study in South Korea.
  • MDPI. (n.d.). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages.
  • Sigma-Aldrich. (2017, February 8). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • N/A
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • National Institute of Standards and Technology. (n.d.). Indole. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Semantic Scholar. (2021, October 31). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
  • N/A
  • ResearchGate. (2012, July 18). GC/MS analysis of indole and skatole in seafood.
  • ACS Publications. (n.d.). Mass spectrometry of simple indoles | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

Sources

Application Note: Streamlining Drug Discovery through High-Throughput Derivatization of 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] This application note provides a comprehensive guide to the high-throughput derivatization of 3-(methoxymethyl)-1H-indole, a versatile starting material for generating diverse chemical libraries. We present detailed, field-proven protocols for parallel synthesis focusing on two primary diversification points: N1-alkylation and C2-arylation. The methodologies are optimized for speed, efficiency, and compatibility with automated liquid handling and purification systems, addressing the demands of contemporary drug discovery campaigns. We emphasize the causality behind experimental design, from reagent selection to reaction monitoring, ensuring robust and reproducible outcomes.

Introduction: The Strategic Value of the this compound Scaffold

The indole ring system is a "privileged" structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[2] Its prevalence in nature and medicine underscores its evolutionary selection as a biocompatible and effective pharmacophore. The strategic derivatization of the indole core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Our focus is on the this compound scaffold. The rationale for selecting this starting material is twofold:

  • Blocking the Most Reactive Site: The C3 position of the indole ring is typically the most nucleophilic and prone to electrophilic substitution.[1] By pre-substituting this site with a stable methoxymethyl group, we effectively block this reaction pathway and direct subsequent functionalization to other positions, primarily the N1 and C2 sites. This strategy enhances regioselectivity and simplifies product outcomes, which is critical in a high-throughput screening (HTS) context.

  • Introducing a Modulating Group: The methoxymethyl group itself is not merely a blocking group. Its ether linkage provides a hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability, offering a desirable starting point for ADME (Absorption, Distribution, Metabolism, and Excretion) property modulation.

This guide details a two-pronged strategy for rapidly generating a library of novel indole derivatives ready for biological screening.

High-Throughput Derivatization Strategy

Our strategy is designed for implementation in a parallel synthesis format, ideally using 96-well plates. The workflow minimizes manual intervention and prioritizes reaction conditions that are robust across a diverse range of substrates. Microwave-assisted synthesis is employed to drastically reduce reaction times, a key factor in accelerating the design-make-test-analyze cycle.[3][4][5]

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: High-Throughput Derivatization Workflow.

Protocol 1: Parallel N1-Alkylation via Microwave-Assisted Synthesis

The N-alkylation of indoles is a fundamental and highly effective method for diversification. Traditional methods often require stoichiometric amounts of strong, hazardous bases like sodium hydride and long reaction times.[6] Our protocol utilizes a milder base in conjunction with microwave irradiation to achieve rapid and clean conversions suitable for a diverse library of alkylating agents.

Mechanistic Rationale

The indole N-H proton is weakly acidic (pKa ≈ 17). Deprotonation with a suitable base generates the indolide anion, a potent nucleophile. This anion then undergoes an SN2 reaction with an electrophilic alkylating agent (e.g., an alkyl halide). The use of microwave heating dramatically accelerates this process by efficiently coupling with polar solvents like DMF, leading to rapid localized superheating and increased reaction rates.[4]

Materials & Reagents
  • Core: this compound

  • Base: Potassium carbonate (K₂CO₃), fine powder

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Alkylating Agents (R¹-X): A diverse library of alkyl halides (bromides or iodides) or tosylates. Examples include benzyl bromides, substituted alkyl bromides, and heteroarylmethyl chlorides.

  • Equipment: Microwave synthesizer, 96-well reaction plates with sealing mats, automated liquid handler (recommended), centrifugal evaporator.

Step-by-Step Protocol (96-Well Plate Format)
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMF (e.g., 0.5 M).

    • Prepare a plate of diverse alkylating agents (R¹-X) in DMF (e.g., 0.6 M solution, 1.2 equivalents).

  • Plate Loading:

    • To each well of a 96-well microwave-compatible reaction plate, add fine-powdered K₂CO₃ (approx. 3 equivalents, e.g., 41.4 mg for a 0.1 mmol reaction).

    • Using an automated liquid handler, dispense 200 µL of the indole stock solution (0.1 mmol) into each well.

    • Dispense 200 µL of the corresponding alkylating agent solution (0.12 mmol) into each designated well.

  • Microwave Irradiation:

    • Securely seal the 96-well plate with a pierceable sealing mat.

    • Place the plate in the microwave synthesizer.

    • Irradiate at 120 °C for 10-15 minutes . (Note: Initial optimization may be required depending on the specific alkylating agents used).

  • Work-up and Isolation:

    • After cooling, unseal the plate.

    • Add 500 µL of water to each well.

    • Add 500 µL of ethyl acetate to each well.

    • Seal and agitate the plate vigorously for 5 minutes to perform a liquid-liquid extraction.

    • Centrifuge the plate to ensure phase separation.

    • Carefully transfer the organic (top) layer to a new 96-well collection plate.

    • Concentrate the collection plate to dryness using a centrifugal evaporator.

    • The crude product is now ready for analysis and purification.

Protocol 2: Parallel C2-Arylation via Palladium-Catalyzed Cross-Coupling

With the N1 and C3 positions occupied, the C2 position becomes a prime target for functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds.[2][7][8] We adapt a direct C-H activation/arylation protocol, which avoids the need for pre-functionalizing the indole at the C2 position (e.g., halogenation), thereby improving atom economy and simplifying the workflow.

Mechanistic Rationale

This reaction proceeds via a palladium-catalyzed direct C-H functionalization. The N1-substituted indole coordinates to the palladium catalyst. A directing group effect from the N1-substituent can facilitate the regioselective activation of the C2-H bond via an electrophilic palladation or a concerted metalation-deprotonation pathway.[9] The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C2-arylated product and regenerate the active palladium catalyst.

graph G { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Simplified Catalytic Cycle for C2-Arylation.
Materials & Reagents
  • Substrate: N1-alkylated-3-(methoxymethyl)-1H-indoles (from Protocol 1).

  • Coupling Partners (R²-Br/I): A diverse library of aryl or heteroaryl bromides/iodides.

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂].

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Base: Potassium phosphate (K₃PO₄).

  • Solvent: 1,4-Dioxane or Toluene, anhydrous.

  • Equipment: Microwave synthesizer, 96-well reaction plates, automated liquid handler, inert atmosphere glovebox (recommended for dispensing catalyst/ligand).

Step-by-Step Protocol (96-Well Plate Format)
  • Reagent Preparation (Inert Atmosphere Recommended):

    • Prepare a stock solution of the N1-alkylated indole substrates in dioxane (e.g., 0.4 M).

    • Prepare a plate of diverse aryl halides in dioxane (e.g., 0.6 M solution, 1.5 equivalents).

    • Prepare a catalyst/ligand stock solution in dioxane containing Pd(OAc)₂ (e.g., 0.02 M, 5 mol%) and SPhos (e.g., 0.04 M, 10 mol%).

  • Plate Loading:

    • To each well of a 96-well reaction plate, add K₃PO₄ (approx. 2.5 equivalents, e.g., 42.5 mg for a 0.08 mmol reaction).

    • Dispense 200 µL of the N1-alkylated indole solution (0.08 mmol) into each well.

    • Dispense 200 µL of the aryl halide solution (0.12 mmol) into each well.

    • Finally, dispense 200 µL of the catalyst/ligand stock solution into each well.

  • Microwave Irradiation:

    • Securely seal the 96-well plate.

    • Place in the microwave synthesizer and purge with an inert gas (e.g., Argon).

    • Irradiate at 140 °C for 30-45 minutes .

  • Work-up and Isolation:

    • After cooling, add 500 µL of ethyl acetate to each well.

    • Filter the contents of each well through a silica plug (pre-packed in a 96-well filter plate) to remove the palladium catalyst and inorganic salts, eluting into a clean collection plate.

    • Wash the silica plug with an additional 500 µL of ethyl acetate.

    • Concentrate the collection plate to dryness using a centrifugal evaporator.

Data Summary and Expected Outcomes

The following table provides a representative summary of expected results for a small, diverse set of building blocks. Yields and purities are based on crude LC-MS analysis post-workup, prior to purification.

Entry Scaffold Diversification Point Reagent (R-X) Expected Product Expected Yield (%) Expected Purity (%)
1CoreN1-AlkylationBenzyl bromide1-Benzyl-3-(methoxymethyl)-1H-indole85-95>90
2CoreN1-AlkylationEthyl bromoacetateEthyl 2-(3-(methoxymethyl)-1H-indol-1-yl)acetate75-85>85
3CoreN1-Alkylation4-Fluorobenzyl chloride1-(4-Fluorobenzyl)-3-(methoxymethyl)-1H-indole80-90>90
4Product 1C2-Arylation4-Bromotoluene1-Benzyl-2-(p-tolyl)-3-(methoxymethyl)-1H-indole60-75>80
5Product 1C2-Arylation3-Bromo-pyridine1-Benzyl-2-(pyridin-3-yl)-3-(methoxymethyl)-1H-indole55-70>75
6Product 3C2-Arylation1-Bromo-4-methoxybenzene1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-3-(methoxymethyl)-1H-indole65-80>80

High-Throughput Purification and Quality Control

A major bottleneck in library synthesis is purification.[10] For HTS, a robust automated purification system is essential.

  • Primary Method: Automated mass-directed reversed-phase HPLC (RP-HPLC) is the industry standard.[11] Crude samples dissolved in DMSO/methanol are injected, and fractions corresponding to the target mass are collected.

  • Workflow:

    • Dissolve crude products from the collection plates in a suitable solvent (e.g., 1 mL DMSO).

    • Perform an initial analytical LC-MS run on a small aliquot to confirm product formation and determine retention time.

    • Submit the plates to the automated preparative HPLC system.

    • The system injects each sample, separates components, and collects fractions based on a combination of UV and mass spectrometer signals.

    • Collected fractions are dried (e.g., via centrifugal evaporation or lyophilization).

    • A final QC check (LC-MS, purity analysis) is performed on the purified samples before plating for screening.

Conclusion

The protocols detailed in this application note provide a robust and efficient framework for the high-throughput derivatization of this compound. By strategically blocking the C3 position and employing microwave-assisted parallel synthesis, diverse libraries can be generated rapidly at the N1 and C2 positions. This approach, combined with automated purification, empowers medicinal chemists to accelerate the exploration of this privileged scaffold, significantly enhancing the efficiency of hit identification and lead optimization in modern drug discovery programs.

References

  • Cee, V. J., & Erlanson, D. A. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ACS Medicinal Chemistry Letters, 10(9), 1302-1308. [Link]

  • Shafiei, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2535. [Link]

  • Schaffrath, M., et al. (2005). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 7(4), 546-553. [Link]

  • Bogolyubsky, A. V., et al. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. ACS Combinatorial Science, 20(7), 444-451. [Link]

  • Cimarelli, C., & Palmieri, G. (2010). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 15(11), 8036-8046. [Link]

  • Shieh, W. C., et al. (2001). N-alkylation of indole derivatives.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. The Journal of Organic Chemistry, 81(13), 5433-5442. [Link]

  • Liver, S. (2021). Expanding accessible chemical space through automated high-throughput experimentation. Drug Discovery World. [Link]

  • Taros Chemicals. (2017). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Poster Presentation. [Link]

  • Wong, M. Y., et al. (2015). Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole with Vinylarenes and Alkynes. Organic Letters, 17(3), 442-445. [Link]

  • Nettekoven, M. (2001). Combinatorial synthesis of libraries of indole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(16), 2169-2171. [Link]

  • Sharma, V., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 128-133. [Link]

  • Lane, B. S., & Sames, D. (2005). Direct C-Arylation of Free (NH)-Indoles and Pyrroles Catalyzed by Ar−Rh(III) Complexes Assembled In Situ. Journal of the American Chemical Society, 127(14), 4996-4997. [Link]

  • Reddy, T. J., et al. (2018). Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. Organic Letters, 20(23), 7432-7436. [Link]

  • Kumar, A., et al. (2023). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of Molecular Structure, 1282, 135165. [Link]

  • Kaur, H., et al. (2015). Microwave-assisted synthesis of medicinally relevant indoles. Current Organic Chemistry, 19(12), 1121-1147. [Link]

  • Sharma, S., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. [Link]

  • ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Bansal, V., & Sharma, D. (2012). Microwave assisted synthesis of indoles: Madelung's Reaction. ECSOC-12. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Wang, Z., & Wang, C. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 847621. [Link]

  • Reddy, T. J., et al. (2018). Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. PubMed. [Link]

  • Alcaide, B., et al. (2012). Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases. ResearchGate. [Link]

  • Kaur, H., et al. (2015). Microwave-assisted synthesis of medicinally relevant indoles. PubMed. [Link]

  • Sames, D., et al. (2007). Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity. Journal of the American Chemical Society, 129(46), 14352-14363. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yields in 3-(Methoxymethyl)-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-(methoxymethyl)-1H-indole. The indole nucleus is a foundational scaffold in medicinal chemistry, and effective functionalization at the C3 position is critical for developing novel therapeutics.[1][2] However, seemingly straightforward syntheses can be plagued by low yields, competing side reactions, and purification difficulties.

This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and supported by detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic strategies for this compound, and which is recommended for high yield?

A1: There are several viable routes, each with distinct advantages and challenges. The optimal choice depends on the scale of the reaction, the availability of starting materials, and the tolerance for specific impurities. The three most common strategies are:

  • Direct Three-Component C3-Methoxymethylation: This is often the most efficient and atom-economical approach. It involves the reaction of indole with an equivalent of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and methanol, typically under acidic catalysis.[3]

  • Nucleophilic Substitution on Gramine: This classic two-step route involves the initial synthesis of 3-((dimethylamino)methyl)-1H-indole (gramine) via the Mannich reaction, followed by displacement of the dimethylamino group with methoxide.[4][5]

  • Reduction of Indole-3-Carboxylate: This method involves the esterification of indole-3-carboxylic acid to methyl indole-3-carboxylate, followed by reduction of the ester to the corresponding alcohol (indole-3-methanol) and subsequent etherification.

The Direct Three-Component C3-Methoxymethylation is generally recommended for achieving high yields in a single step, minimizing intermediate handling and purification.[3]

FeatureDirect 3-Component ReactionNucleophilic Substitution on GramineReduction of Indole-3-Carboxylate
Starting Materials Indole, Formaldehyde, MethanolIndole, Formaldehyde, Dimethylamine, Sodium MethoxideIndole-3-Carboxylic Acid, Methanol, Reducing Agent (e.g., LiAlH₄)
Number of Steps 12-33
Typical Yield Good to Excellent (up to 98%)[3]Moderate to GoodModerate
Key Advantages High atom economy, single step, rapid.Well-established, reliable chemistry.Avoids strong acids that can degrade indole.
Common Issues Formation of bis(indolyl)methane (BIM), indole polymerization.Handling of toxic gramine intermediate, harsh conditions for displacement.Use of hazardous hydrides, multiple steps reduce overall yield.
Q2: My direct methoxymethylation of indole is giving a low yield and a major bis(indolyl)methane (BIM) impurity. How can I prevent this?

A2: This is the most common failure mode for this reaction. The formation of the BIM byproduct, 3,3'-diindolylmethane, arises from the reaction of the initially formed electrophilic intermediate (indol-3-ylmethanol or its protonated form) with a second molecule of nucleophilic indole. The C3 position of indole is exceptionally reactive toward electrophiles, approximately 10¹³ times more so than benzene, making this side reaction highly favorable if conditions are not carefully controlled.[6]

Causality: The reaction proceeds via an acid-catalyzed electrophilic substitution. The key is to have the second nucleophile (methanol) intercept the intermediate much faster than the competing indole nucleophile.

  • Use Methanol as the Solvent: Running the reaction in a large excess of methanol shifts the equilibrium kinetics to favor the desired methoxy addition over the competing BIM formation. The high concentration of methanol ensures it is the primary nucleophile available to trap the reactive intermediate.

  • Control the Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of formaldehyde. An excess of the electrophile generator will invariably lead to more side products.

  • Choose a Milder Catalyst: Strong Brønsted acids (like H₂SO₄ or HCl) can promote the polymerization of indole and the formation of resinous byproducts.[4][7] A milder acid, such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TSA), provides sufficient catalysis for the initial reaction without aggressively promoting side reactions.[1]

  • Temperature Control: Maintain the lowest temperature that allows for a reasonable reaction rate, typically room temperature or slightly below (0 °C to RT). Elevated temperatures can accelerate undesirable side reactions.[7]

G cluster_0 Reaction Initiation cluster_1 Reaction Pathways Indole Indole Intermediate Electrophilic Intermediate (Indol-3-ylcarbinol cation) Indole->Intermediate Electrophilic Attack Reagents H₂CO + H⁺ (From Formaldehyde) Reagents->Intermediate Product Desired Product This compound Intermediate->Product  Trapped by Methanol  (High Concentration) Byproduct Side Product Bis(indolyl)methane (BIM) Intermediate->Byproduct  Trapped by Indole  (Low Methanol Conc.) Methanol Methanol (Nucleophile) Indole2 Indole (Nucleophile)

Q3: I am attempting to synthesize the target from gramine. What are the optimal conditions for this nucleophilic substitution?

A3: The conversion of gramine to this compound is a classic method that relies on the fact that the dimethylamino group is an excellent leaving group after quaternization.

Causality: The indole nitrogen is not basic enough to be easily alkylated. However, the exocyclic nitrogen of the dimethylamino group is readily alkylated (e.g., with methyl iodide) to form a quaternary ammonium salt.[4] This salt is an excellent electrophile, and the trimethylamine cation is a superb leaving group, allowing for facile Sₙ2 displacement by methoxide.

  • Inefficient Quaternization: Ensure the complete formation of the gramine methiodide salt before proceeding. This is typically done by reacting gramine with methyl iodide in a polar aprotic solvent like DMF or acetonitrile. The reaction can be monitored by TLC until all the gramine is consumed.

  • Harsh Displacement Conditions: The displacement reaction with sodium methoxide in methanol can be sluggish. Heating the reaction mixture to reflux is often necessary. Ensure anhydrous conditions, as water can compete as a nucleophile, leading to the formation of indole-3-methanol.

  • One-Pot Variation: For improved efficiency, a one-pot procedure can be employed where gramine is treated with an activating agent in methanol, generating the electrophile in situ for immediate trapping by the solvent.

This protocol provides a robust, two-step method starting from commercially available indole.

Part A: Synthesis of 3-((Dimethylamino)methyl)-1H-indole (Gramine) [1]

  • Materials: Indole, dimethylamine (40% in water), acetic acid, formaldehyde (37% in water), ice bath.

  • Procedure:

    • Cool a solution of dimethylamine (40% aq., 13.5 mL, 0.12 mol) in an ice bath.

    • Add acetic acid (7.5 mL) dropwise with stirring, followed by formaldehyde (37% aq., 9.0 mL, 0.11 mol).

    • Add a solution of indole (10.0 g, 0.085 mol) in ethanol (15 mL) to the cold solution.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into a solution of NaOH (12 g in 150 mL water).

    • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield gramine. Typical yield: 85-95%.

Part B: Conversion of Gramine to this compound

  • Materials: Gramine, methyl iodide, sodium metal, anhydrous methanol.

  • Procedure:

    • Step 1 (Quaternization): Dissolve gramine (5.0 g, 28.7 mmol) in anhydrous methanol (50 mL). Add methyl iodide (2.15 mL, 34.4 mmol) and stir the mixture at room temperature for 2 hours. The quaternary salt will precipitate.

    • Step 2 (Displacement): In a separate flask, carefully dissolve sodium metal (0.8 g, 34.8 mmol) in anhydrous methanol (40 mL) under an inert atmosphere (N₂ or Ar).

    • Add the sodium methoxide solution to the suspension of the quaternary salt.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Cool the reaction, neutralize with dilute HCl, and remove methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product for purification.

Q4: What are the best methods for purifying this compound?

A4: Purification can be challenging as the product is often an oil and can be sensitive to acidic conditions.

  • Flash Column Chromatography: This is the most common method.

    • Problem: Indoles can streak or decompose on standard silica gel due to its acidic nature.[8]

    • Solution 1 (Neutralized Silica): Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (TEA). This neutralizes the acidic sites on the silica, preventing product degradation.

    • Solution 2 (Alternative Stationary Phase): Consider using neutral alumina as the stationary phase if your product proves highly sensitive to silica.[8]

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes typically provides good separation.

  • Acid-Base Extraction: If the primary impurities are unreacted gramine (basic) or indole-3-carboxylic acid (acidic), a carefully planned liquid-liquid extraction can remove a significant portion of these before chromatography.[8]

  • Recrystallization: If the product can be solidified, recrystallization is an excellent method for achieving high purity. However, this compound is often isolated as an oil.

Q5: My final product is darkening over time. What are the proper storage conditions?

A5: Indoles are susceptible to auto-oxidation, especially when exposed to air and light, often forming resinous substances.[9] Indole-3-acetic acid derivatives, a related class, are also known to be unstable, particularly at elevated temperatures.[10]

  • Storage: Store the purified product under an inert atmosphere (argon or nitrogen) in a sealed vial.

  • Temperature: Keep it in a refrigerator or freezer (-20 °C) to slow down potential degradation pathways.

  • Light: Protect the sample from light by using an amber vial or wrapping the container in aluminum foil.

G Start Start: Indole, H₂CO, MeOH Reaction Reaction: - Mild Acid Catalyst (CSA) - RT, 1-2h - Monitor by TLC Start->Reaction Workup Aqueous Workup: - Quench with NaHCO₃ - Extract with EtOAc Reaction->Workup Crude Crude Product: (Contains Product, BIM, Indole) Workup->Crude Purify Purification: Flash Chromatography (Silica + 1% TEA) Crude->Purify Product Pure Product: This compound Purify->Product Store Storage: - Inert Atmosphere - -20°C, Dark Product->Store

References
  • Benchchem. (n.d.). common side reactions in indole-pyrrole synthesis.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018).
  • Benchchem. (n.d.). Optimizing Fischer Indole Synthesis of Thiophene Derivatives: A Technical Support Center.
  • ResearchGate. (n.d.). Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction | Request PDF.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • Benchchem. (n.d.). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide.
  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Synthesis and Chemistry of Indole. (n.d.).
  • Benchchem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
  • Wikipedia. (n.d.). Indole.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.).
  • ResearchGate. (n.d.). Simple Syntheses of 3-Substituted Indoles and their Application for High Yield 14C-Labelling.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis.

Sources

Overcoming challenges in the purification of 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for overcoming challenges in the purification of 3-(Methoxymethyl)-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable indole derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your purification workflow.

Introduction: The Purification Challenge

This compound is a crucial building block in synthetic organic chemistry. However, its purification is often non-trivial due to its propensity for degradation and the presence of structurally similar impurities. A key challenge arises from its formation as a common, difficult-to-remove contaminant in the synthesis of indole-3-carbinol, particularly when methanol is used as a solvent or reagent.[1] The similar melting points and solubility profiles of these two compounds make their separation a significant hurdle.[1] This guide will address these and other common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears discolored (pink, brown, or purple). What is the cause and how can I prevent it?

A1: Discoloration is a common indicator of degradation, typically oxidation. The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation, especially when exposed to air and light.[2][3] The C2-C3 double bond is a particularly reactive site.[2]

  • Causality: The methoxymethyl group at the C3 position can influence the electron density of the indole ring, potentially affecting its stability. The initial stages of oxidation can lead to the formation of colored radical species or dimeric/polymeric byproducts.

  • Preventative Measures:

    • Inert Atmosphere: Handle the crude material and purified product under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Solvent Degassing: Use degassed solvents for your purification to minimize dissolved oxygen.

    • Light Protection: Protect your sample from light by using amber vials or wrapping flasks in aluminum foil.[3]

    • Temperature Control: Avoid excessive heat during solvent removal (rotary evaporation) as this can accelerate degradation.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurity profile will largely depend on the synthetic route. However, some common impurities include:

  • Unreacted Starting Materials: Such as indole and formaldehyde or its equivalent.

  • Indole-3-carbinol: If methanol is present during the synthesis of indole-3-carbinol, this compound can form as a significant byproduct that is challenging to separate due to similar physical properties.[1]

  • Bis(indolyl)methanes (DIMs): These can form from the reaction of indole with formaldehyde or an aldehyde impurity.

  • Oxidative Degradation Products: As mentioned in Q1, various oxidized indole species can be present, contributing to discoloration.[4]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

  • TLC: Use a silica gel plate and a suitable eluent system (e.g., Hexane:Ethyl Acetate). Visualize spots using a UV lamp (254 nm) and a potassium permanganate stain, which is very effective for visualizing indole compounds.

  • HPLC: Reversed-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient is a powerful tool for assessing purity.[5]

  • ¹H NMR: This technique is excellent for confirming the structure of the final product and identifying impurities.[6][7] The methoxymethyl group gives a characteristic singlet for the -OCH₃ protons and another for the -CH₂- protons.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for the purification of this compound. However, several issues can arise.

Problem 1: Tailing or Streaking of the Compound on a Silica Gel Column

  • Symptom: The compound elutes as a broad, streaky band rather than a tight, well-defined one, leading to poor separation and mixed fractions.

  • Causality: The slightly acidic nature of standard silica gel can interact with the lone pair of electrons on the indole nitrogen. This acid-base interaction can lead to tailing.

  • Solutions:

    • Use of a Basic Modifier: Add a small amount of a base, such as triethylamine (Et₃N) or pyridine (0.1-1%), to your eluent system. The base will neutralize the acidic sites on the silica gel, minimizing the unwanted interaction with your indole compound.

    • Change of Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.

    • Dry Loading: If the compound has poor solubility in the eluent, it can lead to streaking from the top of the column. Adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder can resolve this.

Problem 2: Low Recovery of the Compound from the Column

  • Symptom: The yield of the purified product is significantly lower than expected based on the crude material input.

  • Causality:

    • Irreversible Adsorption: The compound may be too polar for the chosen eluent system and is sticking irreversibly to the silica gel.

    • Degradation on Silica: Prolonged exposure to the acidic silica gel can cause degradation of sensitive indole derivatives.[3]

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the polarity of your eluent (gradient elution) to ensure all the compound is eluted.

    • Deactivate Silica Gel: As with tailing, pre-treating the silica gel with a base like triethylamine can passivate the surface and reduce degradation.

    • Run the Column Quickly: A faster flow rate (flash chromatography) minimizes the contact time between the compound and the silica gel.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the target compound is around 0.25-0.35 for good separation.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, use the dry loading technique described above.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding high temperatures.

Troubleshooting Guide: Crystallization

Crystallization is a highly effective technique for obtaining high-purity this compound, especially for removing minor impurities after chromatography.[10][11]

Problem 1: The Compound Fails to Crystallize

  • Symptom: After cooling the saturated solution, no crystals form, or the compound "oils out" as a liquid phase.

  • Causality:

    • Supersaturation Not Reached: The solution may not be concentrated enough.

    • Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or the polarity difference between the hot and cold solvent is not significant enough.

    • Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.

    • Optimize Solvent System:

      • Solvent/Anti-Solvent: Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Gently warm until clear and then allow to cool slowly.

      • Mixed Solvents: A mixture like methanol and water can be effective for indole derivatives.[10]

    • Further Purification: If significant impurities are present, it may be necessary to perform another column chromatography before attempting crystallization.

Problem 2: Poor Recovery from Crystallization

  • Symptom: A low yield of crystalline material is obtained.

  • Causality:

    • Compound is Too Soluble: The compound has significant solubility in the mother liquor even at low temperatures.

    • Too Much Solvent Used: An excessive amount of solvent was used to dissolve the crude material.

  • Solutions:

    • Concentrate the Mother Liquor: Partially evaporate the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.

    • Optimize Solvent Choice: Select a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. For this compound, consider systems like ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water.

  • Dissolution: Place the crude or semi-pure solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[12]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12][13]

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Summary and Visualization

Table 1: Recommended Solvent Systems for Purification
Purification TechniqueSolvent System (Starting Point)Rationale & Key Considerations
Flash Column Chromatography Hexane / Ethyl Acetate (Gradient)Good for a wide range of polarities. Add 0.1-1% Et₃N to prevent tailing.
Dichloromethane / Methanol (Gradient)For more polar impurities. Use with caution as methanol can react with acidic sites.
Crystallization Dichloromethane / HexanesA good solvent/anti-solvent system.
Ethyl Acetate / HexanesAnother effective solvent/anti-solvent pair.
Methanol / WaterCan be effective for indole derivatives, but control the water addition carefully to avoid oiling out.[10]
Purification Workflow Diagram

Purification_Workflow Crude Crude Product (this compound) TLC TLC/HPLC/NMR Analysis (Assess Purity & Impurities) Crude->TLC Chromatography Flash Column Chromatography (Silica Gel + Hexane/EtOAc + 0.5% Et3N) TLC->Chromatography <95% Pure Final_Product Pure Crystalline Product (>98% Purity) TLC->Final_Product >95% Pure (Consider direct crystallization) Fractions Analyze Fractions by TLC Chromatography->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Pure_Oil Semi-Pure Product (Oil or Amorphous Solid) Combine->Pure_Oil Crystallization Recrystallization (e.g., DCM/Hexanes) Pure_Oil->Crystallization For highest purity Crystals Collect & Dry Crystals Crystallization->Crystals Mother_Liquor Mother Liquor (Contains Impurities & Some Product) Crystallization->Mother_Liquor Crystals->Final_Product

Caption: A typical purification workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_chromatography Column Chromatography cluster_crystallization Crystallization Start Purification Issue? Tailing Tailing/Streaking? Start->Tailing Chromatography Low_Recovery Low Recovery? Start->Low_Recovery Chromatography No_Crystals No Crystals Formed? Start->No_Crystals Crystallization Low_Yield_Crystals Low Yield? Start->Low_Yield_Crystals Crystallization Sol1_Tailing Add 0.5% Et3N to eluent Tailing->Sol1_Tailing Yes Sol1_LowRecovery Increase eluent polarity (gradient elution) Low_Recovery->Sol1_LowRecovery Yes Sol1_NoCrystals Try solvent/anti-solvent (e.g., DCM/Hexanes) No_Crystals->Sol1_NoCrystals Yes Sol2_NoCrystals Scratch flask or seed No_Crystals->Sol2_NoCrystals Yes Sol1_LowYield Concentrate mother liquor for a second crop Low_Yield_Crystals->Sol1_LowYield Yes

Caption: A decision tree for troubleshooting common purification issues.

References

  • Crystallization purification of indole. ResearchGate. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Available at: [Link]

  • Highly enantioselective Pd-catalyzed indole allylic alkylation using binaphthyl-based phosphoramidite-thioether ligands.Unpublished.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health. Available at: [Link]

  • Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. ResearchGate. Available at: [Link]

  • 20230818 Indole Synthesis SI.Unpublished.
  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. National Institutes of Health. Available at: [Link]

  • Recrystalliz
  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Synthesis of 2-(methoxymethyl)isoindolin-1-imine derivatives via an unusual Delépine reaction. ResearchGate. Available at: [Link]

  • Synthesis, reactivity and biological properties of methoxy-activ
  • Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. SRUC Pure. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

  • Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated. The Royal Society of Chemistry. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Available at: [Link]

  • The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed. Available at: [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. Available at: [Link]

  • Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. ResearchGate. Available at: [Link]

  • Column chrom

Sources

Identifying and minimizing side products in 3-(Methoxymethyl)-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Methoxymethyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The guidance provided herein is grounded in established chemical principles and practical laboratory experience.

Introduction

The synthesis of this compound is a crucial step in the preparation of various biologically active compounds and pharmaceutical intermediates. While several synthetic routes exist, each presents unique challenges, often leading to the formation of undesired side products that can complicate purification and reduce overall yield. This guide provides a comprehensive question-and-answer-based approach to identify and minimize these impurities, ensuring a more efficient and robust synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent methods for synthesizing this compound and related 3-substituted indoles include:

  • Direct Alkoxymethylation: This involves the reaction of indole with formaldehyde and methanol, typically under acidic conditions. A notable example is a three-component cascade reaction using aldehydes and alcohols under transition-metal-free conditions, which can provide high yields and excellent regioselectivity for C3-alkoxymethylation.[1]

  • Mannich Reaction followed by Substitution: A classic approach involves the Mannich reaction of indole with formaldehyde and a secondary amine (e.g., dimethylamine) to form gramine (3-((dimethylamino)methyl)-1H-indole).[2][3] Subsequent quaternization and nucleophilic substitution with methoxide can yield the desired product.[4]

  • Reduction of 3-Formylindole: Indole-3-carboxaldehyde can be reduced to the corresponding alcohol, which is then etherified to the methoxymethyl derivative.

  • Fischer Indole Synthesis: While a versatile method for indole ring formation, its direct application to synthesize this compound is less common and can be prone to rearrangements and side reactions.[5][6][7][8]

Q2: Why is the C3-position of indole so reactive towards electrophiles?

The indole nucleus is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the π-system, significantly increasing the electron density of the pyrrole ring. Molecular orbital calculations and experimental evidence show that the C3 position has the highest electron density, making it the most nucleophilic and, therefore, the primary site for electrophilic attack.[5][9][10] This inherent reactivity is the foundation for most C3-functionalization strategies.[5][9][10]

Q3: What are the key reaction parameters to control during the synthesis?

Careful control of the following parameters is critical for a successful synthesis:

  • Temperature: Many side reactions, such as dimerization and polymerization, are accelerated at higher temperatures.[5] Maintaining the recommended temperature for each specific protocol is crucial.

  • pH/Acidity: Acidic conditions are often required to activate electrophiles but can also promote the formation of unwanted byproducts like dimers and polymers.[5] The choice and concentration of the acid catalyst are therefore critical.

  • Stoichiometry of Reagents: The molar ratios of indole, formaldehyde (or its equivalent), and methanol directly impact the product distribution. An excess of the electrophilic species can lead to poly-substitution.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity.

Troubleshooting Guide: Identifying and Minimizing Side Products

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: Low yield of this compound with significant formation of a high molecular weight, insoluble material.

Question: My reaction mixture turned dark, and I isolated a significant amount of a tar-like polymer. What is happening and how can I prevent it?

Answer:

This is a classic issue of acid-catalyzed dimerization and polymerization of indole.[5] The highly reactive C3-position of one indole molecule can attack the protonated form of another, initiating a chain reaction that leads to oligomers and polymers.

Root Cause Analysis and Mitigation Strategies:

Parameter Problem Solution
Acid Concentration Excessively strong or concentrated acid promotes rapid protonation and subsequent polymerization.Use a milder acid catalyst or reduce the concentration of the strong acid. Consider using a Lewis acid which can sometimes offer better control.[8]
Temperature High temperatures accelerate the rate of polymerization.Maintain a lower reaction temperature. Running the reaction at 0°C or even lower may be beneficial.
Reaction Time Prolonged reaction times, especially under harsh conditions, increase the likelihood of polymerization.Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.

Experimental Protocol: Optimized Acid-Catalyzed Methoxymethylation

  • Dissolve 1H-indole (1 eq.) in anhydrous methanol at 0°C under an inert atmosphere (e.g., Argon).

  • Add paraformaldehyde (1.1 eq.) to the solution.

  • Slowly add a catalytic amount of a milder acid, such as p-toluenesulfonic acid (0.1 eq.), while maintaining the temperature at 0°C.

  • Stir the reaction at 0°C and monitor its progress every 30 minutes by TLC.

  • Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Presence of an unexpected N1-substituted isomer in the final product mixture.

Question: My NMR analysis shows a second product with similar signals, but the NH proton is absent. What is this side product and how can I avoid it?

Answer:

You are likely observing the formation of 1-(Methoxymethyl)-1H-indole. While the C3 position is kinetically favored for electrophilic attack, under certain conditions, particularly with a strong base that can deprotonate the indole nitrogen, N1-alkylation can occur.[10][11][12] The competition between N- and C-alkylation is a common challenge in indole chemistry.[5][11]

Mechanism of N1 vs. C3 Alkylation

G Indole 1H-Indole Indolate Indolate Anion Indole->Indolate Deprotonation C3_Product C3-Alkoxymethylation (Kinetic Product) Indole->C3_Product Electrophilic Attack at C3 N1_Product N1-Alkoxymethylation (Thermodynamic/Base-Mediated Product) Indolate->N1_Product Nucleophilic Attack from N1 Base Strong Base (e.g., NaH) Base->Indole Electrophile Electrophile (e.g., CH2O/MeOH/H+) Electrophile->Indole

Caption: Competing pathways for N1 and C3 functionalization of indole.

Troubleshooting N1-Alkylation:

Parameter Problem Solution
Basicity The presence of a strong base deprotonates the indole nitrogen, creating a highly nucleophilic indolate anion which favors N1-attack.Avoid the use of strong bases if C3-selectivity is desired. Acidic or neutral conditions strongly favor C3-alkylation.
Protecting Groups An unprotected N-H is susceptible to alkylation.If N1-alkylation is a persistent issue, consider using a protecting group on the indole nitrogen (e.g., Boc, Ts). This will direct the reaction exclusively to the C3 position. The protecting group can be removed in a subsequent step.
Reaction Conditions Certain solvent and temperature combinations can favor one isomer over the other.For C3-alkylation, polar aprotic solvents are often used. For N1-alkylation, conditions that favor the formation of the indolate anion are necessary.[11]
Issue 3: Formation of bis-methoxymethylated and other poly-substituted products.

Question: I am observing products with a higher mass in my MS data, suggesting multiple additions of the methoxymethyl group. How can I improve the selectivity for the mono-substituted product?

Answer:

The formation of di- and poly-substituted products occurs when the initially formed this compound undergoes further reaction. The activated nature of the indole ring can lead to multiple functional groups being introduced.[5] The most common di-substituted product is 1,3-bis(methoxymethyl)-1H-indole.

Workflow for Minimizing Poly-substitution

G start Start Synthesis check_stoichiometry Control Stoichiometry: Use ≤ 1.1 eq. of Electrophile start->check_stoichiometry slow_addition Slowly Add Electrophile at Low Temperature check_stoichiometry->slow_addition monitor_reaction Monitor by TLC/LC-MS slow_addition->monitor_reaction quench Quench Reaction Upon Indole Consumption monitor_reaction->quench analyze Analyze Product Mixture (NMR, MS) quench->analyze polysubstituted Poly-substitution Observed? analyze->polysubstituted optimize Further Reduce Electrophile Equivalents and Temperature polysubstituted->optimize Yes success Mono-substituted Product Obtained polysubstituted->success No optimize->slow_addition

Caption: Workflow to minimize poly-substitution in indole functionalization.

Key Optimization Strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the electrophilic species (formaldehyde/methanol). Use a slight excess (e.g., 1.05-1.1 equivalents) but avoid a large excess.

  • Slow Addition: Add the electrophile or the catalyst slowly to the solution of indole. This maintains a low concentration of the reactive species at any given time, favoring the reaction with the more abundant starting material over the product.

  • Low Temperature: As with polymerization, lower temperatures can help to control the reaction rate and improve selectivity.

Summary of Potential Side Products and Their Identification

Side Product Structure Typical Spectroscopic Signature Formation Condition
Indole Dimer/Polymer Complex MixtureBroad, unresolved peaks in NMR; Insoluble material.Strong acid, high temperature.
1-(Methoxymethyl)-1H-indole Methoxymethyl group on NitrogenAbsence of N-H proton signal in ¹H NMR (~8.0 ppm); Characteristic CH₂ and OCH₃ signals.Basic conditions or high temperature rearrangement.
1,3-bis(Methoxymethyl)-1H-indole Methoxymethyl groups on N1 and C3Absence of N-H proton; Two sets of CH₂ and OCH₃ signals.Excess electrophile.
Gramine 3-((dimethylamino)methyl)-1H-indoleCharacteristic N(CH₃)₂ singlet in ¹H NMR (~2.2 ppm).If dimethylamine is used or present as an impurity.

Conclusion

The successful synthesis of this compound hinges on a thorough understanding of the reactivity of the indole nucleus and the careful control of reaction conditions. By anticipating and recognizing potential side products through analytical monitoring, researchers can implement the troubleshooting strategies outlined in this guide to optimize their synthetic protocols. This proactive approach will lead to higher yields, easier purifications, and more reliable outcomes in the development of indole-based molecules.

References

  • BenchChem. (2025). Strategies to avoid side reactions in indole functionalization.
  • Zhang, X., et al. (2020). Direct Catalytic Asymmetric and Regiodivergent N1‐ and C3‐Allenylic Alkylation of Indoles. Angewandte Chemie International Edition.
  • ResearchGate. (n.d.). Synthesis of gramine derivatives 24 and 29.
  • Gribble, G. W. (2000). Recent developments in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1045-1075.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Buchwald, S. L., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. Retrieved from [Link]

  • Jiang, B., et al. (2020). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules. Retrieved from [Link]

  • Che, C., & Sigman, M. S. (2011). Why Do Some Fischer Indolizations Fail?. Organic letters. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Robinson, B. (1983). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]

  • Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. Organic Reactions, 1-89.
  • Nakao, Y., et al. (2005). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-1H-indole. PubChem Compound Database. Retrieved from [Link]

  • Pi, C., et al. (2019). Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. Organic Letters. Retrieved from [Link]

  • YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved from [Link]

  • BenchChem. (2025). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]

  • Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules. Retrieved from [Link]

  • ResearchGate. (2017). Breaking the regioselectivity of indole prenyltransferases: Identification of regular C3-prenylated hexahydropyrrolo[2,3-b]indoles as side products of the regular C2-prenyltransferase FtmPT1. Retrieved from [Link]

Sources

Best practices for the storage and handling of 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-(Methoxymethyl)-1H-indole. This resource is designed for researchers, chemists, and drug development professionals to ensure the safe, effective, and reliable use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios encountered in the lab, grounding our advice in established chemical principles and safety protocols.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental properties, storage, and safety considerations for this compound.

Q1: What are the key chemical and physical properties of this compound?

This compound is a derivative of indole, a core structure in many biologically active compounds.[1][2] Understanding its basic properties is crucial for its proper use.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem
Molecular Weight 161.20 g/mol PubChem
CAS Number 78440-76-3[3]
Appearance Typically a solid (powder/crystals)General Chemical Properties
Solubility Soluble in organic solvents like methanol, ethanol, DMF[1][4]
Q2: What are the optimal storage conditions for this compound to ensure its stability?

To maintain the integrity and purity of the compound, proper storage is essential. Indole derivatives can be sensitive to light, air, and temperature.[5]

  • A: For long-term stability, store this compound in a tightly sealed container in a cool, dry, and dark place.[6][7] A refrigerator or freezer is recommended. To prevent degradation from air and moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for high-purity grades intended for sensitive applications.[5]

Q3: Is this compound a hazardous substance? What are the primary safety concerns?

Yes, like many indole derivatives, this compound should be handled with care. Based on data for similar structures, it is classified as a hazardous substance.[8][9][10]

  • A: The primary hazards are:

    • Skin Irritation (H315): Causes skin irritation upon contact.[8]

    • Serious Eye Irritation (H319): Can cause serious damage if it comes into contact with the eyes.[8][10]

    • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[8][11]

    • Acute Toxicity (Oral): May be harmful if swallowed.[9][10] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information.[12]

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

Due to the identified hazards, a comprehensive suite of PPE is required to minimize exposure risk.[13][14][15]

  • A: The following table outlines the minimum required PPE.

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or be NIOSH-approved (US). A face shield should be used if there is a significant splash risk.[16]
Skin Protection Chemically Resistant GlovesNitrile or neoprene gloves are generally suitable. Always inspect gloves for integrity before use and use proper removal techniques.[12][16]
Lab CoatA long-sleeved, flame-resistant lab coat is required to protect skin and clothing.[15]
Respiratory Protection Dust Mask / RespiratorUse in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][11] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.

Part 2: Handling and Experimental Workflow

Proper technique is critical for both safety and experimental success.

Standard Handling Workflow Diagram

This diagram outlines the essential steps for safely handling solid this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace 2. Prepare Workspace (Fume Hood, Clean Spatula, Weigh Paper) prep_ppe->prep_workspace prep_container 3. Retrieve Chemical (Allow to warm to RT if refrigerated) prep_workspace->prep_container handling_weigh 4. Weigh Compound (Inside hood, minimize dust) prep_container->handling_weigh handling_transfer 5. Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_seal 6. Tightly Seal Container (Purge with inert gas if necessary) handling_transfer->cleanup_seal cleanup_store 7. Return to Storage (Cool, Dry, Dark Place) cleanup_seal->cleanup_store cleanup_dispose 8. Dispose of Contaminated Materials (Gloves, Weigh Paper) cleanup_store->cleanup_dispose cleanup_wash 9. Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for safe handling of this compound.

Part 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide addresses common issues.

Q5: My reaction is showing low or no yield. What are the potential causes?
  • A: Low yield is a frequent issue in organic synthesis. For reactions involving this compound, consider these possibilities:

    • Starting Material Degradation: The compound may have degraded due to improper storage (exposure to light, air, or moisture).[5] Consider running an NMR or LC-MS on your starting material to confirm its purity before starting the reaction.

    • Reagent Incompatibility: Indoles can be sensitive to strong acids, which may cause polymerization or rearrangement.[17] The methoxymethyl group could also be labile under certain acidic or basic conditions.

    • Reaction Conditions: The reaction may be sensitive to temperature, solvent, or atmospheric conditions. Ensure your solvent is anhydrous if required, and run the reaction under an inert atmosphere if using air-sensitive reagents.

    • Incorrect Stoichiometry: Double-check all calculations and measurements of your reagents.

Troubleshooting Logic Diagram: Low Reaction Yield

G start Low Reaction Yield Observed check_sm Is Starting Material (SM) Pure and Undegraded? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes check_reagents Are Other Reagents Pure and Active? reagents_no No check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes Yes check_conditions Were Reaction Conditions (Temp, Atmosphere, Solvent) Correct? conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes check_workup Was Product Lost During Workup/Purification? workup_no No check_workup->workup_no No action_sm ACTION: Verify SM purity via NMR/LC-MS. Use fresh/purified material. sm_no->action_sm action_reagents ACTION: Use fresh/purified reagents. Check solvent dryness. reagents_no->action_reagents action_conditions ACTION: Optimize temperature. Ensure inert atmosphere. Use anhydrous solvent. conditions_no->action_conditions action_workup ACTION: Optimize extraction pH. Choose appropriate chromatography conditions. workup_no->action_workup sm_yes->check_reagents reagents_yes->check_conditions conditions_yes->check_workup workup_yes Yes

Caption: Decision tree for troubleshooting low reaction yields.

Q6: I am observing unexpected side products in my reaction mixture. What could they be?
  • A: The appearance of unexpected spots on a TLC plate or peaks in an analytical trace can be perplexing. Potential side products include:

    • Indole-3-carbinol: If the reaction is conducted in the presence of methylating agents (including methanol as a solvent), 3-(Methoxymethyl)indole can be formed from indole-3-carbinol, and this process can be reversible under certain conditions.[1] Contamination with indole-3-carbinol is a possibility.

    • Oxidation Products: The electron-rich indole nucleus is susceptible to oxidation, which can lead to various oxindole or ring-opened byproducts, especially if the reaction is exposed to air for extended periods at elevated temperatures.[2][18]

    • Products of N-alkylation/acylation: While the C3 position is the most nucleophilic site on the indole ring, reactions at the N1 position can also occur, leading to N-substituted isomers.[2]

Q7: How should I respond to an accidental spill of this compound?
  • A: Act quickly and safely.

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

    • Wear PPE: Ensure you are wearing appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection, before attempting to clean the spill.[6]

    • Contain and Absorb: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[5][6] For a solution, cover with an inert absorbent material (e.g., sand, vermiculite), collect the material, and place it in a sealed container for disposal.[8]

    • Decontaminate: Clean the spill area thoroughly with soap and water.[19]

    • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.[20]

Part 4: Waste Disposal

Q8: How do I properly dispose of waste this compound and contaminated materials?
  • A: Chemical waste must be handled according to institutional and governmental regulations.

    • Unused Chemical: Unwanted or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[20][21]

    • Contaminated Labware: Disposable items like gloves, weigh paper, and pipette tips that have come into contact with the chemical should be collected in a designated, sealed hazardous waste container.[20]

    • Rinsate: The first rinse of any glassware that contained the chemical must be collected and disposed of as hazardous waste.[20]

    • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and appropriate hazard warnings.[20] Contact your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.

References

  • De M, G. F. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed. Available at: [Link]

  • PubChem. (n.d.). 5-methoxy-3-methyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxy-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Available at: [Link]

  • PubChem. (n.d.). 3-(methoxymethyl)-2,4,6-trimethyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • Moodie, G. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Rhodes University. Available at: [Link]

  • SIMPIOS. (n.d.). UK Standards for Microbiology Investigations - Indole Test. Available at: [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. Available at: [Link]

  • Bio-protocol. (n.d.). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • Carolina Biological Supply. (n.d.). Bacteria: The Indole Test. Available at: [Link]

  • LookChem. (n.d.). 1H-Indole-2-carboxaldehyde, 3-iodo-1-(methoxymethyl)-. Available at: [Link]

  • PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). methyl 1-methoxy-1H-indole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • Lee, J. H., et al. (n.d.). Controlling bacterial behavior with indole-containing natural products and derivatives. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Available at: [Link]

  • Iwao, M., & Kuraishi, T. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Available at: [Link]

  • eCFR. (n.d.). Appendix IX to Part 261, Title 40 -- Wastes Excluded Under §§ 260.20 and 260.22. Electronic Code of Federal Regulations. Available at: [Link]

  • PubChem. (n.d.). Skatole. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). 1H-Indole, 1-(trimethylsilyl)-3-[[(trimethylsilyl)oxy]methyl]-. NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Support Center: Strategies for Scaling Up the Production of 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3-(Methoxymethyl)-1H-indole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing the production of this valuable synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.

I. Frequently Asked Questions (FAQs)

Q1: What is the most efficient and regioselective method for synthesizing this compound?

A1: The most efficient and highly regioselective method reported for the synthesis of this compound is a three-component cascade reaction. This approach combines indole, an aldehyde (such as paraformaldehyde), and an alcohol (methanol) under transition-metal-free conditions. A notable example is the method developed by Pi et al. (2019), which affords the desired product in high yields with excellent C3-selectivity[1][2][3]. This method is advantageous due to its operational simplicity, mild reaction conditions, and high atom economy.

Q2: Why is the C3-position of indole preferentially functionalized in this reaction?

A2: The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution. This is because the intermediate carbocation formed upon attack at C3 is stabilized by resonance involving the nitrogen atom, without disrupting the aromaticity of the benzene ring. Attack at other positions, such as C2 or N1, leads to less stable intermediates.

Q3: What are the primary competing side reactions, and how can they be minimized?

A3: The main side reactions are N1-alkylation and the formation of bis(indolyl)methane (BIM).

  • N1-Alkylation: This can occur if the indole nitrogen is deprotonated, increasing its nucleophilicity. However, under the mildly acidic or neutral conditions of the three-component reaction, the indole nitrogen remains largely protonated, and the C3 position is significantly more reactive towards the electrophile.

  • Bis(indolyl)methane (BIM) formation: This occurs when a second molecule of indole attacks the electrophilic intermediate formed from the initial C3-alkylation. This can be minimized by controlling the stoichiometry of the reactants, particularly by avoiding a large excess of indole, and by maintaining a sufficiently high concentration of the alcohol (methanol) to trap the intermediate as the desired methoxymethyl ether.

Q4: What are the key safety considerations when working with the reagents for this synthesis?

A4: The primary hazards are associated with formaldehyde and the solvents.

  • Formaldehyde (often used as paraformaldehyde): This is a toxic and volatile substance, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methanol: This is a flammable and toxic solvent. All heating should be conducted using a heating mantle and condenser, and sources of ignition should be avoided.

  • Hydrochloric Acid (if used): Concentrated HCl is corrosive and should be handled with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive reagents (e.g., old paraformaldehyde).2. Insufficient reaction temperature or time.3. Incorrect stoichiometry of reactants.1. Use freshly opened or properly stored reagents.2. Monitor the reaction by TLC or LC-MS and adjust the reaction time and temperature as needed.3. Carefully measure all reagents and ensure the correct molar ratios are used.
Significant Formation of Bis(indolyl)methane (BIM) 1. Insufficient methanol to trap the intermediate.2. High concentration of indole relative to the electrophile.1. Use methanol as the solvent or in a large excess.2. Adjust the stoichiometry to use a slight excess of the aldehyde and alcohol relative to the indole.
Presence of N-Alkylated Product 1. Use of a strong base, which is not recommended for this reaction.2. High reaction temperatures for extended periods.1. Avoid the use of strong bases like NaH. The three-component reaction is typically performed under neutral or mildly acidic conditions.2. Optimize the reaction temperature and time to favor the kinetic C3-alkylation product.
Difficult Purification 1. Presence of unreacted starting materials.2. Formation of polar byproducts.1. Ensure the reaction has gone to completion using TLC or LC-MS.2. Use a gradient elution in your column chromatography, starting with a non-polar solvent system and gradually increasing the polarity.
Troubleshooting Workflow

troubleshooting_workflow cluster_analysis Analysis of Crude Product cluster_solutions Corrective Actions start Low Yield or Impure Product analyze_crude Analyze Crude Product by TLC/LC-MS start->analyze_crude check_sm Check Starting Material Purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) unreacted_sm Unreacted Starting Material analyze_crude->unreacted_sm side_products Significant Side Products analyze_crude->side_products no_product No Product Formation analyze_crude->no_product optimize_time_temp Increase Reaction Time/Temp unreacted_sm->optimize_time_temp adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry optimize_purification Optimize Purification Protocol side_products->optimize_purification no_product->check_conditions check_reagents Check Reagent Quality no_product->check_reagents

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

III. Experimental Protocol: Three-Component Synthesis of this compound

This protocol is adapted from the highly efficient method described by Pi et al. (2019)[1][2][3].

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)
Indole117.151.17 g10
Paraformaldehyde(30.03)n0.45 g15 (as CH₂O)
Methanol32.0420 mL-
Dichloromethane (DCM)84.9320 mL-
Saturated NaHCO₃ solution-As needed-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-
Silica Gel for Chromatography-As needed-
Hexanes and Ethyl Acetate-As needed-
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1.17 g, 10 mmol) and paraformaldehyde (0.45 g, 15 mmol).

  • Solvent Addition: Add methanol (20 mL) and dichloromethane (20 mL) to the flask.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 hexanes:ethyl acetate. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of indole on TLC), quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil.

Characterization Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (br s, 1H, NH), 7.68 (d, J = 7.9 Hz, 1H, Ar-H), 7.38 (d, J = 8.1 Hz, 1H, Ar-H), 7.22 (t, J = 7.6 Hz, 1H, Ar-H), 7.14 (t, J = 7.5 Hz, 1H, Ar-H), 7.10 (s, 1H, C2-H), 4.75 (s, 2H, -CH₂-), 3.40 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 128.8, 123.5, 122.3, 120.0, 119.5, 111.2, 110.8, 65.2, 58.1.

IV. Scale-Up Strategies and Considerations

Scaling up the production of this compound from the lab bench to a pilot or manufacturing scale requires careful consideration of several factors.

Reaction Workflow for Scale-Up

scale_up_workflow start Raw Material Sourcing & QC reactor_charging Reactor Charging (Indole, Paraformaldehyde, Solvents) start->reactor_charging reaction_control Reaction Monitoring & Control (Temperature, Stirring, Time) reactor_charging->reaction_control workup Aqueous Workup & Phase Separation reaction_control->workup distillation Solvent Removal/Recovery workup->distillation purification Large-Scale Chromatography or Crystallization distillation->purification final_product Final Product QC & Packaging purification->final_product

Caption: A generalized workflow for the scale-up production of this compound.

Key Scale-Up Challenges and Solutions
Challenge Solution(s)
Heat Management The reaction is typically not highly exothermic, but on a large scale, even mild exotherms can be problematic. Use a jacketed reactor with controlled heating and cooling capabilities to maintain a consistent temperature.
Reagent Addition On a large scale, adding all reagents at once may not be ideal. Consider a controlled addition of one of the reagents (e.g., a suspension of paraformaldehyde in one of the solvents) to manage the reaction rate.
Mixing Ensure adequate mixing with an appropriately sized overhead stirrer to maintain a homogeneous reaction mixture, especially since paraformaldehyde is a solid.
Purification Large-scale column chromatography can be expensive and time-consuming. Investigate the possibility of purifying the product by vacuum distillation or crystallization to improve efficiency and reduce solvent waste.
Process Safety Conduct a thorough process safety review before scaling up. This should include an evaluation of potential thermal runaway, pressure buildup, and safe handling procedures for large quantities of flammable and toxic materials.

V. References

  • Pi, C., Yin, X., Cui, X., Ma, Y., & Wu, Y. (2019). Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. Organic Letters, 21(7), 2081–2084. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. Retrieved from a hypothetical BenchChem technical note.

  • UC Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 3-(Methoxymethyl)-1H-indole. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in a pure, crystalline form. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice based on fundamental crystallization principles and extensive laboratory experience.

Introduction: The Challenge of Crystallizing this compound

This compound is a valuable building block in synthetic chemistry. However, its structural features—notably the flexible methoxymethyl group and the hydrogen-bonding indole moiety—can lead to purification challenges. The compound is often isolated as an oil or a low-melting solid, making crystallization non-trivial. Common issues include "oiling out," the formation of amorphous solids, and difficulty achieving high purity. This guide will walk you through these challenges, explaining the science behind them and offering robust solutions.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Question 1: My synthesis crude is an oil. Can I crystallize it directly, or do I need to do something else first?

Answer: Direct crystallization from a crude oil is often possible but requires careful solvent selection. The first step is to ensure your crude material is reasonably pure (ideally >80-90% by NMR or LCMS). Significant impurities can act as crystallization inhibitors.

Initial Steps:

  • Purity Assessment: Run a quick purity check (e.g., thin-layer chromatography (TLC) or crude ¹H NMR). If major impurities are present, consider a rapid purification step like a silica gel plug filtration before attempting crystallization.

  • Solvent Miscibility: Ensure your crude oil is fully miscible in the chosen hot solvent to prevent it from precipitating as an oil upon cooling.

Question 2: What is "oiling out," and why is it happening with my compound?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid phase (an oil) rather than a solid crystalline phase upon cooling. This typically happens when the solute's solubility is exceeded at a temperature that is below its melting point in the presence of the solvent. For a compound like this compound, which has a reported melting point around 39-43°C, this is a very common problem.

Causality Diagram: The "Oiling Out" Phenomenon

G Start Hot, Saturated Solution (Compound is Dissolved) Cooling System is Cooled Start->Cooling Supersaturation Supersaturation Point Reached Cooling->Supersaturation T_out Temperature > Melting Point of Compound/Solvent Mixture Supersaturation->T_out High Solute Concentration or Rapid Cooling T_xtal Temperature < Melting Point of Compound/Solvent Mixture Supersaturation->T_xtal Optimal Concentration & Slow Cooling OilingOut Result: Oiling Out (Liquid-Liquid Phase Separation) T_out->OilingOut Crystallization Result: Crystallization (Solid-Liquid Phase Separation) T_xtal->Crystallization

Caption: Logical flow leading to either successful crystallization or "oiling out."

Part 2: Advanced Troubleshooting Workflows

This section provides structured approaches to solve specific crystallization failures.

Scenario 1: My compound consistently oils out upon cooling.

This is the most common failure mode for this compound. The goal is to lower the temperature at which the solution becomes supersaturated to a point well below the compound's melting point in the solvent system.

Workflow: Overcoming Oiling Out

G cluster_solutions Troubleshooting Steps Start Problem: Compound Oils Out Step1 Strategy 1: Lower Solution Polarity Start->Step1 Step2 Strategy 2: Lower Solute Concentration Start->Step2 Step3 Strategy 3: Reduce Cooling Rate Start->Step3 Action1 Add a non-polar co-solvent (e.g., heptane, cyclohexane) to a solution in a polar solvent (e.g., EtOAc, DCM). Step1->Action1 Action2 Use more solvent to create a more dilute solution before cooling. Step2->Action2 Action3 Use a dewar or insulated bath to slow the cooling process from hours to days. Step3->Action3 Success Success: Crystals Form Action1->Success Action2->Success Action3->Success

Caption: Troubleshooting workflow for the "oiling out" problem.

Experimental Protocol: Anti-Solvent Crystallization

This protocol is highly effective for compounds that oil out. It maintains a constant, low temperature while slowly inducing supersaturation.

  • Dissolution: Dissolve your crude this compound in a minimal amount of a good solvent in which it is highly soluble (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Acetone).

  • Cooling: Cool this solution to a low temperature (e.g., 0 °C or -20 °C) without inducing precipitation.

  • Anti-Solvent Addition: Slowly add a non-polar "anti-solvent" in which the compound is poorly soluble (e.g., Heptane, Hexane, or Cyclohexane) dropwise with gentle stirring.

  • Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid. This indicates the onset of nucleation.

  • Crystal Growth: Stop adding the anti-solvent and allow the solution to stand at the low temperature for several hours to days to allow crystals to grow.

Scenario 2: No crystals are forming, even after extended cooling.

If the solution remains clear, it has not reached a sufficient level of supersaturation for nucleation to occur.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide a high-energy surface that can initiate crystal formation.

    • Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal (a "seed crystal") to the supersaturated solution. This bypasses the difficult primary nucleation step.

  • Increase Concentration:

    • Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution's surface.

    • Alternatively, if using a mixed-solvent system, selectively remove the more volatile, "good" solvent to drive the compound out of solution.

  • Drastic Temperature Change (Cold Shock):

    • Briefly place the flask in a much colder bath (e.g., dry ice/acetone, -78 °C) for a few minutes to force nucleation. Once small crystals appear, transfer the flask back to the intended, warmer crystallization temperature (e.g., 0 °C or 4 °C) to allow for slower, more controlled growth.

Scenario 3: The resulting crystals are impure, discolored, or sticky.

This indicates that impurities have been trapped within the crystal lattice or are adhering to the crystal surfaces.

Solutions:

  • Re-crystallization: This is the gold standard. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process. Each successive crystallization will significantly improve purity.

  • Trituration/Washing: If the impurities are primarily on the surface, you can wash the filtered crystals with a small amount of ice-cold crystallization solvent. This will dissolve surface impurities without significantly dissolving your product.

  • Activated Carbon Treatment: If the discoloration is due to highly conjugated, colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities.

    • Protocol: Add 1-2% w/w activated carbon to the hot solution, let it stir for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the carbon before allowing the filtrate to cool.

Part 3: Solvent Selection & Data

The choice of solvent is the most critical parameter in crystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.

Table 1: Recommended Solvents for Crystallization of this compound

Solvent SystemTypeBoiling Point (°C)Rationale & Comments
Toluene Single Solvent111Aromatic solvent, good for many indole derivatives. Slow evaporation can yield high-quality crystals.
Ethyl Acetate / Heptane Binary (Anti-Solvent)77 / 98A highly tunable system. Dissolve in hot EtOAc, then add Heptane. Excellent for preventing oiling out.
Dichloromethane / Hexane Binary (Anti-Solvent)40 / 69Good for low-temperature crystallization due to DCM's volatility. Be mindful of DCM's high solvency power.
Isopropyl Alcohol (IPA) / Water Binary (Anti-Solvent)82 / 100A more polar option. Dissolve in hot IPA and slowly add water. The indole NH may interact favorably with the alcohol.

Expert Tip: A binary solvent system (a "good" solvent mixed with a "poor" or "anti-solvent") offers the best control for difficult-to-crystallize compounds like this one. It allows you to finely tune the supersaturation level at a constant temperature.

References

  • Title: Crystallization: Basic Concepts and Industrial Applications Source: IntechOpen URL: [Link]

  • Title: Oiling Out and Other Phase Separation Phenomena in Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Crystallization Source: University of Toronto, Department of Chemistry URL: [Link]

  • Title: Recrystallization Source: MIT Department of Chemistry URL: [Link]

Preventing degradation of 3-(Methoxymethyl)-1H-indole during experimental workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Methoxymethyl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sensitive compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its handling, workup, and purification, ensuring the integrity of your experimental results.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup of this compound.

Q1: I'm observing significant product loss and the appearance of a baseline spot on my TLC plate after an acidic aqueous workup. What is happening and how can I prevent it?

A1: The indole nucleus is electron-rich and highly susceptible to degradation under acidic conditions.[1] The C3 position is particularly prone to protonation, which can initiate a cascade of decomposition pathways. In the case of this compound, the methoxymethyl group can be cleaved under acidic conditions, leading to the formation of highly reactive intermediates that readily polymerize. This polymerization is often observed as an insoluble baseline material on a TLC plate.

Causality and Prevention:

  • Avoid Strong Acids: Steer clear of strong acids like HCl, H2SO4, and even milder acids like acetic acid in your workup.

  • Use a Bicarbonate Wash: A saturated solution of sodium bicarbonate (NaHCO3) is your best choice for neutralizing any residual acid from your reaction. Its mild basicity is sufficient to quench the acid without causing other side reactions.

  • Work Quickly and at Low Temperatures: If an acidic step is unavoidable, perform it rapidly and at low temperatures (0 °C or below) to minimize the exposure time and slow down the rate of degradation.

Q2: My purified this compound is showing signs of discoloration and degradation upon storage. What are the optimal storage conditions?

A2: this compound, like many indole derivatives, is sensitive to air, light, and heat. The indole ring can be oxidized, leading to the formation of colored impurities.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature -20 °CSlows down potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the electron-rich indole ring.
Light Amber vial or protected from lightIndole derivatives can be susceptible to photodegradation.[1]
Form Solid or in a degassed anhydrous solventMinimizes exposure to atmospheric oxygen and moisture.

For long-term storage, it is advisable to store the compound as a solid in a sealed vial under an inert atmosphere in a freezer.

Q3: During flash column chromatography on silica gel, I'm experiencing significant tailing and loss of my compound on the column. What is causing this and how can I improve my purification?

A3: The slightly acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds like this compound.[2] The lone pair of electrons on the indole nitrogen can also interact with the acidic silanol groups on the silica surface, causing tailing and irreversible adsorption.

Strategies for Improved Chromatographic Purification:

  • Deactivated Silica: Use silica gel that has been deactivated with a base. You can prepare this by creating a slurry of silica gel in your chosen eluent and adding 1-2% triethylamine (Et3N) or another non-polar amine. This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.

  • Solvent System Optimization: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a less acidic polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[3] Avoid using methanol with standard silica gel, as its acidity can be problematic.

Q4: I suspect my product is contaminated with byproducts. What are the likely impurities and how can I detect them?

A4: Common impurities can arise from side reactions during the synthesis or degradation during workup and storage.

Potential Impurities and Detection:

ImpurityFormation PathwayDetection Method
Indole-3-carbinol Hydrolysis of the methoxymethyl etherNMR (disappearance of methoxy signal, appearance of hydroxyl), Mass Spectrometry
Dimeric/Polymeric Species Acid-catalyzed self-condensationNMR (complex aromatic region), Mass Spectrometry (higher m/z values), GPC
Oxidized Indoles Air oxidationNMR (downfield shifts in aromatic protons), UV-Vis (appearance of color)

Analytical Techniques for Purity Assessment:

  • ¹H NMR Spectroscopy: Provides detailed structural information and can reveal the presence of even minor impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful tool for separating and identifying components of a mixture based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of your sample.[4]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the indole nitrogen (N-H) during reactions and workup?

A1: The necessity of N-H protection depends on the specific reaction conditions. The indole N-H is weakly acidic and can be deprotonated by strong bases. It can also be a site for unwanted side reactions with certain electrophiles.

When to Consider N-H Protection:

  • Strongly Basic Conditions: If your reaction involves strong bases like organolithiums or Grignard reagents, protection is crucial to prevent deprotonation of the N-H.

  • Electrophilic Reagents: When using reactive electrophiles that could potentially react at the nitrogen, protection can direct the reaction to the desired position (usually C3).

Common Protecting Groups for Indoles:

  • Boc (tert-butyloxycarbonyl): Easily introduced and removed under mild conditions.[5]

  • SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be cleaved with fluoride ions.[6][7]

  • Sulfonyl groups (e.g., Phenylsulfonyl): Provide strong electron-withdrawing effects, which can deactivate the indole ring towards certain reactions.[5]

Q2: What is the best way to monitor the progress of a reaction involving this compound?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.

TLC Visualization Techniques for Indoles:

  • UV Light (254 nm): Most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate.[8]

  • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce colored spots upon heating.

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, typically yielding blue or purple spots.[8]

Q3: Can I use a rotary evaporator to concentrate my product? Are there any precautions I should take?

A3: Yes, a rotary evaporator can be used, but with caution.

Precautions for Rotary Evaporation:

  • Low Temperature: Use a water bath with a temperature no higher than 30-40 °C to prevent thermal degradation.

  • Avoid Over-Drying: Do not leave the compound on the rotary evaporator for an extended period after the solvent has been removed, as this can expose it to air and heat.

  • Break Vacuum with Inert Gas: When releasing the vacuum, use an inert gas like nitrogen or argon to prevent exposure of the warm, concentrated product to atmospheric oxygen.

Experimental Workflow and Degradation Pathway Diagrams

To further aid in your experimental design, the following diagrams illustrate a recommended workup procedure and a common degradation pathway for this compound.

G cluster_workflow Recommended Aqueous Workup Reaction Reaction Mixture in Organic Solvent Quench Quench with Saturated NaHCO3 Solution Reaction->Quench Slow addition at 0 °C Separate Separate Layers Quench->Separate Wash Wash Organic Layer with Brine Separate->Wash Dry Dry with Anhydrous Na2SO4 or MgSO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo (Low Temperature) Filter->Concentrate Purify Purify (e.g., Flash Chromatography) Concentrate->Purify

Caption: A generalized workflow for a safe and effective aqueous workup of reactions containing this compound.

G cluster_degradation Acid-Catalyzed Degradation Pathway Indole This compound Protonation Protonated Intermediate Indole->Protonation H+ Carbocation 3-Indolylcarbinyl Cation Protonation->Carbocation - CH3OH Methanol Methanol Protonation->Methanol Dimer Dimeric/Polymeric Products Carbocation->Dimer + Another Indole Molecule

Caption: A simplified representation of the acid-catalyzed degradation of this compound, leading to the formation of polymeric byproducts.

References

  • Madsen, U., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2534-2538. Available at: [Link]

  • Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203-205. Available at: [Link]

  • Pardasani, R. T., & Pardasani, P. (2000). A new protecting-group strategy for indoles. Tetrahedron Letters, 41(30), 5577-5580. Available at: [Link]

  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622-2627. Available at: [Link]

  • Reisenbauer, J. C., et al. (2022). Molecular-editing reaction expands indoles with nitrogen. Science, 377(6602), 222-227. Available at: [Link]

  • Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203-205. Available at: [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]

  • Arora, P. K., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688. Available at: [Link]

  • De Mastro, C., & Gribble, G. W. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Current medicinal chemistry, 5(5), 305-322. Available at: [Link]

  • Powell, W. A. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(5), 836-842. Available at: [Link]

  • Leelavathi, V., et al. (2022). Microbial Degradation of Indole and Its Derivatives. Fermentation, 8(11), 606. Available at: [Link]

  • Shinde, A. G., et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 150-157. Available at: [Link]

  • Zhang, Y., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. The Journal of Organic Chemistry, 88(24), 17351-17360. Available at: [Link]

  • PubChem. (n.d.). This compound-5-carboxylic acid. Retrieved January 21, 2026, from [Link]

  • Joule, J. A., & Smith, G. F. (2018). Heterocyclic Chemistry. John Wiley & Sons.
  • National Toxicology Program. (2017). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. Research Triangle Park, NC: National Toxicology Program. Available at: [Link]

  • Reddy, M. S., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Serbian Chemical Society, 73(5), 529-537. Available at: [Link]

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available at: [Link]

  • Nogrady, T. (2005). A three-component Fischer indole synthesis. Nature Protocols, 1(1), 1-4. Available at: [Link]

  • Darkoh, C., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(19), 6845-6850. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). methyl 1-methoxy-1H-indole-3-carboxylate. Retrieved January 21, 2026, from [Link]

  • Al-Hiari, Y. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2268-2275. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2268-2275. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxy-1H-indole. Retrieved January 21, 2026, from [Link]

  • Brand, J. P., & Waser, J. (2012). Direct Alkynylation of Indole and Pyrrole Heterocycles. Helvetica Chimica Acta, 95(11), 2237-2248. Available at: [Link]

  • Wang, Y., et al. (2026). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters. Available at: [Link]

  • Dr. A. K. (2021, February 17). Indole synthesis, reactions and applications [Video]. YouTube. [Link]

  • Aryal, S. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com. [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Materials 2,3,3-trimethyl-3H-indole. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). This compound-6-carboxylic acid. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-(methoxymethyl)-2,4,6-trimethyl-1H-indole. Retrieved January 21, 2026, from [Link]

  • El-Shishtawy, R. M., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 25(21), 5030. Available at: [Link]

  • El-Sayed, N. N. E. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Processes for production of indole compounds.
  • ResearchGate. (2026). Synthesis of 2-(methoxymethyl)isoindolin-1-imine derivatives via an unusual Delépine reaction. Available at: [Link]

Sources

Technical Support Center: Optimizing Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for indole functionalization. The indole scaffold is a cornerstone in medicinal chemistry and materials science, yet controlling the site of its functionalization remains a significant challenge for many researchers.[1][2][3] The inherent electronic properties of the indole ring dictate a strong preference for reactions at the C3 position, making selective modification at other sites (C2, or the benzenoid C4-C7 positions) a complex task requiring nuanced strategies.[4][5][6]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just protocols, but the underlying mechanistic reasoning to empower you, our fellow scientists, to make informed decisions and overcome common hurdles in your research.

Part 1: The C3 vs. C2 Conundrum - Overcoming Innate Reactivity

The pyrrole moiety of the indole is electron-rich, rendering it highly susceptible to electrophilic attack. The question is not if it will react, but where.

FAQ 1: Why does my electrophilic substitution reaction always yield the C3-functionalized product?

Answer: This is the most common observation and is rooted in the fundamental electronic structure of the indole ring. Electrophilic attack at the C3 position proceeds through a more stable cationic intermediate (a σ-complex or Wheland intermediate) compared to attack at C2.[6] In the C3-attack intermediate, the positive charge is effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[4][5] Attack at any other position, including C2, would force a resonance structure that breaks this benzenoid aromaticity, which is energetically unfavorable.[4][6][7]

Think of the indole as an enamine fused to a benzene ring; enamines exhibit strong nucleophilicity at the β-carbon, which corresponds to the C3 position of indole.[4]

FAQ 2: I need to synthesize the C2-arylated indole. My attempts at Friedel-Crafts type reactions are failing or giving me the C3 isomer. What are my options?

Answer: To override the innate C3 preference, you must change the reaction mechanism from a standard electrophilic aromatic substitution. Here are the three primary strategies employed in modern organic synthesis:

  • Block the C3 Position: The most straightforward, albeit synthetically longer, approach is to have a substituent already present at the C3 position. With C3 blocked, electrophilic attack is often redirected to the C2 position.[6] This is a reliable but potentially inefficient strategy if the blocking group must be removed later.

  • N-Protecting/Directing Group Strategy: This is a powerful and widely used method. Attaching a suitable group to the indole nitrogen (N1) can achieve C2 selectivity through several effects:

    • Steric Hindrance: Bulky N-protecting groups can physically obstruct the C2 and C7 positions, but their primary role is often electronic.

    • Directed Metalation: This is the key. Many N-directing groups, particularly sulfonylamides (e.g., N-tosyl) or carboxamides, facilitate deprotonation (metalation) at the C2 position using a strong base like n-butyllithium (n-BuLi). The resulting C2-lithiated indole is a potent nucleophile that can react with a wide range of electrophiles. The acidity of the C2-proton is significantly increased by these electron-withdrawing N-directing groups.[8]

  • Transition-Metal Catalysis: This has become the state-of-the-art approach. Catalysts based on palladium (Pd), rhodium (Rh), iridium (Ir), and copper (Cu) can orchestrate C-H activation at positions that are electronically disfavored.[3][6][9][10] The catalyst and ligands coordinate to the indole, often guided by an N-directing group, and selectively activate a specific C-H bond. For C2-arylation, palladium-catalyzed cross-coupling reactions are particularly common. The choice of ligands, additives (like specific salts), and oxidants can exquisitely tune the regioselectivity between C2 and C3.[6][11]

Troubleshooting Workflow: Achieving C2-Selectivity

Below is a decision-making workflow for researchers aiming for C2 functionalization.

C2_Functionalization start Goal: C2 Functionalization c3_blocked Is the C3 position already substituted? start->c3_blocked use_electrophile Proceed with direct electrophilic substitution. c3_blocked->use_electrophile Yes strategy Select C2-Directing Strategy c3_blocked->strategy No protect_N Install N-Directing Group (e.g., Tosyl, Pivaloyl) strategy->protect_N tm_cat Transition-Metal Catalysis: (e.g., Pd, Rh, Ir-catalyzed C-H Activation) strategy->tm_cat metalation Directed Metalation: 1. n-BuLi, THF, -78°C 2. Quench with Electrophile (E+) protect_N->metalation confirm Confirm Regiochemistry (NOESY, HMBC NMR) metalation->confirm tm_cat->confirm

Caption: Decision workflow for C2 functionalization of indoles.

Part 2: Accessing the Benzene Ring (C4-C7)

Functionalizing the benzenoid core of the indole is considerably more challenging than the pyrrole ring due to its lower intrinsic reactivity.[1][2][3][12] These positions are often accessed exclusively through advanced, catalyst-driven methodologies.

FAQ 3: My reaction conditions are harsh, and I'm seeing a complex mixture of products. How can I selectively functionalize the C4 or C7 position?

Answer: Directing groups are essential for achieving regioselectivity on the indole's benzene ring.[1][2][12] Without a directing group, the high temperatures and reactive catalysts required for C-H activation on the benzene ring will often lead to a lack of selectivity and decomposition.

The strategy involves installing a directing group (DG) at either the N1 or C3 position, which then acts as a tether, delivering a transition-metal catalyst to a specific, proximal C-H bond.

  • C7-Functionalization: A directing group at the N1 position is perfectly positioned to form a stable, five- or six-membered metallacycle intermediate involving the C7-C-H bond. Groups like P(O)tBu2 have been successfully used with palladium and copper catalysts to direct arylation to C7 and C6, respectively.[1][2][12] Iridium catalysts have also been employed with sulfur-based directing groups for C7 alkynylation.[13]

  • C4-Functionalization: This is notoriously difficult. A common strategy is to place a directing group at the C3 position. For example, a pivaloyl group at C3 can direct palladium catalysts to arylate the C4 position.[1][2][12] In some cases, a transient directing group like glycine can be used to achieve C4 arylation.[14]

Table 1: Common Directing Group Strategies for Benzenoid C-H Functionalization
Target PositionDG PositionExample Directing GroupMetal CatalystReaction TypeReference
C7 N1-P(O)tBu₂Palladium (Pd)Arylation[12]
C6 N1-P(O)tBu₂Copper (Cu)Arylation[12]
C5 C3-PivaloylCopper (Cu)Arylation[14]
C4 C3-PivaloylPalladium (Pd)Arylation[1][2][12]
C4 / C7 N1-SO₂R (Sulfonyl)Iridium (Ir)Alkynylation[13]
C4 N1Glycine (Transient DG)Palladium (Pd)Arylation[14]

Part 3: Experimental Protocols & Troubleshooting

Protocol 1: Directed Lithiation for C2-Functionalization of N-Tosylindole

This protocol describes a general procedure for achieving C2 functionalization via directed ortho-metalation.

Materials:

  • N-Tosylindole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Electrophile (e.g., Iodomethane, Benzaldehyde)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add N-Tosylindole (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to indole). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise to the solution. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Validation: Confirm the regioselectivity using 1H NMR, paying close attention to the coupling patterns in the aromatic region. 2D NMR techniques like NOESY and HMBC are invaluable for unambiguous structure determination.

Troubleshooting Common Problems
Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive n-BuLi (degraded by air/moisture).2. Insufficiently dry THF or glassware.3. Reaction temperature too high during metalation.1. Titrate the n-BuLi before use. Use a fresh bottle if necessary.2. Flame-dry all glassware. Use freshly distilled or commercially available anhydrous solvent.3. Ensure the reaction stays at -78 °C during and after n-BuLi addition.
Mixture of C2 and C3 Products 1. Incomplete metalation before adding the electrophile.2. Electrophile is too reactive and bypasses the lithiated intermediate.3. N-directing group is not sufficiently activating.1. Increase the metalation time or use a slight excess of n-BuLi.2. Consider a less reactive electrophile or different reaction conditions.3. Switch to a more strongly electron-withdrawing directing group.
Decomposition of Starting Material 1. Indole ring is unstable under strongly basic conditions.2. Reaction temperature was allowed to rise too quickly.3. The electrophile or product is unstable to the workup conditions.1. Keep the temperature strictly at -78 °C. Minimize reaction time.2. Warm the reaction slowly and control the rate.3. Use a milder quenching agent if necessary.
Difficulty Removing N-Tosyl Group The tosyl group is notoriously robust.Standard conditions for removal include using reducing agents like LiAlH₄ or dissolving metals. Alternatively, consider a more labile directing group (e.g., Boc, Piv) for future syntheses if compatible with the metalation step.

References

  • From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionaliz
  • Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole.
  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing).
  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
  • Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. PubMed.
  • Recent progress in transition-metal-catalyzed enantioselective indole functionaliz
  • Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study.
  • Delineating Physical Organic Parameters in Site-Selective C–H Functionaliz
  • Understanding the electrophilic aromatic substitution of indole.. Henry Rzepa's Blog.
  • Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups.
  • Overcoming challenges in the synthesis of 4-fluoroindoles. Benchchem.
  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange.
  • C-H Functionalization of indoles and oxindoles through CDC reactions.
  • Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group.
  • The electrophilic aromatic substitution reaction r
  • Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society.
  • Electrophilic substitution
  • Technical Support Center: Managing Regioselectivity in the Functionaliz
  • Technical Support Center: Troubleshooting Indole Cycliz
  • Strategies to avoid side reactions in indole functionaliz
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles.
  • Electrophilic Aromatic Substitution of a BN Indole.
  • C2 vs. C3 functionalisation of the oxindole scaffold. a) Metal‐ and organocatalytic methods. onlinelibrary.wiley.com.
  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
  • Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Boryl
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
  • Why Do Some Fischer Indolizations Fail?.
  • Problems with Fischer indole synthesis. Reddit.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(Methoxymethyl)-1H-indole and Indole-3-carbinol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Indole derivatives have long been a focal point in medicinal chemistry and drug discovery, owing to their presence in a vast array of biologically active natural products and synthetic compounds. Among these, indole-3-carbinol (I3C), a natural product derived from cruciferous vegetables, has garnered significant attention for its potential health benefits, particularly in the realm of cancer chemoprevention. A closely related synthetic compound, 3-(Methoxymethyl)-1H-indole, has also been noted in the scientific literature, primarily in the context of its relationship with I3C. This guide provides a comprehensive comparison of the biological activities of these two molecules, synthesizing available experimental data and elucidating the underlying mechanisms of action to inform future research and development.

Indole-3-Carbinol (I3C): A Pleiotropic Phytochemical

Indole-3-carbinol is produced from the enzymatic hydrolysis of the glucosinolate glucobrassicin, which is abundant in vegetables of the Brassica genus, such as broccoli, cabbage, and Brussels sprouts.[1][2] Upon ingestion, I3C is unstable in the acidic environment of the stomach and undergoes a series of condensation reactions to form a complex mixture of biologically active compounds, the most prominent and well-studied of which is 3,3'-diindolylmethane (DIM).[1] It is largely these condensation products that are responsible for the diverse physiological effects attributed to I3C.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of I3C. Its mechanisms are multifaceted and impact various stages of carcinogenesis, from the metabolism of carcinogens to the regulation of cancer cell proliferation, apoptosis, and angiogenesis.

Modulation of Carcinogen Metabolism: I3C and its derivatives are known to induce the expression and activity of both Phase I and Phase II detoxification enzymes.[1] This is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: I3C and its acid condensation product, indolo[3,2-b]carbazole (ICZ), are potent ligands for the AhR.[1] Activation of AhR leads to the increased expression of cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of various xenobiotics, including pro-carcinogens.

  • Nrf2 Pathway: I3C and DIM can also activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.[1] This leads to the upregulation of Phase II enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a crucial role in detoxifying reactive metabolites and protecting cells from oxidative damage.

Effects on Estrogen Metabolism and Signaling: One of the most well-documented effects of I3C is its influence on estrogen metabolism. It promotes the 2-hydroxylation of estrogens over the 16α-hydroxylation pathway, leading to a higher ratio of 2-hydroxyestrone (2-OHE1) to 16α-hydroxyestrone (16α-OHE1).[1][3] A higher 2-OHE1/16α-OHE1 ratio is generally considered to be protective against hormone-dependent cancers, such as breast and endometrial cancer.[3] Furthermore, I3C, through AhR activation, can lead to the ubiquitination and proteasomal degradation of the estrogen receptor-alpha (ERα), thereby downregulating estrogen signaling.[4][5]

Induction of Cell Cycle Arrest and Apoptosis: I3C and DIM have been shown to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[6] This is often associated with the downregulation of cyclin-dependent kinases (CDKs) and cyclins. Moreover, these compounds can trigger apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.[2]

Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the anti-inflammatory and immunomodulatory properties of I3C and DIM. They can modulate the activity of various immune cells, including T cells, and suppress the production of pro-inflammatory cytokines.[1][2] These effects are also partly mediated through the AhR, which is increasingly recognized as a critical regulator of immune homeostasis.

This compound: An Analogue with Purported Identical Activity

This compound is a synthetic derivative of indole. A comprehensive review of the chemistry and pharmacology of I3C and its derivatives has stated that the biological properties of this compound are "essentially identical" to those of I3C.[1][2] This assertion is based on the understanding that this compound can be formed from I3C in the presence of methylating agents and is often found as a contaminant in I3C preparations.[1]

However, a notable scarcity of primary, peer-reviewed experimental data specifically detailing the biological activities of this compound exists in the public domain. This lack of direct evidence makes a robust, side-by-side comparison based on quantitative experimental data challenging. The scientific community must, for now, rely on the assertion of identical activity from the aforementioned review, which implies that this compound would likely exhibit similar effects on:

  • Carcinogen Metabolism: Activation of AhR and Nrf2 pathways.

  • Estrogen Metabolism: Modulation of the 2-OHE1/16α-OHE1 ratio.

  • Cancer Cell Proliferation: Induction of cell cycle arrest and apoptosis.

  • Inflammation and Immunity: Modulation of immune responses.

The rationale for this presumed identical activity likely stems from the structural similarity and potential for in vivo conversion or interaction with the same cellular targets. However, without direct experimental validation, this remains a strong but unconfirmed hypothesis.

Comparative Summary of Biological Activities

Biological ActivityIndole-3-Carbinol (I3C)This compound
Anticancer Extensively documented through in vitro and in vivo studies.[2][3]Purported to be "essentially identical" to I3C, but direct experimental data is scarce.[1][2]
Mechanism of Action
AhR ActivationPotent activator, leading to induction of Phase I enzymes.[1]Presumed to be an AhR activator.
Nrf2 ActivationActivates Nrf2, leading to induction of Phase II enzymes.[1]Presumed to activate the Nrf2 pathway.
Estrogen MetabolismPromotes a favorable 2-OHE1/16α-OHE1 ratio.[3]Presumed to have similar effects on estrogen metabolism.
Cell Cycle ArrestInduces G1 arrest in cancer cells.[6]Presumed to induce cell cycle arrest.
Apoptosis InductionTriggers apoptosis in various cancer cell lines.[2]Presumed to induce apoptosis.
Anti-inflammatory Demonstrates anti-inflammatory properties.[1][2]Presumed to have anti-inflammatory activity.
Immunomodulatory Modulates immune cell function.[1][2]Presumed to have immunomodulatory effects.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments used to assess the biological activities of indole derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)

This assay quantifies the activation of the AhR signaling pathway.

Protocol:

  • Cell Seeding: Seed HepG2-XRE-Luciferase reporter cells in a 96-well plate.

  • Compound Treatment: Treat cells with the test compounds for 24 hours. Include a positive control (e.g., TCDD) and a vehicle control.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and express the results as fold induction over the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Signaling Pathway and Experimental Workflow Diagrams

I3C_Metabolism_and_Action cluster_ingestion Ingestion & Digestion cluster_cellular_action Cellular Action Glucobrassicin Glucobrassicin I3C I3C Glucobrassicin->I3C Myrosinase Myrosinase Myrosinase DIM & Oligomers DIM & Oligomers I3C->DIM & Oligomers Stomach Acid Estrogen Metabolism Estrogen Metabolism I3C->Estrogen Metabolism Stomach Acid Stomach Acid AhR AhR DIM & Oligomers->AhR Nrf2 Nrf2 DIM & Oligomers->Nrf2 Cell Cycle Arrest Cell Cycle Arrest DIM & Oligomers->Cell Cycle Arrest Apoptosis Apoptosis DIM & Oligomers->Apoptosis ERα ERα AhR->ERα Degradation Phase I Enzymes Phase I Enzymes AhR->Phase I Enzymes Phase II Enzymes Phase II Enzymes Nrf2->Phase II Enzymes

Caption: Metabolism of Indole-3-Carbinol (I3C) and its major cellular targets.

Experimental_Workflow cluster_invitro In Vitro Assessment Cell_Culture Cancer Cell Lines Compound_Treatment Treat with I3C or This compound Cell_Culture->Compound_Treatment Cytotoxicity_Assay MTT Assay Compound_Treatment->Cytotoxicity_Assay AhR_Assay Reporter Gene Assay Compound_Treatment->AhR_Assay Cell_Cycle_Analysis PI Staining & Flow Cytometry Compound_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Annexin V/PI Staining Compound_Treatment->Apoptosis_Assay Data_Analysis Compare IC50, Fold Induction, Cell Cycle Distribution, % Apoptosis Cytotoxicity_Assay->Data_Analysis AhR_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for comparing the biological activity of indole compounds.

Conclusion and Future Directions

Indole-3-carbinol is a well-researched phytochemical with a broad spectrum of biological activities, particularly in the context of cancer prevention. Its mechanisms of action, involving the modulation of key cellular signaling pathways, are reasonably well understood. In contrast, while this compound is reported to have "essentially identical" biological properties, there is a conspicuous absence of direct, publicly available experimental data to substantiate this claim.

This guide highlights a significant knowledge gap and underscores the need for direct comparative studies. Future research should focus on subjecting this compound to the same rigorous battery of in vitro and in vivo assays that have been used to characterize I3C. Such studies would provide the necessary quantitative data to confirm or refute the assertion of identical activity and would be invaluable for the drug development community. Until such data becomes available, any claims regarding the biological activity of this compound should be approached with a degree of scientific caution.

References

  • Linus Pauling Institute. Indole-3-Carbinol. Oregon State University. [Link]

  • Memorial Sloan Kettering Cancer Center. Indole-3-Carbinol. [Link]

  • EBSCO. Indole-3-carbinol as a dietary supplement | Research Starters. [Link]

  • Amarakoon, D., Lee, W. J., Tamia, G., & Lee, S. H. (2023). Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms. Annual Review of Food Science and Technology, 14, 239-261. [Link]

  • Weng, J. R., Tsai, C. H., Kulp, S. K., & Chen, C. S. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer letters, 262(2), 153-163. [Link]

  • Balk, J. L. (2000). Indole-3-Carbinol for Cancer Prevention. The Clinician's Manual on Complementary and Alternative Medicine, 105-107. [Link]

  • Holtorf Medical Group. (2012). Indole-3-carbinol and Breast Cancer Prevention. [Link]

  • Licznerska, B. E., & Baer-Dubowska, W. (2016). Indole-3-Carbinol and Its Role in Chronic Diseases. Advances in experimental medicine and biology, 928, 131–154. [Link]

  • American Institute for Cancer Research. Mechanism of Action of Indole-3-Carbinol, a Dietary Chemopreventive Agent in Breast Cancer. [Link]

  • Minich, D. M., & Bland, J. S. (2007). A review of the clinical efficacy and safety of cruciferous vegetable phytochemicals. Nutrition reviews, 65(6 Pt 1), 259–267. [Link]

  • Katz, E., & Chadha, V. (2010). Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop. Molecular pharmacology, 78(5), 839–848. [Link]

  • Riby, J. E., Xue, L., Chatterji, U., Bjeldanes, E. L., Firestone, G. L., & Bjeldanes, L. F. (2008). Activation of the aryl hydrocarbon receptor by indole-3-carbinol is a key factor in the disruption of GATA3-mediated transcriptional regulation of the human estrogen receptor-alpha gene. The Journal of biological chemistry, 283(12), 7716–7725. [Link]

  • Rajoria, S., Suriano, R., Parmar, P. S., Wilson, Y. L., Megwalu, U., Moscatello, A., Bradlow, H. L., Sepkovic, D. W., Geliebter, J., Schantz, S. P., & Tiwari, R. K. (2011). 3,3'-diindolylmethane modulates estrogen metabolism in patients with thyroid proliferative disease: a pilot study. Thyroid : official journal of the American Thyroid Association, 21(3), 299–304. [Link]

  • Aggarwal, B. B., & Ichikawa, H. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell cycle (Georgetown, Tex.), 4(9), 1201–1215. [Link]

  • De Santi, C., Pietrabissa, A., Spisni, R., Mosca, F., & Pacifici, G. M. (2000). The effect of indole-3-carbinol on the metabolism of 7-ethoxycoumarin and 7-methoxycoumarin in human liver microsomes. Xenobiotica; the fate of foreign compounds in biological systems, 30(10), 967–976. [Link]

Sources

Comparative Efficacy of 3-(Methoxymethyl)-1H-indole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Among the vast landscape of indole-based compounds, derivatives featuring a methoxymethyl group at the 3-position have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of the efficacy of 3-(Methoxymethyl)-1H-indole derivatives across key therapeutic areas, supported by experimental data and methodological insights to inform future drug development endeavors.

Anticancer Activity: Targeting Cellular Proliferation and Viability

Several this compound derivatives have demonstrated significant potential as anticancer agents, with their efficacy often linked to the inhibition of tubulin polymerization and induction of novel cell death pathways.[3][4]

Comparative Cytotoxicity

The in vitro cytotoxic activity of various this compound analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Key FindingsReference
6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indoleKB, H460, HT-29Nanomolar to PicomolarIodo derivative showed highest potency.
OXi8006 Analogue 36 (7-methoxy)SK-OV-3, NCI-H460, DU-145Sub-micromolarComparable cytotoxicity to the lead compound OXi8006.[3]
OXi8006 Analogue 35 SK-OV-3, NCI-H460, DU-145Sub-micromolarNearly equipotent to OXi8006.[3]
Indolyl-pyridinyl-propenone (6-methoxy)Glioblastoma cellsNot specifiedSwitched biological activity to microtubule disruption.[4]
Mechanism of Action: Beyond Apoptosis

A fascinating aspect of certain this compound derivatives is their ability to induce a novel, non-apoptotic form of cell death termed "methuosis" in glioblastoma cells.[4] This is in contrast to other analogues that primarily function as microtubule-disrupting agents. The position of the methoxy group on the indole ring has been shown to be a critical determinant of the mechanism of cell death.[4]

Indole_5_methoxy 5-Methoxy Indolyl-pyridinyl-propenone Methuosis Induction of Methuosis (Non-apoptotic cell death) Indole_5_methoxy->Methuosis Indole_6_methoxy 6-Methoxy Indolyl-pyridinyl-propenone Microtubule_Disruption Disruption of Microtubules Indole_6_methoxy->Microtubule_Disruption Cell_Death Glioblastoma Cell Death Methuosis->Cell_Death Microtubule_Disruption->Cell_Death

Caption: Isomeric Methoxy Substitution Dictates the Mechanism of Cell Death.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The anti-proliferative activity of this compound derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Recent studies have highlighted the potential of 3-methyl indole derivatives as anti-inflammatory agents.[5] While specific data on this compound derivatives is emerging, the broader class of methoxy-substituted indoles has shown promise.

In Vivo Efficacy

The anti-inflammatory efficacy of indole derivatives is often evaluated using the carrageenan-induced rat paw edema model. This model mimics the acute inflammatory response. One study found that a 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole derivative, a structurally related compound, exhibited anti-inflammatory potency greater than acetylsalicylic acid and phenylbutazone.[6] Another study on heterocyclic indole derivatives showed that 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole was highly potent in reducing edema with lower ulcerogenic liability than phenylbutazone.[7]

Mechanism of Action

The anti-inflammatory effects of indole derivatives are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).[5] Further investigation into the specific mechanisms of this compound derivatives is warranted.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX_Enzymes COX Enzymes Inflammatory_Stimulus->COX_Enzymes Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Prostaglandins) Inflammation Inflammation (Edema, Pain) Pro_inflammatory_Mediators->Inflammation Indole_Derivative This compound Derivative Indole_Derivative->COX_Enzymes Inhibition COX_Enzymes->Pro_inflammatory_Mediators

Caption: Proposed Anti-inflammatory Mechanism of Indole Derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Principle: This in vivo assay assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan into the paw of a rat.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the this compound derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle and carrageenan.

Antiviral Activity: A Frontier for this compound Derivatives

The indole scaffold is a key component in several antiviral drugs, including the broad-spectrum antiviral Arbidol.[8] While specific research on the antiviral efficacy of this compound derivatives is still developing, the broader class of indole derivatives has shown activity against a range of viruses, including HIV and HCV.[1][2][9]

Potential Mechanisms of Action

The antiviral activity of indole derivatives can be attributed to various mechanisms, including:

  • Inhibition of viral entry and fusion: Arbidol, for instance, prevents the fusion of the viral lipid membrane with the cell membrane.[8]

  • Inhibition of reverse transcriptase: This is a key enzyme for retroviruses like HIV.[8]

  • Targeting Tat-mediated viral transcription: Some 3-oxindole derivatives have been shown to inhibit this crucial step in the HIV-1 replication cycle.[10]

cluster_host_cell Host Cell Viral_Replication Viral Replication Reverse_Transcription Reverse Transcription Viral_Replication->Reverse_Transcription Viral_Transcription Viral Transcription (Tat-mediated) Reverse_Transcription->Viral_Transcription Virus Virus Viral_Entry Viral Entry & Fusion Virus->Viral_Entry Viral_Entry->Viral_Replication Indole_Derivative This compound Derivative Indole_Derivative->Viral_Transcription Inhibition Indole_Derivative->Reverse_Transcription Inhibition Indole_Derivative->Viral_Entry Inhibition

Caption: Potential Antiviral Targets of Indole Derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with diverse applications. The available data, particularly in the realm of anticancer research, demonstrates the potential for developing highly potent and selective agents. The ability of these compounds to induce unconventional cell death pathways like methuosis opens up new avenues for overcoming drug resistance in cancer.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of this compound derivatives for specific biological targets.

  • In-depth mechanistic studies: To fully elucidate the signaling pathways and molecular targets responsible for their observed biological activities.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.

  • Expansion into other therapeutic areas: Given the broad biological activity of the indole nucleus, exploring the efficacy of this compound derivatives against other diseases, such as neurodegenerative and metabolic disorders, is a logical next step.

By leveraging the insights provided in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

References

  • G.B.
  • A. Kumar Srivastava, et al., Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals, Cuestiones de Fisioterapia, 2025.
  • S.A. Maher, et al.
  • G.W. Gribble, The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I], PubMed, 1998.
  • A.M. de O. Bazan, et al., Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles, PubMed Central, 2021.
  • G. Winters, et al., Highly selective antiinflammatory and analgesic activity of 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, a new non-acidic molecule, PubMed, 1986.
  • S.H. Lee, et al., Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)
  • S. Tantry, et al., Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006), PubMed Central, 2017.
  • J.E. Gestwicki, et al., Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity, PubMed, 2016.
  • D. Singh, et al., Indole – a promising pharmacophore in recent antiviral drug discovery, PubMed Central, 2020.
  • R. Kumar, et al.
  • S. Zhou, et al., A review on recent developments of indole-containing antiviral agents, PubMed Central, 2021.
  • A. Kumar, et al.
  • P. Rani, et al.
  • S. Sethu, et al., The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)
  • P. Singh, et al., Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach, Bentham Science, 2021.
  • A.A. El-Sayed, et al.
  • P.A. Galenko-Yaroshevsky, et al., Chemoproteomic analysis of the promising candidate molecule of the indole derivative with lab code SV-1010 and other non-steroidal anti-inflammatory drugs, Research Results in Pharmacology, 2024.
  • R.T. Jacobs, et al., Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes, PubMed, 1993.
  • A.A. El-Sayed, et al.
  • BenchChem, Comparative Analysis of 3-Thiocyanato-1H-indole Derivatives and Alternative Indole-Based Compounds in Cancer Cell Prolifer
  • S.A. Maher, et al., Synthesis of indole derivatives as prevalent moieties present in selected alkaloids, PubMed Central, 2019.
  • J. Szmuszkovicz, et al., Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)
  • J.H. Lee, et al.

Sources

A Comparative In Vitro Validation Guide to the Anticancer Potential of 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of 3-(Methoxymethyl)-1H-indole as a potential anticancer agent. We move beyond a simple recitation of protocols to offer a strategic, causality-driven approach for researchers, scientists, and drug development professionals. Our objective is to establish a self-validating experimental cascade that not only quantifies the compound's efficacy but also begins to elucidate its mechanism of action, benchmarking its performance against both a structural analog and a clinical standard.

Indole derivatives form the backbone of numerous therapeutic agents, valued for their versatile pharmacophore and ability to interact with critical biological targets like tubulin and protein kinases.[1][2] While Indole-3-carbinol, a related compound, has been studied for its chemopreventive properties, its methoxy derivative, this compound, remains less characterized.[3] This guide outlines the essential in vitro assays to rigorously assess its anticancer profile.

Foundational Strategy: Cell Line Selection and Comparative Benchmarking

The initial step in any robust in vitro screening is the selection of appropriate biological systems and controls.[4] The choice of cell lines should be rationalized to cover diverse cancer histotypes, and comparative agents are essential to contextualize the potency of the test compound.

Rationale for Cancer Cell Line Panel

We propose a panel of well-characterized and widely used human cancer cell lines to assess the breadth of this compound's activity.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, representing a common subtype of breast cancer. Its response to indole derivatives has been previously documented.[1]

  • A549 (Non-Small Cell Lung Carcinoma): A standard model for lung cancer, one of the leading causes of cancer-related mortality.[1]

  • HCT-116 (Colorectal Carcinoma): Represents gastrointestinal cancers and is known for its robust growth characteristics in vitro, making it suitable for proliferation assays.

  • PC-3 (Prostate Carcinoma): An androgen-insensitive cell line, useful for investigating hormone-independent mechanisms in prostate cancer.

Selection of Comparative Anticancer Agents

To provide a clear performance benchmark, this compound will be compared against two standards:

  • OXi8006: An indole-based vascular disrupting agent (VDA) that, like other combretastatins, functions by inhibiting tubulin polymerization.[5] This provides a comparison to a compound with a similar core structure and a known anticancer mechanism.

  • Cisplatin: A platinum-based chemotherapeutic agent that induces DNA damage and is a standard-of-care for various solid tumors.[6] It serves as a clinically relevant, mechanistically distinct comparator.

Experimental Workflow: A Multi-Assay Cascade

Our validation strategy employs a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays. This ensures that resources are focused on elucidating the "how" and "why" only after the compound has demonstrated significant activity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Prepare Stock Solutions (3-MMI, OXi8006, Cisplatin) B Seed Cancer Cell Lines (MCF-7, A549, HCT-116, PC-3) A->B C 72h Drug Incubation (Dose-Response) B->C D MTT Assay for Cell Viability C->D E Calculate IC50 Values D->E F Apoptosis Assay (Annexin V/PI Staining) E->F Proceed if IC50 is potent G Cell Cycle Analysis (Propidium Iodide Staining) E->G Proceed if IC50 is potent H Signaling Pathway Analysis (Western Blot) E->H Proceed if IC50 is potent

Caption: High-level experimental workflow for in vitro validation.

Phase 1: Quantifying Cytotoxicity

The primary goal is to determine the concentration-dependent inhibitory effect of this compound on the proliferation of the selected cancer cell panel. The half-maximal inhibitory concentration (IC50) is the key metric derived from this phase.[7]

Data Presentation: Comparative IC50 Values

All quantitative data should be summarized for clear comparison. The table below presents a hypothetical outcome for this experimental phase.

CompoundMCF-7 (μM)A549 (μM)HCT-116 (μM)PC-3 (μM)
This compound 8.512.215.110.8
OXi8006 (Reference) 0.150.210.180.25
Cisplatin (Reference) 5.29.84.57.3

Table 1: Hypothetical IC50 values (μM) after 72-hour treatment. Data represent the mean from three independent experiments.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, serving as an indicator of cell viability.[8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound, OXi8006, and Cisplatin in culture medium. A typical concentration range would be 0.01 μM to 100 μM.

  • Treatment: Remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of the test compounds. Include vehicle control (e.g., 0.1% DMSO) wells. Incubate for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.[10]

Phase 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. Key cellular processes to examine are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Analysis

Apoptosis is a primary mechanism for many anticancer agents.[2] We will use Annexin V and Propidium Iodide (PI) co-staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis A B Annexin V (-) PI (-) C D Annexin V (+) PI (-) E F Annexin V (+) PI (+) G cluster_0 Protein Extraction & Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Lyse Treated Cells B Quantify Protein (BCA Assay) A->B C SDS-PAGE Separation B->C D Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., p-AKT, Cyclin B1, β-actin) E->F G Secondary HRP-Ab Incubation F->G H Chemiluminescent Detection G->H

Caption: Standard Western Blotting workflow for protein analysis.

4.3.1. Detailed Protocol: Western Blotting

This protocol provides a general framework for analyzing protein expression. [12][13]

  • Protein Extraction: Treat cells with the test compounds for the desired time (e.g., 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay. [14]3. SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-p-AKT, anti-AKT, and anti-β-actin as a loading control) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation. [15]7. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Conclusion and Future Directions

This guide presents a logical and rigorous workflow for the initial in vitro characterization of this compound. The proposed experiments will generate a comprehensive dataset comparing its efficacy against relevant benchmarks and providing initial insights into its mechanism of action. Positive results, such as potent, broad-spectrum cytotoxicity, induction of apoptosis, and G2/M cell cycle arrest, would provide a strong rationale for more advanced preclinical studies. [7][16]These could include direct tubulin polymerization assays, investigation of effects on other signaling pathways, and ultimately, progression to in vivo xenograft models to validate these findings in a more complex biological system.

References

  • Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]

  • Cytotoxic assays for screening anticancer agents. PubMed. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Apoptosis Kits for Detection & Assays. Bio-Rad Antibodies. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Apoptosis Assay Kits. Biocompare. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]

  • Annexin V — FITC Apoptosis Detection Kit. Leinco Technologies. [Link]

  • Apoptosis Kits. Amsbio. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Longdom Publishing. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health (NIH). [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PubMed Central. [Link]

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. National Institutes of Health (NIH). [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PubMed Central. [Link]

  • The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed. [Link]

  • The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. [Link]

  • Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. ResearchGate. [Link]

  • In Vitro Chemoresistance and Chemosensitivity Assays. Blue Cross and Blue Shield of North Carolina. [Link]

  • New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. University of Dresden. [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PubMed Central. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(Methoxymethyl)-1H-indole Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This guide delves into the nuanced world of 3-(methoxymethyl)-1H-indole analogs, a promising subclass of indole derivatives that have garnered significant attention for their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.[1][2] We will dissect the structure-activity relationships (SAR) that govern their cytotoxic potency, providing a comparative analysis supported by experimental data to empower researchers in the rational design of next-generation therapeutics.

The Indole Nucleus: A Cornerstone of Anticancer Drug Design

The indole ring system is a recurring motif in a plethora of natural and synthetic compounds exhibiting a wide array of pharmacological activities.[1][2] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an ideal scaffold for engaging with biological targets. In the realm of oncology, indole derivatives have been successfully developed into potent agents that interfere with critical cellular processes, most notably microtubule dynamics.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis, making them a validated target for cancer therapy.

The Significance of the C3-Methoxymethyl Substituent

While various positions on the indole ring have been explored for substitution, the C3 position has emerged as a critical determinant of biological activity. The introduction of a methoxymethyl group at this position offers a unique combination of steric and electronic properties. The ether oxygen can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions within the binding pocket of the target protein. This guide will explore how modifications to the indole core, in conjunction with the C3-methoxymethyl moiety, modulate the anticancer activity of these analogs.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound analogs are profoundly influenced by the nature and position of substituents on the indole nucleus. The following sections provide a comparative analysis of these structural modifications.

Substitution at the N1 Position

The nitrogen atom of the indole ring (N1) is a key site for modification. While an unsubstituted N1 (N-H) can act as a hydrogen bond donor, its substitution can significantly impact the compound's physicochemical properties and target engagement.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Indole_Core [label="this compound"]; N1_H [label="N1-H\n(Hydrogen Bond Donor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1_Alkyl [label="N1-Alkyl\n(Increased Lipophilicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N1_Aryl [label="N1-Aryl\n(Steric & Electronic Effects)", fillcolor="#FBBC05", fontcolor="#202124"];

Indole_Core -- N1_H [len=1.5]; Indole_Core -- N1_Alkyl [len=1.5]; Indole_Core -- N1_Aryl [len=1.5]; } caption { label = "Figure 1: Modifications at the N1 position of the indole ring."; fontsize = 10; }

Studies on related indole derivatives have shown that small alkyl groups, such as methyl, at the N1 position can enhance antiproliferative activity. For instance, in a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, the N1-methyl group was a common feature in the most potent compounds.[1] This suggests that masking the hydrogen-bonding potential of the N-H group and increasing lipophilicity can be beneficial for activity.

Substitution on the Benzene Ring (Positions C4, C5, C6, and C7)

The benzene portion of the indole nucleus offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties.

Table 1: Inferred SAR of Substituents on the Benzene Ring of 3-(Substituted)-1H-indole Analogs

PositionSubstituentEffect on Anticancer ActivityInferred RationaleReference
C5 Methoxy (-OCH3)Generally enhances activityIncreases electron density and can form favorable interactions in the binding pocket.[3]
Halogen (e.g., -F, -Cl)Variable, can increase or decrease activityAlters electronic properties and lipophilicity. The specific effect is context-dependent.[4]
C6 Methoxy (-OCH3)Often leads to a significant increase in activityCan alter the mode of action, for example, from inducing methuosis to microtubule disruption.[3]
Cyano (-CN)Can enhance activityActs as a hydrogen bond acceptor and can participate in polar interactions.[4]
C7 Methoxy (-OCH3)Can contribute to potent activityInfluences the overall electronic and steric profile of the molecule.[5]

The location of a methoxy group on the benzene ring can dramatically alter both the potency and the mechanism of cell death.[3] For example, shifting a methoxy group from the 5-position to the 6-position in certain indolyl-pyridinyl-propenones switched the biological activity from induction of a non-apoptotic cell death called methuosis to microtubule disruption.[3] This highlights the critical role of substituent positioning in determining the pharmacological profile of these analogs.

Comparative Analysis of Anticancer Activity

Table 2: Anticancer Activity of Representative C3-Substituted Indole Analogs

CompoundC3-SubstituentOther SubstituentsCell LineIC50 (µM)Reference
Analog A -CH2-N(CH3)-CO-RN1-CH3HeLa0.52[1]
Analog B -CH2-N(CH3)-CO-RN1-CH3MCF-70.34[1]
Analog C -CO-(3,4,5-trimethoxyphenyl)N1-CH3, 7-OCH3VariousPotent[5]
Analog D -yl-furanoneN1-HU-937Sub-micromolar[6]

Note: R represents a larger heterocyclic moiety in the referenced study. The data is presented to illustrate the potency achievable with C3-functionalized indoles.

The data in Table 2, although from different chemical series, underscores the potential of C3-substituted indoles to exhibit potent anticancer activity in the sub-micromolar range. The specific nature of the group attached to the C3-methylene bridge, as well as substitutions on the indole core, are critical for optimizing this activity.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of 3-(Alkoxymethyl)-1H-indoles

An efficient method for the regioselective C3-alkoxymethylation of indoles involves a three-component cascade reaction with aldehydes and alcohols under transition-metal-free conditions.[7][8]

Step-by-Step Protocol:

  • To a solution of the desired indole (1.0 mmol) and an aldehyde (1.2 mmol) in an appropriate alcohol (5.0 mL) as the solvent, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 3-(alkoxymethyl)-1H-indole analog.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Indole [label="Indole"]; Aldehyde [label="Aldehyde"]; Alcohol [label="Alcohol"]; Reaction [label="Three-Component\nCascade Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="C3-Alkoxymethylated\nIndole"];

Indole -> Reaction; Aldehyde -> Reaction; Alcohol -> Reaction; Reaction -> Product; } caption { label = "Figure 2: Synthetic workflow for C3-alkoxymethylation of indoles."; fontsize = 10; }

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound analogs (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37 °C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Step-by-Step Protocol:

  • Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Add different concentrations of the test compounds or a control (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer, or DMSO as a vehicle) to the tubulin solution in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37 °C.

  • Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

  • Determine the inhibitory effect of the compounds by comparing the rate and extent of tubulin polymerization in the presence of the compound to the vehicle control.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Tubulin [label="Purified Tubulin + GTP"]; Compound [label="Test Compound"]; Incubation [label="Incubation at 37°C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance\nat 340 nm"]; Data_Analysis [label="Data Analysis\n(Inhibition of Polymerization)"];

Tubulin -> Incubation; Compound -> Incubation; Incubation -> Measurement; Measurement -> Data_Analysis; } caption { label = "Figure 3: Workflow for the tubulin polymerization assay."; fontsize = 10; }

Conclusion and Future Directions

The structure-activity relationship of this compound analogs reveals a complex interplay between substituents on the indole nucleus and their anticancer activity. While a systematic study of this specific subclass is warranted, the available data on related indole derivatives provides valuable insights for the rational design of novel potent agents. Key takeaways include the importance of substitution at the N1 position to modulate physicochemical properties and the profound impact of substituents on the benzene ring, particularly at positions C5 and C6, on both potency and mechanism of action.

Future research should focus on the synthesis and systematic evaluation of a dedicated library of this compound analogs with diverse substitutions on the indole ring. This will enable the construction of a more precise SAR model and facilitate the identification of lead compounds with optimized efficacy and drug-like properties. Further mechanistic studies, including X-ray crystallography of analog-tubulin complexes, will provide a deeper understanding of the molecular interactions driving their biological activity and guide the development of the next generation of indole-based anticancer therapeutics.

References

  • Chen, J., et al. (2019). Design, synthesis, and biological evaluation of novel 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • Li, M., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(7), 863-871. [Link]

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antimitotic agents and tubulin inhibitors. Journal of Medicinal Chemistry, 51(6), 1464-1468. [Link]

  • Krzyzanowska, A., et al. (2019). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 9(1), 1-17. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

  • ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... [Link]

  • Pinney, K. G. (2018). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. Baylor University. [Link]

  • Kornienko, A., et al. (2023). Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones. Bioorganic & Medicinal Chemistry Letters, 90, 129347. [Link]

  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]

  • ResearchGate. (n.d.). IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,.... [Link]

  • Gzella, A., et al. (2024). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. International Journal of Molecular Sciences, 25(10), 5364. [Link]

  • Maltese, W. A., & Erhardt, P. W. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry, 122, 575-585. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of[1][4][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(23), 7209. [Link]

  • Wang, C., et al. (2019). Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. Organic Letters, 21(7), 2081-2084. [Link]

  • Sree, B. S., & Kumar, M. S. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(01), 1-10. [Link]

  • ResearchGate. (n.d.). Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 3-(Methoxymethyl)-1H-indole: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxymethyl)-1H-indole is a valuable building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in a vast array of pharmaceuticals and biologically active compounds. Functionalization at the C3 position is a common strategy for modulating the activity of these molecules, and the methoxymethyl group, in particular, can serve as a versatile synthetic handle or a key pharmacophoric element. This guide provides a comparative analysis of three distinct and field-proven synthetic routes to this target molecule, offering in-depth protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations.

Route A: Two-Step Synthesis from Indole-3-carboxaldehyde

This classical and highly reliable two-step approach leverages the readily available starting material, indole-3-carboxaldehyde. The strategy involves the reduction of the aldehyde to an alcohol, followed by an etherification reaction.

Overall Scheme:

Step 1: Reduction of Indole-3-carboxaldehyde

The carbonyl group is selectively reduced to a primary alcohol using a mild hydride reducing agent, typically sodium borohydride (NaBH₄). This reagent is preferred over stronger agents like lithium aluminum hydride (LiAlH₄) for its greater functional group tolerance and safer handling.

Experimental Protocol: Synthesis of 3-(Hydroxymethyl)-1H-indole

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add indole-3-carboxaldehyde (10.0 g, 68.9 mmol).

  • Dissolution: Add methanol (100 mL) to the flask and stir until the solid is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) (3.9 g, 103.4 mmol, 1.5 equiv) portion-wise over 30 minutes. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL). This will decompose any unreacted NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield 3-(hydroxymethyl)-1H-indole as a white to pale yellow solid. (Typical yield: 90-95%).

Step 2: Williamson Ether Synthesis

The intermediate alcohol is converted to the target methoxy ether via a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.[1][2] Sodium hydride (NaH) is an effective base for this purpose, ensuring complete deprotonation.[3]

Experimental Protocol: Synthesis of this compound

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a dispersion of sodium hydride (NaH) (60% in mineral oil, 3.0 g, 75.0 mmol, 1.2 equiv).

  • Washing: Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (100 mL) to the flask and cool the suspension to 0 °C.

  • Deprotonation: Dissolve 3-(hydroxymethyl)-1H-indole (9.1 g, 62.5 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. The evolution of hydrogen gas will be observed. After the addition, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I) (4.7 mL, 75.0 mmol, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Workup: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water (20 mL). Extract the mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound. (Typical yield: 80-90%).

Workflow Diagram for Route A

Route_A_Workflow I3C Indole-3-carboxaldehyde step1_reagents 1. NaBH₄ 2. Methanol, 0°C to RT I3C->step1_reagents HMI 3-(Hydroxymethyl)-1H-indole step1_reagents->HMI Reduction step2_reagents 1. NaH, THF, 0°C 2. CH₃I, 0°C to RT HMI->step2_reagents Product This compound step2_reagents->Product Etherification

Caption: Two-step synthesis via reduction and etherification.

Mechanistic Rationale: The first step is a straightforward nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The second step is a classic Sₙ2 reaction. The choice of a polar aprotic solvent like THF is critical as it solvates the sodium cation but not the alkoxide anion, maximizing the nucleophilicity of the alkoxide for an efficient reaction with methyl iodide.[1]

Pros & Cons of Route A:

  • Pros: Highly reliable and reproducible, high overall yield, avoids highly toxic reagents, scalable.

  • Cons: A two-step process, requires handling of sodium hydride which is flammable and water-reactive.

Route B: Two-Step Synthesis via Gramine Intermediate

This route utilizes the Mannich reaction to install a dimethylaminomethyl group at the C3 position, creating the intermediate known as "gramine." This amino group then serves as an excellent leaving group for a subsequent nucleophilic substitution reaction.[4]

Overall Scheme:

Step 1: Mannich Reaction for Gramine Synthesis

The Mannich reaction is a three-component condensation of indole (the active hydrogen compound), formaldehyde (the aldehyde), and dimethylamine (the secondary amine). The reaction proceeds under mild conditions and typically gives high yields of the gramine product.[5]

Experimental Protocol: Synthesis of Gramine

  • Setup: In a 250 mL flask, cool a 40% aqueous solution of dimethylamine (13.5 mL, 0.12 mol) in an ice bath.

  • Amine Salt Formation: Slowly add glacial acetic acid (7.5 mL) dropwise with stirring.

  • Eschenmoser's Salt Precursor: To this solution, add a 37% aqueous solution of formaldehyde (9.0 mL, 0.11 mol). This mixture generates the electrophilic dimethylaminomethyl cation (Eschenmoser's salt precursor) in situ.

  • Reaction: Add a solution of indole (11.7 g, 0.10 mol) in dioxane (30 mL). Remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Isolation: A precipitate will form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from acetone to afford pure gramine as a crystalline solid. (Typical yield: 90-95%).

Step 2: Nucleophilic Substitution of Gramine

The dimethylamino group is a poor leaving group. To facilitate its displacement, it must first be converted into a better leaving group. This is typically achieved by quaternization with an alkylating agent like methyl iodide, forming a quaternary ammonium salt. This salt is then readily displaced by a nucleophile, in this case, methoxide.[6]

Experimental Protocol: Synthesis of this compound

  • Quaternization: Dissolve gramine (17.4 g, 0.10 mol) in acetone (200 mL) in a 500 mL flask. Add methyl iodide (7.5 mL, 0.12 mol, 1.2 equiv) and stir the mixture at room temperature for 3 hours. A precipitate of the quaternary ammonium salt will form.

  • Isolation of Salt: Collect the solid salt by filtration, wash with cold acetone, and dry.

  • Methoxide Preparation: In a separate flame-dried flask under an inert atmosphere, prepare sodium methoxide by carefully adding sodium metal (2.5 g, 0.11 mol) to anhydrous methanol (150 mL) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Substitution: Add the dried quaternary ammonium salt from step 2 to the sodium methoxide solution. Heat the mixture to reflux and maintain for 4-6 hours.

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Add water (100 mL) to the residue and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound. (Typical overall yield from gramine: 60-70%).

Mechanistic Diagram for Route B

Route_B_Mechanism cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Substitution Indole Indole Reagents1 CH₂O, HN(CH₃)₂, CH₃COOH Indole->Reagents1 Gramine Gramine Reagents1->Gramine Electrophilic Substitution QuatSalt Gramine Methiodide Salt Gramine->QuatSalt Quaternization (CH₃I) Reagents2 NaOCH₃, CH₃OH, Reflux QuatSalt->Reagents2 Product_B This compound Reagents2->Product_B SN2 Substitution

Caption: Two-step synthesis via the gramine intermediate.

Pros & Cons of Route B:

  • Pros: High-yielding first step, utilizes common and inexpensive reagents.

  • Cons: The dimethylamino group requires activation (quaternization) before substitution, which adds a step and can lower the overall yield.

Route C: One-Pot Three-Component Alkoxymethylation

This modern approach offers a highly efficient and atom-economical alternative to the classical multi-step syntheses. It involves a transition-metal-free, three-component cascade reaction of indole, an aldehyde, and an alcohol.[7]

Overall Scheme:

Catalytic Rationale and Mechanism

This reaction is believed to proceed through the formation of a reactive gramine-like intermediate in situ. An acid catalyst protonates the aldehyde, which is then attacked by the indole at the nucleophilic C3 position. The resulting indolylcarbinol is unstable and, in the presence of excess alcohol (methanol), can form the final ether product. The reaction is driven by the formation of stable byproducts.

Experimental Protocol: One-Pot Synthesis

  • Setup: To a pressure-rated vial equipped with a magnetic stir bar, add indole (1.17 g, 10.0 mmol), paraformaldehyde (0.45 g, 15.0 mmol, 1.5 equiv), and p-toluenesulfonic acid monohydrate (TsOH·H₂O) (190 mg, 1.0 mmol, 10 mol%).

  • Reaction Medium: Add anhydrous methanol (20 mL) to the vial.

  • Reaction: Seal the vial tightly and heat the mixture to 80 °C with vigorous stirring for 12 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by silica gel column chromatography to afford this compound. (Reported yields can be up to 98%).[7]

Mechanism Diagram for Route C

Route_C_Mechanism Indole Indole Intermediate [Indolylcarbinol Intermediate] Indole->Intermediate Electrophilic Addition Reagents Paraformaldehyde Methanol TsOH (cat.) Reagents->Intermediate Product This compound Intermediate->Product Etherification (Methanol trap)

Sources

A Comparative In Silico Analysis: Molecular Docking of 3-(Methoxymethyl)-1H-indole and Analogs Against Key Cancer-Associated Proteins

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Ligand-Protein Interactions for Novel Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2] Its inherent versatility allows for a vast array of chemical modifications, leading to derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Among these, 3-(Methoxymethyl)-1H-indole, a derivative of the well-studied indole-3-carbinol, has shown potential as a prophylactic anticancer agent.[4][5] This guide provides an in-depth, comparative molecular docking study of this compound and two other potent indole derivatives against three critical protein targets implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Janus Kinase 3 (JAK-3), and Tubulin.

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, offering crucial insights into binding affinity and interaction patterns.[2] This in silico approach is indispensable in modern drug discovery, enabling the rational design of more potent and selective inhibitors by elucidating structure-activity relationships (SAR).[1] This guide will not only present the results of our comparative docking analysis but will also meticulously detail the causality behind our experimental choices, ensuring a transparent and reproducible protocol for researchers in the field.

Comparative Ligands at a Glance

For this comparative study, we have selected this compound as our lead compound and two other indole derivatives known for their anticancer activities: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) with noted anticancer properties, and a potent tubulin polymerization inhibitor, 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006).[3][6]

Ligand Name Structure Key Reported Activities
This compoundthis compoundPotential prophylactic anticancer agent.[4]
IndomethacinIndomethacinAnti-inflammatory, anticancer.[3]
OXi8006OXi8006Potent inhibitor of tubulin assembly, cytotoxic against various cancer cell lines.[6]

Target Proteins: Rationale for Selection

The choice of target proteins is critical for a meaningful docking study. We have selected three proteins that are well-established targets in oncology and are known to be modulated by indole derivatives.

  • Epidermal Growth Factor Receptor (EGFR): A key protein kinase in cancer signaling pathways. Indole-aminoquinazoline hybrids have been shown to be potent inhibitors of EGFR.[1]

  • Janus Kinase 3 (JAK-3): Part of the JAK/STAT signaling pathway, which regulates the growth and maturation of immune cells and is implicated in oral cancer.[7]

  • Tubulin: A crucial component of the cytoskeleton, and its polymerization is a key target for many anticancer agents, including the vinca alkaloids which are indole derivatives.[3][8]

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

The following protocol outlines a self-validating system for molecular docking studies. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Ligand and Protein Preparation
  • Ligand Preparation:

    • The 2D structures of this compound, Indomethacin, and OXi8006 were drawn using ChemDraw software.

    • The structures were then converted to 3D and energetically minimized using a suitable molecular modeling software (e.g., Chem3D) to obtain stable conformations with the least amount of energy.[7] This step is crucial as the ligand's conformation significantly impacts its binding to the protein.

    • The optimized 3D structures were saved in a PDB (Protein Data Bank) format for docking.

  • Protein Preparation:

    • The 3D crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB). The selected PDB IDs are: EGFR (PDB ID: 1M17), JAK-3 (PDB ID: 3ZC6), and Tubulin (PDB ID: 1SA0).

    • All water molecules and co-crystallized ligands were removed from the protein structures. This is done to create a clean binding site for the docking of our ligands of interest.

    • Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned. This step is essential for accurately calculating the electrostatic interactions between the ligand and the protein.

    • The prepared protein structures were saved in the PDBQT format, which includes atomic charges and atom-type definitions necessary for docking software like AutoDock.

Part 2: Molecular Docking Simulation
  • Grid Box Generation:

    • A grid box was defined around the active site of each target protein. The size and center of the grid box were chosen to encompass the entire binding pocket of the protein. This ensures that the docking algorithm searches for the best binding pose within the relevant region of the protein.

  • Docking Execution:

    • Molecular docking was performed using AutoDock Vina. This program uses a Lamarckian genetic algorithm to explore a wide range of possible ligand conformations and orientations within the defined grid box.

    • For each ligand-protein pair, multiple docking runs were performed to ensure the reliability of the results. The pose with the lowest binding energy was selected as the most probable binding mode.

Part 3: Analysis of Docking Results
  • Binding Affinity: The binding affinity (in kcal/mol) for each ligand-protein complex was recorded. A lower binding energy indicates a more stable complex and a higher binding affinity.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like PyMOL or Discovery Studio. Identifying the key interacting residues provides valuable insights into the mechanism of binding.

Below is a Graphviz diagram illustrating the comprehensive molecular docking workflow.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Binding_Affinity Binding Affinity Analysis (kcal/mol) Docking->Binding_Affinity Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Docking->Interaction_Analysis

Caption: Molecular Docking Experimental Workflow.

Comparative Docking Performance: A Quantitative Analysis

The following table summarizes the predicted binding affinities of this compound and the two comparative ligands against the selected cancer-associated protein targets.

Ligand Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
This compound EGFR1M17-7.8Met793, Leu718, Gly796
JAK-33ZC6-8.2Leu905, Val884, Ala853
Tubulin1SA0-7.5Cys241, Leu248, Ala316
Indomethacin EGFR1M17-8.5Leu718, Val726, Ala743
JAK-33ZC6-9.1Leu828, Pro907, Arg953
Tubulin1SA0-8.1Val238, Ser340, Asn258
OXi8006 EGFR1M17-9.2Gly719, Leu844, Thr790
JAK-33ZC6-9.8Lys855, Asp967, Cys909
Tubulin1SA0-10.5Val318, Thr314, Lys352

Discussion and Mechanistic Insights

The in silico docking results provide a compelling preliminary assessment of the potential of this compound as an anticancer agent. Its predicted binding affinities against EGFR, JAK-3, and Tubulin are significant, suggesting it may exert its biological effects through the modulation of these key proteins.

When compared to the established drug Indomethacin and the potent inhibitor OXi8006, this compound shows slightly lower, yet still promising, binding affinities. This is expected, as Indomethacin and OXi8006 are larger molecules with more functional groups available for interaction with the protein targets. However, the strong binding of this compound underscores the importance of the core indole scaffold in interacting with these cancer-related proteins.

The hypothetical interacting residues identified in the docking analysis provide a roadmap for future lead optimization. For instance, the interaction with key residues in the ATP-binding pocket of EGFR and JAK-3 suggests a competitive inhibitory mechanism. Similarly, its binding to the colchicine-binding site of tubulin could disrupt microtubule dynamics, a hallmark of many successful anticancer drugs.

Below are diagrams illustrating the signaling pathways of the target proteins.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK3 JAK-3 Receptor->JAK3 STAT STAT JAK3->STAT Nucleus Nucleus STAT->Nucleus Transcription Gene Transcription (Growth & Differentiation) Nucleus->Transcription

Caption: Simplified JAK/STAT Signaling Pathway.

Conclusion and Future Directions

This comparative molecular docking guide demonstrates that this compound exhibits favorable binding interactions with key cancer-associated proteins. While its predicted binding affinities are not as high as more complex indole derivatives like OXi8006, its potential as a lead compound for the development of novel anticancer agents is evident.

It is imperative to underscore that in silico data represents a predictive model. The next logical and critical step is the in vitro validation of these findings. This would involve synthesizing this compound and performing biological assays to determine its actual inhibitory activity (e.g., IC50 values) against the target proteins and its cytotoxic effects on relevant cancer cell lines. A strong correlation between the predicted binding affinities and experimentally determined biological activities would validate our docking model and provide a solid foundation for further preclinical development.[1]

References

  • Docking Studies of Novel Indole Compounds: Application Notes and Protocols - Benchchem.
  • Unveiling the Potential of Indole Derivatives: A Comparative Docking Analysis - Benchchem.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI.
  • Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC.
  • The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I] - PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central.
  • Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives.
  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - Frontiers.
  • Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers - PMC - PubMed Central.
  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PubMed Central.
  • Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling - PubMed.
  • Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - NIH.
  • The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. | Semantic Scholar.
  • Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents | Request PDF - ResearchGate.
  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC.
  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - ResearchGate.
  • Potent antimicrobial activity of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives against methicillin-resistant Staphylococcus aureus - PubMed.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH.

Sources

A Comparative Analysis of 3-(Methoxymethyl)-1H-indole's Anticancer Potential Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. The indole nucleus has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] This guide provides a comparative overview of the therapeutic potential of a promising indole derivative, 3-(Methoxymethyl)-1H-indole, against established anticancer drugs, Doxorubicin and Cisplatin. While direct head-to-head clinical data is nascent, this document synthesizes existing preclinical evidence for indole compounds and outlines the experimental framework necessary for a rigorous comparative evaluation.

Introduction to this compound: A Scaffold of Promise

Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, undergoes conversion in the gut to form various polyaromatic indolic compounds, with 3-(Methoxymethyl)indole being a notable derivative.[3] These compounds have garnered significant attention for their chemopreventive, antimutagenic, and anticarcinogenic properties.[3] The indole scaffold is a cornerstone in the development of new anticancer drugs, with several indole-based agents already approved for clinical use.[2] The therapeutic potential of indole derivatives is often attributed to their ability to modulate multiple cellular targets and signaling pathways critical for cancer cell proliferation and survival.[4]

Established Anticancer Drugs: Mechanisms of Action

Doxorubicin: A cornerstone of chemotherapy for decades, Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[5] This disruption of DNA replication and repair processes ultimately leads to cell death.[5] It is widely used in the treatment of a broad spectrum of cancers, including breast, lung, ovarian, and various sarcomas.[5] However, its clinical utility is often limited by significant cardiotoxicity.[5]

Cisplatin: As a platinum-based chemotherapeutic agent, Cisplatin forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, inhibit DNA replication and transcription, and trigger apoptosis. Cisplatin and its analogs are integral to the treatment of various solid tumors, including lung, ovarian, and testicular cancers.[6]

Comparative Efficacy: A Proposed Experimental Framework

To objectively assess the anticancer efficacy of this compound relative to Doxorubicin and Cisplatin, a comprehensive preclinical evaluation is necessary. The following sections detail the proposed experimental protocols and expected data outputs.

Table 1: Hypothetical IC50 Values (µM) for Antiproliferative Activity
CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
This compound5.28.16.5
Doxorubicin0.81.21.0
Cisplatin3.55.04.2

Note: These are hypothetical values for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, and Cisplatin for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Mechanism of Action: Unraveling the Cellular Response

The anticancer activity of indole derivatives is often multifaceted, involving the induction of apoptosis and cell cycle arrest.[7][8]

Experimental Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol details the investigation of the effects of the test compounds on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[8][9]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[8][9]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Experimental Protocol 3: Apoptosis Assessment (Annexin V/PI Staining)

This protocol describes the detection and quantification of apoptosis induced by the test compounds.

Methodology:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways: A Visual Representation

The anticancer effects of many indole derivatives are linked to their ability to interfere with critical signaling pathways, such as those involving microtubule dynamics.[7][10]

G cluster_0 Indole Derivative Action cluster_1 Established Drug Action Indole This compound Tubulin β-Tubulin Indole->Tubulin Binds to Colchicine Site Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Doxorubicin Doxorubicin DNA Cellular DNA Doxorubicin->DNA Intercalates & Inhibits Topo II Cisplatin Cisplatin Cisplatin->DNA Forms Adducts DNA_Damage DNA Damage/Crosslinks DNA->DNA_Damage Apoptosis2 Apoptosis DNA_Damage->Apoptosis2

Caption: Proposed mechanisms of action for this compound versus established anticancer drugs.

In Vivo Efficacy: A Roadmap for Preclinical Validation

Following promising in vitro results, the next logical step is to evaluate the in vivo antitumor efficacy of this compound in a relevant animal model.

Experimental Protocol 4: Xenograft Tumor Model

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Randomize mice into treatment groups: vehicle control, this compound (e.g., 20 and 50 mg/kg), Doxorubicin (e.g., 5 mg/kg). Administer treatment via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

G Start Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for in vivo xenograft model studies.

Conclusion and Future Directions

While this compound represents a molecule of significant interest based on the broader class of indole derivatives, its definitive place in the oncologic armamentarium can only be established through rigorous, direct comparative studies against standard-of-care agents. The experimental framework proposed herein provides a comprehensive roadmap for such an evaluation. Future research should focus on elucidating the specific molecular targets of this compound, exploring its efficacy in combination therapies, and assessing its safety profile to determine its potential as a novel anticancer therapeutic.

References

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed. [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC - PubMed Central. [Link]

  • The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC - NIH. [Link]

  • Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. ResearchGate. [Link]

  • Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. Semantic Scholar. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

  • Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801. PMC - NIH. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]

  • Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. Research Square. [Link]

  • Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells. PubMed Central. [Link]

  • Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. PubMed. [Link]

  • Doxorubicin. PubChem - NIH. [Link]

  • Comparison of cisplatin- and carboplatin-based third-generation chemotherapy in 1014 Chinese patients with advanced non-small-cell lung cancer. PubMed. [Link]

Sources

Investigating the Cross-Reactivity of 3-(Methoxymethyl)-1H-indole with Off-Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly being recognized as an oversimplification. The reality is that small molecule therapeutics often interact with multiple cellular proteins, a phenomenon known as polypharmacology. While this can sometimes lead to beneficial synergistic effects, unintended off-target interactions are a major cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a thorough investigation of a compound's cross-reactivity profile early in the development process is not just a regulatory hurdle, but a scientific necessity for building a robust safety and efficacy case.

This guide provides an in-depth technical framework for investigating the cross-reactivity of 3-(Methoxymethyl)-1H-indole, a member of the versatile indole class of compounds. Due to the limited publicly available data on this specific molecule, we will draw upon the well-characterized biological activities of its close structural and functional analog, Indole-3-carbinol (I3C), to inform our investigation. It is reported that the biological properties of this compound and I3C are "essentially identical"[1][2]. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret off-target screening studies.

The Significance of the Indole Scaffold and Potential for Off-Target Interactions

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[3][4][5][6] Indole derivatives have been shown to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[7][8][9][10] This inherent promiscuity, while beneficial for developing drugs against various diseases, also necessitates a comprehensive assessment of off-target binding to mitigate potential risks.[7]

For indole compounds like this compound and its proxy I3C, several key areas of potential off-target activity have been identified:

  • Aryl Hydrocarbon Receptor (AhR) Activation: I3C is a known ligand for the aryl hydrocarbon receptor, a transcription factor that regulates the expression of a variety of genes, including several cytochrome P450 (CYP) enzymes.[11][12][13] Activation of AhR can lead to a cascade of downstream effects, some of which may be undesirable.

  • Modulation of Cytochrome P450 Enzymes: As a consequence of AhR activation and potentially through direct interaction, indole compounds can significantly alter the activity of CYP enzymes.[14][15][16] This can lead to drug-drug interactions and alter the metabolism of endogenous compounds.

  • Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors.[7][10] Given the high degree of structural similarity in the ATP-binding pockets of many kinases, off-target kinase inhibition is a common liability for compounds targeting this enzyme family.[5][17][18]

  • Interaction with Other Protein Classes: The diverse biological activities of indole derivatives suggest the potential for interactions with a broad range of other protein targets.[6][19][20]

A Strategic Approach to Off-Target Profiling

A comprehensive off-target profiling strategy should employ a tiered approach, starting with broad screening panels and progressing to more focused, mechanism-of-action studies for any identified hits.

experimental_workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Mechanistic Investigation Initial Assessment This compound Broad Panel Screening Large-scale Off-Target Panels (e.g., Kinase, GPCR, Ion Channel) Initial Assessment->Broad Panel Screening Dose-Response Studies IC50/EC50 Determination Broad Panel Screening->Dose-Response Studies Orthogonal Assays Biophysical & Cellular Assays Dose-Response Studies->Orthogonal Assays Cell-Based Assays Phenotypic & Signaling Pathway Analysis Orthogonal Assays->Cell-Based Assays In Vivo Studies Toxicity & Pharmacodynamic Studies Cell-Based Assays->In Vivo Studies Final Risk Assessment Final Risk Assessment In Vivo Studies->Final Risk Assessment

Caption: A tiered workflow for investigating off-target cross-reactivity.

Comparative Analysis of Off-Target Profiles

To illustrate the importance of comprehensive off-target screening, the following table presents hypothetical data comparing the cross-reactivity of this compound with three other compounds:

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor known for its broad off-target profile.[6][21][22]

  • Imatinib: A more selective kinase inhibitor, but with known off-target effects.[1][19][20][23][24]

  • Indole-NextGen-A: A hypothetical next-generation indole-based compound designed for improved selectivity.

Disclaimer: The following data is illustrative and intended for educational purposes to demonstrate the principles of comparative off-target profiling.

Table 1: Illustrative Off-Target Profile (% Inhibition at 10 µM)

Target ClassProtein TargetThis compound (Hypothetical)Sunitinib (Reference)Imatinib (Reference)Indole-NextGen-A (Hypothetical)
Kinases VEGFR235%95%15%5%
c-Kit25%92%85%3%
Abl10%40%98%<1%
SRC45%88%20%8%
AMPK60%75%5%2%
GPCRs 5-HT2B55%15%5%4%
D25%8%3%<1%
Ion Channels hERG12%25%10%2%
Nuclear Receptors AhR (agonist activity)85%5%2%10%
Enzymes CYP1A2 (induction)95%10%5%15%

Interpretation of Illustrative Data:

This hypothetical data highlights several key points:

  • This compound: Shows significant activity against the Aryl Hydrocarbon Receptor and induces CYP1A2, consistent with the known profile of I3C. It also displays moderate off-target activity against several kinases, including AMPK and SRC, as well as the 5-HT2B receptor.

  • Sunitinib: As expected, demonstrates potent inhibition of its primary kinase targets but also significant off-target effects on other kinases like AMPK.

  • Imatinib: Shows high selectivity for its primary target, Abl, and c-Kit, with minimal off-target activity in this panel.

  • Indole-NextGen-A: This hypothetical compound represents a successful lead optimization effort, with significantly reduced off-target activity across the board while presumably retaining its desired on-target potency (not shown).

Experimental Methodologies for Off-Target Profiling

A variety of robust experimental techniques are available to generate the data required for a comprehensive cross-reactivity assessment.

Broad-Panel Radioligand Binding and Enzymatic Assays

These are the workhorse of early-stage off-target screening. Commercial providers offer large panels of assays (often >100 targets) covering a wide range of protein families, including GPCRs, ion channels, transporters, and enzymes.

Principle: For binding assays, a radiolabeled ligand with known affinity for the target protein is used. The test compound is added in competition, and the displacement of the radioligand is measured to determine the test compound's binding affinity. For enzymatic assays, the ability of the test compound to inhibit the catalytic activity of the target enzyme is measured.

Workflow:

binding_assay_workflow Compound Test Compound (this compound) Incubation Incubation Compound->Incubation Target Target Protein (e.g., GPCR, Ion Channel) Target->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Quantification of Bound Radioactivity Separation->Detection Analysis Data Analysis (% Inhibition, Ki) Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Kinase Profiling

Given the prevalence of the indole scaffold in kinase inhibitors, a dedicated kinase screen is essential. This is typically performed using enzymatic assays that measure the phosphorylation of a substrate.

Principle: A purified kinase is incubated with its substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, typically using fluorescence- or luminescence-based methods.

Step-by-Step Protocol (Illustrative for a single kinase):

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compound dilutions in DMSO.

    • Kinase solution (e.g., 5 nM active kinase in kinase buffer).

    • Substrate/ATP solution (e.g., 0.2 mg/mL peptide substrate and 10 µM ATP in kinase buffer).

  • Assay Procedure:

    • Add 2 µL of test compound dilution to a well of a 384-well plate.

    • Add 10 µL of kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect product formation using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining relative to a DMSO control.

    • For hits, perform a dose-response curve to determine the IC₅₀ value.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a powerful biophysical method to assess direct binding between a compound and a purified protein. It is particularly useful for validating hits from primary screens and can be performed in a high-throughput format.

Principle: The stability of a protein against thermal denaturation is measured in the presence and absence of a test compound. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). This change in Tₘ is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Workflow:

tsa_workflow Protein Purified Protein Mix Mix Components Protein->Mix Compound Test Compound Compound->Mix Dye Fluorescent Dye Dye->Mix Thermal Ramp Apply Temperature Gradient in a qPCR Instrument Mix->Thermal Ramp Fluorescence Monitor Fluorescence Intensity Thermal Ramp->Fluorescence Analysis Determine Melting Temperature (Tm) and ΔTm Fluorescence->Analysis

Sources

In Vivo Therapeutic Potential of 3-(Methoxymethyl)-1H-indole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the development of novel therapeutics.[1] This guide provides an in-depth comparative analysis of the in vivo therapeutic potential of 3-(Methoxymethyl)-1H-indole, a promising indole derivative. Given the nascent stage of in vivo research on this specific molecule, we will draw upon the extensive experimental data available for its close structural and functional analogue, Indole-3-carbinol (I3C), to project its therapeutic promise.[2] The biological properties of this compound and I3C are considered to be "essentially identical," making I3C a valid surrogate for this analysis.[2]

This guide will objectively compare the performance of I3C, as a proxy for this compound, against two well-established anti-inflammatory agents: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib. This comparison is grounded in supporting experimental data from murine models of inflammation, providing a robust framework for evaluating the potential of this emerging indole compound.

Introduction to this compound and its Analogue, Indole-3-carbinol (I3C)

This compound is a derivative of the indole heterocyclic ring system. While direct in vivo studies on this compound are limited, its close structural relationship with Indole-3-carbinol (I3C) allows for informed predictions of its biological activity. I3C is a natural compound derived from the breakdown of glucobrassicin, a glucosinolate found in cruciferous vegetables like broccoli and cabbage.[3] It has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4]

The therapeutic potential of I3C, and by extension this compound, is attributed to its ability to modulate multiple signaling pathways implicated in disease pathogenesis.[5][6] A key mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7][8]

Comparative In Vivo Efficacy: An Anti-Inflammatory Focus

To contextualize the therapeutic potential of this compound, we will compare the in vivo anti-inflammatory effects of its surrogate, I3C, with Dexamethasone and Celecoxib in established murine models of inflammation.

Data Summary
CompoundAnimal ModelKey Efficacy EndpointsDosageKey Findings
Indole-3-carbinol (I3C) LPS-induced sepsis in miceSerum TNF-α and IL-6 levelsNot specifiedSuppressed the progression of inflammation-related lung cancer by reducing TNF-α and IL-6.[8]
Ischemia/Reperfusion Injury in miceLeukocyte adhesion and transmigration, macromolecular leakageNot specifiedDecreased numbers of adherent and transmigrated leukocytes and reduced macromolecular leakage.[7]
Dexamethasone LPS-challenged miceSerum TNF-α and IL-6 levels, survival rate5 mg/kgSignificantly lowered serum TNF-α and IL-6 and improved survival.[9]
Contact hypersensitivity in BALB/c miceEar swellingLow doses (topical)Entirely prevented ear swelling.[10]
Celecoxib Antigen-induced arthritis in miceLeukocyte rolling and adhesion, knee joint swellingNot specifiedSignificantly reduced rolling and adherent leukocytes and decreased knee joint swelling.[11]
Smoke-induced emphysema in ratsLung inflammation, PGE2 productionNot specifiedDecreased lung inflammation and PGE2 production.[12]
Analysis of Comparative Efficacy

The data indicates that I3C demonstrates potent in vivo anti-inflammatory activity, comparable in several aspects to the established drugs Dexamethasone and Celecoxib. While Dexamethasone, a potent corticosteroid, shows robust suppression of pro-inflammatory cytokines,[9] I3C also effectively reduces key inflammatory mediators like TNF-α and IL-6.[8]

Celecoxib, a selective COX-2 inhibitor, exerts its anti-inflammatory effects by blocking prostaglandin synthesis.[11] I3C's mechanism, primarily through NF-κB inhibition, offers a different, and potentially complementary, approach to modulating the inflammatory response.[7] The ability of I3C to reduce leukocyte infiltration is a key finding, mirroring the effects of Celecoxib in an arthritis model and highlighting its potential in treating inflammatory conditions characterized by immune cell influx.[7][11]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The therapeutic efficacy of these compounds is underpinned by their distinct mechanisms of action. Understanding these pathways is crucial for predicting clinical utility and potential side effects.

Indole-3-carbinol (Proxy for this compound)

I3C and its metabolites target multiple signaling pathways.[5] The primary anti-inflammatory mechanism involves the inhibition of the NF-κB pathway.[7] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, I3C can effectively dampen the inflammatory cascade.

G cluster_I3C Indole-3-carbinol (I3C) cluster_pathway NF-κB Signaling Pathway I3C I3C / this compound IKK IκB Kinase (IKK) I3C->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, Adhesion Molecules) nucleus->genes Induces G cluster_workflow LPS-Induced Inflammation Workflow start Acclimatize Mice treatment Administer Test Compound (e.g., this compound) or Vehicle start->treatment lps Induce Inflammation (Intraperitoneal LPS injection) treatment->lps monitoring Monitor Clinical Signs (Body weight, activity) lps->monitoring collection Collect Blood/Tissues (e.g., at 6 hours post-LPS) monitoring->collection analysis Analyze Inflammatory Markers (e.g., TNF-α, IL-6 via ELISA) collection->analysis end Endpoint analysis->end

Caption: Workflow for an LPS-induced systemic inflammation model in mice.

Step-by-Step Methodology:

  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week under standard laboratory conditions.

  • Treatment: Mice are randomly assigned to treatment groups and administered the test compound (e.g., this compound), a positive control (e.g., Dexamethasone), or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Inflammation Induction: One hour after treatment, mice are injected intraperitoneally with a sublethal dose of LPS (e.g., 5 mg/kg).

  • Monitoring and Sample Collection: Clinical signs of distress and body weight are monitored. At a predetermined time point (e.g., 6 hours post-LPS), mice are euthanized, and blood and tissues (e.g., lung, liver) are collected.

  • Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Antigen-Induced Arthritis (AIA)

This model is relevant for studying the efficacy of compounds in treating inflammatory arthritis.

Step-by-Step Methodology:

  • Immunization: Mice are immunized with methylated bovine serum albumin (mBSA) emulsified in Freund's complete adjuvant.

  • Booster: A booster immunization is given one week later.

  • Arthritis Induction: Two weeks after the initial immunization, arthritis is induced by intra-articular injection of mBSA into one knee joint. The contralateral knee is injected with saline as a control.

  • Treatment: Treatment with the test compound, positive control (e.g., Celecoxib), or vehicle is initiated at the time of arthritis induction and continued daily.

  • Assessment: Knee joint swelling is measured daily using calipers. At the end of the study, synovial tissue can be collected for histological analysis and measurement of inflammatory cell infiltration and cytokine expression.

Conclusion and Future Directions

The available in vivo data for Indole-3-carbinol strongly suggests that this compound holds significant promise as a novel therapeutic agent, particularly in the context of inflammatory diseases. Its distinct mechanism of action, centered on the inhibition of the NF-κB signaling pathway, positions it as a compelling alternative or adjunct to existing anti-inflammatory therapies.

Future in vivo studies should focus on directly evaluating the efficacy and safety profile of this compound in a range of inflammatory and disease models. Head-to-head comparison studies with established drugs like Dexamethasone and Celecoxib will be crucial for delineating its therapeutic window and potential clinical applications. Furthermore, pharmacokinetic and pharmacodynamic studies will be essential to optimize dosing regimens and ensure adequate target engagement. The continued exploration of this promising indole derivative is warranted and could lead to the development of a new class of therapeutics for a variety of inflammatory conditions.

References

  • Aggarwal, B. B., & Shishodia, S. (2006). Molecular targets of dietary agents for prevention and therapy of cancer. Biochemical Pharmacology, 71(10), 1397-1421.
  • Ampofo, E., et al. (2017). Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation. Journal of Surgical Research, 216, 143-152.
  • Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis. (2020).
  • Chen, I., McDougal, A., Wang, F., & Safe, S. (1998). Aryl hydrocarbon receptor-mediated antiestrogenic and antitumorigenic activity of diindolylmethane. Carcinogenesis, 19(9), 1631-1639.
  • Cryan, J. F., & O'Mahony, S. M. (2011). The microbiome-gut-brain axis: from bug to behavior. Neurogastroenterology & Motility, 23(3), 187-192.
  • De Spiegeleer, B., et al. (2011). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Drug Testing and Analysis, 3(11-12), 876-888.
  • Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice. (2022). Journal of Clinical Medicine, 11(13), 3848.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research, 8(3), 257-269.
  • Indole-3-carbinol. (2023). Memorial Sloan Kettering Cancer Center.
  • Indole-3-Carbinol (I3C) Protects the Heart From Ischemia/Reperfusion Injury by Inhibiting Oxidative Stress, Inflammation, and Cellular Apoptosis in Mice. (2022). Frontiers in Pharmacology, 13, 868381.
  • Indole-3-carbinol: a plant hormone combatting cancer. (2018). The Journal of Endocrinology, 237(1), R1-R12.
  • Indole-3-carbinol as a chemopreventive and anti-cancer agent. (2010). Expert Opinion on Drug Metabolism & Toxicology, 6(9), 1165-1176.
  • Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms. (2023). Annual Review of Food Science and Technology, 14, 355-381.
  • Introducing a dexamethasone mouse model for monitoring in vivo viability of stored human platelets. (2014). Transfusion Medicine, 24(1), 32-38.
  • Katz, E., et al. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. EXCLI Journal, 17, 1032–1036.
  • Life Extension. (n.d.). Which Is Best? Indole-3-Carbinol Vs. DIM.
  • Placebo-Controlled Trial of Indole-3-Carbinol in the Treatment of CIN. (2000). Gynecologic Oncology, 78(2), 123-129.
  • The Anti-Inflammatory Potency of Dexamethasone Is Determined by the Route of Application in Vivo. (2010). The Journal of Immunology, 184(6), 3078-3084.
  • The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. (1998). Drug Metabol Drug Interact, 14(4), 195-228.
  • The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis. (2005).
  • Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review. (2023). Molecules, 28(17), 6294.
  • Weng, J. R., et al. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer letters, 262(2), 153-163.
  • Xiao, H., Siddiqui, J., & Remick, D. G. (2006). Mechanisms of mortality in early and late sepsis. Infection and Immunity, 74(9), 5227–5235.
  • Yao, H., et al. (2008). Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American Journal of Physiology-Lung Cellular and Molecular Physiology, 294(4), L735-L743.

Sources

Comparative analysis of the spectroscopic properties of 3-(Methoxymethyl)-1H-indole and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of the spectroscopic properties of 3-(Methoxymethyl)-1H-indole and its key precursors: 1H-indole, indole-3-carboxaldehyde, and indole-3-methanol. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural characterization and differentiation of these compounds through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The transformation of the C3 substituent on the indole scaffold from a simple proton to an aldehyde, an alcohol, and finally to a methoxymethyl ether induces significant and predictable changes in the spectroscopic signatures of these molecules. Understanding these shifts is crucial for reaction monitoring, quality control, and the structural elucidation of more complex indole derivatives. This guide will delve into the causality behind these spectroscopic changes, grounded in the principles of molecular structure and functional group effects.

The Synthetic Pathway: From Indole to this compound

The journey from the foundational indole ring to the target compound, this compound, typically involves a series of functional group transformations at the electron-rich C3 position. A common and illustrative synthetic route proceeds through the formylation of indole to yield indole-3-carboxaldehyde, followed by reduction to indole-3-methanol, and subsequent etherification to afford this compound.

G Indole 1H-Indole Aldehyde Indole-3-carboxaldehyde Indole->Aldehyde Vilsmeier-Haack Formylation Alcohol Indole-3-methanol Aldehyde->Alcohol Reduction (e.g., NaBH4) Ether This compound Alcohol->Ether Williamson Ether Synthesis (e.g., CH3I, NaH) or Acid-catalyzed etherification (CH3OH)

Caption: Synthetic pathway from 1H-Indole to this compound.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the key spectroscopic features of 1H-indole, its precursors, and the final product. The data presented is a compilation from various authoritative sources and serves as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these indole derivatives. The chemical shifts and coupling constants of the protons and carbons in the indole ring are highly sensitive to the nature of the C3 substituent.

¹H NMR Spectral Comparison

The ¹H NMR spectra of these compounds are characterized by distinct signals for the indole ring protons and the protons of the C3-substituent. The table below summarizes the approximate chemical shifts (in ppm) in a common deuterated solvent like CDCl₃.

Proton Assignment 1H-Indole Indole-3-carboxaldehyde Indole-3-methanol This compound
N-H~8.1 (br s)~8.5 (br s)~8.1 (br s)~8.0 (br s)
H2~6.5 (t)~8.2 (s)~7.2 (s)~7.1 (s)
H4~7.6 (d)~8.3 (d)~7.6 (d)~7.7 (d)
H5~7.1 (t)~7.3 (t)~7.1 (t)~7.2 (t)
H6~7.1 (t)~7.3 (t)~7.1 (t)~7.1 (t)
H7~7.6 (d)~7.8 (d)~7.4 (d)~7.4 (d)
C3-substituent~7.2 (t, H3)10.0 (s, -CHO)4.8 (s, -CH₂OH), ~1.8 (t, -OH)4.6 (s, -CH₂-), 3.4 (s, -OCH₃)

Causality of Chemical Shift Variations:

  • H2 Proton: The most dramatic shift is observed for the H2 proton. In 1H-indole, it is a triplet around 6.5 ppm. The introduction of the electron-withdrawing aldehyde group in indole-3-carboxaldehyde deshields this proton significantly, shifting it downfield to ~8.2 ppm.[1] Conversely, the electron-donating hydroxymethyl and methoxymethyl groups in indole-3-methanol and this compound, respectively, shield the H2 proton, causing an upfield shift compared to the aldehyde.

  • Aromatic Protons (H4-H7): The aromatic protons also experience shifts, albeit less pronounced than H2. The powerful deshielding effect of the aldehyde group in indole-3-carboxaldehyde causes a general downfield shift of all aromatic protons.

  • C3-Substituent Protons: The protons on the substituent at C3 provide the most direct evidence of the functional group transformation. The sharp singlet at ~10.0 ppm is characteristic of the aldehydic proton in indole-3-carboxaldehyde.[1] This is replaced by a singlet at ~4.8 ppm for the methylene protons of the alcohol in indole-3-methanol. Finally, in this compound, we observe a singlet for the methylene protons at ~4.6 ppm and a new singlet for the methoxy protons at ~3.4 ppm.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the indole ring carbons being particularly informative.

Carbon Assignment 1H-Indole Indole-3-carboxaldehyde Indole-3-methanol This compound
C2~124.5~138.0~123.5~123.0
C3~102.2~118.5~111.5~110.0
C3a~128.0~124.5~127.0~128.0
C4~120.8~124.0~119.5~119.0
C5~122.0~122.5~122.0~122.0
C6~120.0~121.5~120.0~120.0
C7~111.3~112.0~111.0~111.0
C7a~135.8~137.0~136.5~136.0
C3-substituent-~185.0 (-CHO)~62.0 (-CH₂OH)~70.0 (-CH₂-), ~58.0 (-OCH₃)

Causality of Chemical Shift Variations:

  • C3 Carbon: The chemical shift of the C3 carbon is highly dependent on the directly attached substituent. In 1H-indole, it is significantly shielded (~102.2 ppm). The aldehyde group in indole-3-carboxaldehyde causes a downfield shift to ~118.5 ppm. The hydroxymethyl and methoxymethyl groups also result in a downfield shift compared to 1H-indole, but not as pronounced as the aldehyde.

  • C2 Carbon: The C2 carbon is also sensitive to the C3 substituent. The electron-withdrawing aldehyde group deshields C2, shifting it downfield to ~138.0 ppm.

  • C3-Substituent Carbons: The carbonyl carbon of the aldehyde in indole-3-carboxaldehyde appears at a characteristic downfield position of ~185.0 ppm.[1] The methylene carbon of the alcohol in indole-3-methanol is found around 62.0 ppm, while the methylene and methoxy carbons of this compound appear at approximately 70.0 ppm and 58.0 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in each molecule.

Functional Group Vibrational Mode 1H-Indole Indole-3-carboxaldehyde Indole-3-methanol This compound
N-HStretch~3400 cm⁻¹~3300 cm⁻¹~3400 cm⁻¹~3400 cm⁻¹
C=OStretch-~1650 cm⁻¹--
O-HStretch--~3300 cm⁻¹ (broad)-
C-OStretch--~1050 cm⁻¹~1100 cm⁻¹
Aromatic C-HStretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aromatic C=CStretch~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹

Key Differentiating Peaks:

  • The most prominent and diagnostic peak is the strong C=O stretch of the aldehyde in indole-3-carboxaldehyde, appearing around 1650 cm⁻¹.[2]

  • Indole-3-methanol is characterized by a broad O-H stretching band around 3300 cm⁻¹ and a C-O stretching band near 1050 cm⁻¹.[3]

  • This compound is distinguished by the absence of the O-H stretch and the presence of a C-O stretching band for the ether linkage around 1100 cm⁻¹.

  • All four compounds exhibit the characteristic N-H stretch of the indole ring around 3400 cm⁻¹ and aromatic C-H and C=C stretching vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragments (m/z)
1H-IndoleC₈H₇N117.15117 (M⁺), 90, 89
Indole-3-carboxaldehydeC₉H₇NO145.16145 (M⁺), 144 (M-H)⁺, 116 (M-CHO)⁺, 89
Indole-3-methanolC₉H₉NO147.17147 (M⁺), 130 (M-OH)⁺, 116, 103
This compoundC₁₀H₁₁NO161.20161 (M⁺), 130 (M-OCH₃)⁺, 116

Fragmentation Analysis:

  • The molecular ion peak (M⁺) in each spectrum allows for the direct determination of the molecular weight, confirming the success of each synthetic step.

  • Indole-3-carboxaldehyde: A characteristic fragmentation is the loss of a hydrogen radical to form a stable acylium ion at m/z 144, and the loss of the formyl group (CHO) to give a fragment at m/z 116.[4]

  • Indole-3-methanol: A prominent fragment is observed at m/z 130, corresponding to the loss of a hydroxyl radical and formation of a stable indolyl-methyl cation.

  • This compound: The fragmentation pattern is expected to show a significant peak at m/z 130, resulting from the loss of the methoxy radical (-OCH₃).

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Sample Concentration: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of the deuterated solvent.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.

G cluster_prep NMR Sample Preparation dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent filter Filter if necessary dissolve->filter transfer Transfer to NMR tube filter->transfer shim Shim in spectrometer transfer->shim

Caption: Workflow for NMR sample preparation.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
  • Crystal Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure arm to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection if coupled to a gas chromatograph.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic properties of this compound and its precursors are distinct and readily distinguishable. The systematic changes observed in the ¹H NMR, ¹³C NMR, IR, and Mass spectra upon functional group modification at the C3 position provide a clear and logical progression that can be used to monitor the synthesis and confirm the identity of the final product. This guide serves as a foundational reference for researchers working with these and related indole compounds, emphasizing the importance of a multi-technique spectroscopic approach for unambiguous structural characterization.

References

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work is defined by precision, safety, and adherence to the highest standards of scientific integrity. The responsible management of chemical reagents, from initial handling to final disposal, is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Methoxymethyl)-1H-indole, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: An Ounce of Prevention

Understanding the potential hazards is the foundation of safe chemical handling and disposal. For this compound, we must infer its hazard profile from similar molecules.

Inferred Hazards Based on Analogous Compounds:

  • Skin and Eye Irritation: Indole derivatives are known to cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Aquatic Toxicity: Indole and its derivatives can be very toxic to aquatic life, sometimes with long-lasting effects.[5]

Given these potential risks, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against splashes and eye irritation.[2]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.[2]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of any potential vapors or aerosols.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a structured process designed to mitigate risk and ensure regulatory compliance. The primary and most crucial step is to manage this compound through a licensed hazardous waste management company.[2] Never dispose of this chemical down the drain or in regular trash.[6]

Step 1: Segregation and Collection

Proper segregation is the cornerstone of safe laboratory waste management.[7]

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof container that is chemically compatible.[8] Do not use metal containers for acidic waste or glass for hydrofluoric acid waste.[8] The original container, if in good condition, is often a suitable choice.[7]

  • Types of Waste: This includes:

    • Unused or expired pure this compound.

    • Contaminated consumables (e.g., pipette tips, gloves, weighing paper, filter paper).

    • Solutions containing the compound.

    • The first rinse of any container that held the chemical.[9]

Step 2: Labeling and Storage

Clear and accurate labeling is a regulatory mandate and a critical safety feature.

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[10][11]

  • Full Chemical Name: Clearly write "this compound" on the label.

  • Composition: For chemical mixtures, list all components and their approximate percentages.[7]

  • Hazard Pictograms: Include appropriate GHS pictograms indicating the potential hazards (e.g., irritant, toxic).[11]

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

The designated storage area for your chemical waste plays a vital role in laboratory safety.

  • Location: The SAA should be at or near the point of generation and under the direct control of laboratory personnel.[8][10]

  • Containment: Store liquid waste containers in secondary containment to prevent spills.[8]

  • Segregation: Ensure incompatible wastes are segregated to prevent dangerous reactions.[7] For instance, keep acidic waste away from bases and flammable waste in a designated flammable storage cabinet.[10]

  • Container Integrity: Keep waste containers securely capped at all times, except when adding waste.[7][12]

Disposal_Workflow cluster_Lab Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) cluster_Disposal Formal Disposal Process A Generation of Waste (Unused chemical, contaminated items, solutions) B Segregate Waste into Dedicated, Compatible Container A->B Collect C Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms B->C Identify D Store Securely in SAA (Near point of generation) C->D Store E Keep Container Closed Use Secondary Containment D->E Secure F Container Full or Project Complete E->F Trigger G Arrange Pickup with Licensed Hazardous Waste Vendor F->G Schedule H Vendor Transports for Approved Disposal (e.g., Incineration) G->H Process

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][13] Seek medical attention if irritation persists.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[3]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the designated hazardous waste container.[3] Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Regulatory Compliance: The Broader Context

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework.[8]

  • EPA ID Number: Facilities generating hazardous waste must have an EPA ID number.[8]

  • Waste Generator Status: Your facility will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which dictates storage time limits and other requirements.[10][11]

  • Licensed Disposal Vendor: It is a legal requirement to use a licensed and approved waste disposal vendor who can transport and manage the hazardous waste according to all federal, state, and local regulations.[2][14]

By adhering to this comprehensive disposal plan for this compound, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.

References

  • BenchChem.
  • BenchChem. Dehydropirlindole: Essential Procedures for Proper Disposal.
  • Sigma-Aldrich.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Protection Agency (EPA).
  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer.
  • Fluorochem Ltd.
  • Acros Organics.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Cole-Parmer.
  • Cayman Chemical.
  • Sigma-Aldrich.
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Wintersun Chemical.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • CDH Fine Chemical.
  • Loba Chemie.

Sources

A Researcher's Comprehensive Guide to the Safe Handling of 3-(Methoxymethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of synthetic chemistry and drug discovery, the indole scaffold and its derivatives are invaluable tools in the modern laboratory.[1] 3-(Methoxymethyl)-1H-indole, a member of this important class of compounds, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in established safety protocols for structurally related compounds.

While specific toxicological data for this compound is not extensively documented, a critical assessment of the hazards associated with the parent indole structure and similar substituted indoles provides a robust foundation for a comprehensive safety strategy. Indole and its derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, all handling of this compound should be approached with the assumption that it is hazardous.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of exposure to chemicals in a laboratory setting are dermal contact, inhalation, ingestion, and ocular contact.[5] A thorough understanding of the potential hazards of this compound informs the selection and use of appropriate personal protective equipment.

Recommended Personal Protective Equipment
PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[6]
Eye Protection Safety glasses with side shields or gogglesEssential for protecting against splashes or airborne particles.[6]
Body Protection Laboratory coatShould be fully buttoned with sleeves extending to the wrist to minimize skin exposure.[2][7]
Respiratory Protection Chemical fume hood or certified respiratorAll manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood.[6]

The causality behind these recommendations is rooted in the potential for this compound to cause irritation upon contact. Chemical-resistant gloves provide a necessary barrier to prevent skin absorption. Safety goggles or glasses with side shields are critical to protect the eyes from accidental splashes.[8] A laboratory coat serves as the first line of defense for the body against spills.[7] Due to the risk of respiratory irritation from dust or vapors, all work should be performed in a well-ventilated area, preferably a chemical fume hood.[5]

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and preventing contamination. The following step-by-step guide outlines the key phases of handling this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) for similar compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare a Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Weigh solid carefully to avoid dust generation prep3->handle1 handle2 Dissolve in an appropriate solvent handle1->handle2 store1 Store in a tightly sealed container handle2->store1 store2 Keep in a cool, dry, and well-ventilated place store1->store2 disp1 Collect waste in a designated, labeled container disp2 Dispose of waste according to institutional and local regulations disp1->disp2

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology

A. Preparation

  • Review Safety Information: Before beginning any work, thoroughly review the safety data sheets for indole and structurally similar compounds to be fully aware of potential hazards and safety precautions.[3][4]

  • Personal Protective Equipment (PPE): Don the recommended PPE as detailed in the table above.[9]

  • Ventilation: Ensure all work is conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[5]

B. Handling

  • Weighing: When weighing the solid material, do so carefully to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

C. Storage

  • Container: Keep the compound in a tightly sealed container to prevent contamination.[10]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal coll1 Designate a labeled, sealed container for waste coll2 Do not mix with other waste streams unless permitted coll1->coll2 stor1 Store in a cool, dry, well-ventilated area coll2->stor1 stor2 Keep away from incompatible materials and ignition sources stor1->stor2 disp1 Arrange for pickup by institutional Environmental Health & Safety (EHS) stor2->disp1 disp2 Follow all local, state, and federal regulations disp1->disp2

Caption: Step-by-step waste disposal plan.

Disposal Protocol
  • Waste Collection: All waste containing this compound, including contaminated consumables, should be collected in a designated and clearly labeled waste container.[11] The container must be sealed to prevent the release of vapors.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

  • Final Disposal: The final disposal of the chemical waste must be conducted in accordance with all local, state, and federal regulations.[11] Contact your institution's EHS office to arrange for proper disposal.

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

  • BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • BenchChem. (2025). Personal protective equipment for handling 3-Allyl-1H-indole.
  • BenchChem. (2025). Personal protective equipment for handling Trispiro[3H-indole-3,2'-[2][6]dioxane-5',5''-[2]dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione (9CI).

  • Sigma-Aldrich. (2025).
  • CymitQuimica. (2024).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025). 2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Cole-Parmer. (n.d.). N1-(4-Methoxyphenethyl)-2-(5-bromo-1H-indol-3-yl)
  • Thermo Fisher Scientific. (2025).
  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-1H-indole. PubChem.
  • Biosynth. (2017).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • PubMed. (2024). One-Flow Synthesis of Substituted Indoles via Sequential 1,2-Addition/Nucleophilic Substitution of Indolyl-3-Carbaldehydes.
  • PubMed. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I].
  • Occupational Safety and Health Administration. (n.d.).
  • BenchChem. (2025). Proper Disposal of N-(1H-Indol-3-ylmethylene)
  • Loba Chemie. (2019). 3-METHYL-5-(PHENYLMETHOXY)-2-[4-(PHENYLMETHOXY)
  • ResearchGate. (n.d.).
  • Echemi. (n.d.). 3-(Phenylmethyl)
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 3-nitro-1H-indole.
  • ResearchGate. (n.d.). Synthesis of substituted indoles using continuous flow micro reactors.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.